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  • Product: Tetraethyl 1,8-octanediphosphonate
  • CAS: 5943-61-3

Core Science & Biosynthesis

Foundational

"Tetraethyl 1,8-octanediphosphonate" structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Tetraethyl 1,8-octanediphosphonate For Researchers, Scientists, and Drug Development Professionals Introduction Tetraethyl 1,8-octanediphosphonate is an organop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Tetraethyl 1,8-octanediphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound characterized by a central eight-carbon chain flanked by two phosphonate ester groups. As with many organophosphonates, this molecule and its derivatives hold potential in medicinal chemistry and materials science, acting as enzyme inhibitors, antiviral agents, or building blocks for novel polymers.[1][2] The precise structural confirmation of such molecules is a non-negotiable prerequisite for any further research or development. An unambiguous elucidation of the molecular structure underpins the understanding of its chemical reactivity, biological activity, and material properties.

This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to definitively confirm the structure of Tetraethyl 1,8-octanediphosphonate. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.

Context: Synthesis via the Michaelis-Arbuzov Reaction

To appreciate the nuances of structure elucidation, one must first understand the molecule's synthetic origin, which informs potential side-products and impurities. A primary and highly effective method for creating the carbon-phosphorus bonds in Tetraethyl 1,8-octanediphosphonate is the Michaelis-Arbuzov reaction.[3][4][5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[4][7]

In this case, the synthesis proceeds by reacting 1,8-dibromooctane with two equivalents of triethyl phosphite. The reaction is typically heated to facilitate the formation of a phosphonium intermediate, followed by the dealkylation of this intermediate by the bromide anion to yield the final diphosphonate product.[3][5][7]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 1_8_dibromooctane 1,8-Dibromooctane reaction_vessel Reaction Vessel (Heat, 120-160 °C) 1_8_dibromooctane->reaction_vessel triethyl_phosphite Triethyl Phosphite (2 eq.) triethyl_phosphite->reaction_vessel crude_product Crude Product Mixture reaction_vessel->crude_product Arbuzov Reaction purification Vacuum Distillation crude_product->purification final_product Tetraethyl 1,8-octanediphosphonate purification->final_product byproduct Ethyl Bromide (Byproduct) purification->byproduct Removed

Caption: Synthetic workflow for Tetraethyl 1,8-octanediphosphonate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms.[8] For a molecule like Tetraethyl 1,8-octanediphosphonate, a multi-nuclear approach (¹H, ¹³C, ³¹P) is essential.

Phosphorus-31 (³¹P) NMR Spectroscopy
  • Causality: As an organophosphorus compound, ³¹P NMR is the most direct and informative starting point. With 100% natural abundance and high sensitivity, it provides a clean spectrum that directly probes the phosphorus centers.[8] We expect a single signal, confirming that the two phosphorus atoms are in chemically equivalent environments due to the molecule's symmetry.

  • Experimental Protocol:

    • Prepare a 5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire a proton-decoupled ³¹P NMR spectrum. A standard 5 mm broadband probe is sufficient.

    • Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0.0 ppm).

    • Acquire sufficient scans to achieve a signal-to-noise ratio >100:1.

  • Expected Results: A single, sharp singlet in the phosphonate region of the spectrum.

ParameterExpected ValueRationale
Chemical Shift (δ) +25 to +35 ppmThis range is characteristic of alkyl phosphonates.[9][10][11] The specific shift is influenced by the electronegativity of the attached groups.
Multiplicity SingletWith proton decoupling, the signal will be a singlet. The two phosphorus atoms are chemically equivalent and too far apart to couple to each other.
Proton (¹H) NMR Spectroscopy
  • Causality: ¹H NMR will resolve the structure of the ethyl ester groups and the octyl chain. The key is to analyze chemical shifts, integration (proton counting), and spin-spin coupling patterns to piece together the fragments.

  • Experimental Protocol:

    • Prepare a 5-10 mg/mL solution in CDCl₃.

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher for better resolution).

    • Integrate all signals to determine the relative number of protons.

  • Expected Results & Interpretation:

Signal LabelProtonsExpected δ (ppm)MultiplicityCoupling Constant (J)Rationale
a -P-O-CH₂ -CH₃4.1 - 4.0Quartet (q)~7 HzMethylene protons adjacent to the phosphonate oxygen are deshielded. They are split by the three methyl protons.
b -P-O-CH₂-CH₃ 1.3Triplet (t)~7 HzTerminal methyl protons of the ethyl group, split by the adjacent two methylene protons.
c -P-CH₂ -(CH₂)₆-1.9 - 1.7Multiplet (m)-Methylene protons directly attached to the phosphorus atom are deshielded and show complex coupling to both phosphorus and the adjacent methylene group.
d, e, f -(CH₂)₆-1.6 - 1.2Multiplet (m)-The overlapping signals of the central methylene groups of the octane chain.[12][13]
Carbon-13 (¹³C) NMR Spectroscopy
  • Causality: ¹³C NMR complements the ¹H data by defining the carbon skeleton. The symmetry of the molecule is a key feature; we expect to see only half the total number of carbon signals. Proton decoupling simplifies the spectrum to a series of singlets.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).

  • Expected Results & Interpretation:

Signal LabelCarbonExpected δ (ppm)Rationale
A -P-O-CH₂ -CH₃62 - 60The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.[14]
B -P-O-CH₂-CH₃ 16.5 - 16.0The terminal methyl carbon of the ethoxy group.[14]
C -P-CH₂ -(CH₂)₆-28 - 25 (doublet due to P-C coupling)The methylene carbon directly bonded to phosphorus. This signal will appear as a doublet due to one-bond coupling with ³¹P (¹JPC ≈ 140 Hz).
D, E, F -(CH₂)₆-31 - 22Signals for the four unique carbons in the center of the octane chain.[15]
2D NMR for Unambiguous Confirmation
  • Causality: While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HSQC provide definitive proof of connectivity, acting as a self-validating system.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see a cross-peak between the -O-CH₂ - (a) and -CH₃ (b) protons of the ethyl group, confirming their adjacency.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to its attached carbon. This will definitively link proton signals a, b, c, d, e, f to their corresponding carbon signals A, B, C, D, E, F.

Part 2: Mass Spectrometry (MS)

  • Causality: Mass spectrometry provides the molecular weight and elemental formula, which are critical pieces of evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition with high accuracy. Fragmentation patterns offer further structural confirmation.[16][17]

  • Experimental Protocol (ESI-TOF):

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

    • Acquire the spectrum in positive ion mode. The molecule is expected to adduct with sodium ([M+Na]⁺) or protonate ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the parent ion to observe fragmentation.

  • Expected Results:

IonCalculated m/zAnalysis
[C₁₆H₃₆O₆P₂ + H]⁺ 387.2014The protonated parent molecule. HRMS should match this value to within 5 ppm.
[C₁₆H₃₆O₆P₂ + Na]⁺ 409.1833The sodium adduct, often observed with ESI.
  • Fragmentation Analysis: Organophosphonates often exhibit characteristic fragmentation pathways, such as the loss of alkene (ethylene) from the ethoxy groups.[18] Observing these specific neutral losses provides strong confirmatory evidence for the proposed structure.

Part 3: Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. For Tetraethyl 1,8-octanediphosphonate, the most important vibrations are the P=O (phosphoryl) and P-O-C bonds.

  • Experimental Protocol:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a neat liquid sample.

    • Scan the mid-IR range (4000 - 400 cm⁻¹).

  • Expected Key Absorptions:

Wavenumber (cm⁻¹)VibrationIntensityRationale
1250 - 1230 P=O StretchStrongThis is a highly characteristic and strong absorption for the phosphoryl group in phosphonates.[19]
1170 - 950 P-O-C StretchStrongCorresponds to the stretching vibrations of the P-O-C (alkyl) bonds.[19][20]
2980 - 2850 C-H StretchStrongAliphatic C-H stretching from the ethyl and octyl groups.
1470 - 1370 C-H BendMediumAliphatic C-H bending (scissoring and rocking) vibrations.

Integrated Structure Elucidation Workflow

G cluster_synthesis Sample cluster_analysis Primary Analysis cluster_confirmation Confirmatory Analysis cluster_conclusion Conclusion Sample Purified Sample P_NMR ³¹P NMR Sample->P_NMR H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR IR Spec Sample->IR MS HRMS Sample->MS Structure Unambiguous Structure Confirmed P_NMR->Structure Confirms P environment 2D_NMR 2D NMR (COSY, HSQC) H_NMR->2D_NMR C_NMR->2D_NMR IR->Structure Confirms functional groups MSMS Tandem MS (MS/MS) MS->MSMS MS->Structure Confirms Mol. Weight & Formula 2D_NMR->Structure Confirms atom connectivity MSMS->Structure Confirms fragmentation

Caption: Integrated workflow for structure confirmation.

Conclusion

The structure elucidation of Tetraethyl 1,8-octanediphosphonate is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The definitive assignment is achieved not by a single experiment, but by the logical consistency across NMR (³¹P, ¹H, ¹³C, 2D), mass spectrometry, and infrared spectroscopy. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for all subsequent research and development activities.

References

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • Demmer, C. S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • Perpète, E. A., et al. (2006). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Talanta, 71(1), 125-36. [Link]

  • Bentham Science Publisher. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

  • Royal Society of Chemistry. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. [Link]

  • ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. [Link]

  • ResearchGate. Examples of infrared spectra or organophosphonates interacting with inorganic solids. [Link]

  • ResearchGate. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]

  • Canadian Science Publishing. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • Scilit. Infrared Spectra of Organo-Phosphorus Compounds: New Correlations. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

  • Google Patents.
  • Wiley Online Library. NMR Spectra of New Compounds. [Link]

  • ResearchGate. General chemical structure of organophosphate compounds. [Link]

  • ResearchGate. General structure of organophosphorus compounds. [Link]

  • ResearchGate. Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. [Link]

  • National Institutes of Health. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. [Link]

  • PubMed. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. [Link]

  • Google Patents.
  • SpectraBase. Tetraethyl ethylenediphosphonate - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. TETRAETHYL-4-METHYLCYCLOHEX-3-ENE-1,1-BIS-(PHOSPHONATE) - Optional[31P NMR] - Chemical Shifts. [Link]

  • SpectraBase. TETRAETHYL 2,4,4-TRIMETHYL-2-PHOSPHONOPENTANEDIOATE - Optional[31P NMR] - Chemical Shifts. [Link]

  • National Institutes of Health. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. [Link]

  • PubMed. Mass spectrometry of nucleotides and oligonucleotides. [Link]

  • MDPI. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]

  • SpectraBase. 1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Exploratory

Introduction: The Architectural Versatility of a Long-Chain Organophosphonate

An In-depth Technical Guide to Tetraethyl 1,8-Octanediphosphonate Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound distinguished by its long, flexible eight-carbon backbone terminated at both ends by di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetraethyl 1,8-Octanediphosphonate

Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound distinguished by its long, flexible eight-carbon backbone terminated at both ends by diethyl phosphonate groups. While it serves as a valuable synthetic intermediate, its primary significance lies in its role as a precursor to 1,8-octanediphosphonic acid. The true utility of this molecule is realized upon hydrolysis of the ethyl esters to reveal the terminal phosphonic acid functionalities. These phosphonic acid groups are exceptionally effective ligands for binding to a wide variety of metal and metal oxide surfaces. This property makes Tetraethyl 1,8-octanediphosphonate a cornerstone molecule for researchers in materials science, surface chemistry, and nanotechnology, enabling the formation of robust, well-ordered self-assembled monolayers (SAMs) that can fundamentally alter the properties of a substrate. This guide provides a comprehensive overview of its synthesis, properties, and critical applications.

Physicochemical and Structural Properties

A summary of the key identifiers and properties of Tetraethyl 1,8-octanediphosphonate is provided below.

PropertyValueSource
CAS Number 5943-61-3-
Molecular Formula C₁₆H₃₆O₆P₂-
Molecular Weight 386.40 g/mol -
IUPAC Name Tetraethyl octane-1,8-diylbis(phosphonate)-
Related Acid CAS 5943-66-8 (1,8-Octanediphosphonic acid)[1]

Synthesis: The Michaelis-Arbuzov Pathway

The most direct and widely employed method for synthesizing Tetraethyl 1,8-octanediphosphonate is the Michaelis-Arbuzov reaction. This powerful C-P bond-forming reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[2][3][4] In this specific synthesis, two equivalents of triethyl phosphite react with 1,8-dibromooctane.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism at each end of the alkyl chain:

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the primary carbons of 1,8-dibromooctane, displacing a bromide ion and forming a quasi-phosphonium salt intermediate.[3][4]

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the stable pentavalent phosphonate ester and the release of bromoethane as a volatile byproduct.[2]

This sequence repeats at the other end of the octane chain to yield the final disubstituted product.

Michaelis_Arbuzov P_OEt3 P(OEt)₃ Triethyl Phosphite Intermediate [EtO]₃P⁺-(CH₂)₈-Br Phosphonium Intermediate + Br⁻ P_OEt3->Intermediate Br_Oct_Br Br-(CH₂)₈-Br 1,8-Dibromooctane Br_Oct_Br->Intermediate Sₙ2 Attack (1st eq.) Dealkylation Sₙ2 Dealkylation Intermediate->Dealkylation Br⁻ attack Product_mono Br-(CH₂)₈-P(O)(OEt)₂ Monosubstituted Product Dealkylation->Product_mono EtBr EtBr Bromoethane Dealkylation->EtBr Product_di (EtO)₂P(O)-(CH₂)₈-P(O)(OEt)₂ Final Product Product_mono->Product_di Repeat with 2nd eq. P(OEt)₃

Caption: Michaelis-Arbuzov synthesis of Tetraethyl 1,8-octanediphosphonate.

Experimental Protocol: Synthesis of Tetraethyl 1,8-octanediphosphonate

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.[2][5]

Materials:

  • 1,8-Dibromooctane (1.0 eq)

  • Triethyl phosphite (≥ 2.0 eq)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and an addition funnel under an inert atmosphere of nitrogen or argon.

  • Reaction Initiation: Charge the flask with 1,8-dibromooctane. Begin heating the flask to approximately 150-160 °C.

  • Reagent Addition: Add triethyl phosphite (at least two equivalents) dropwise to the heated 1,8-dibromooctane over a period of 1-2 hours. The reaction is typically exothermic.

  • Reaction and Distillation: Maintain the reaction temperature and allow the mixture to reflux. Bromoethane (boiling point: 38 °C) will be formed as a byproduct and can be distilled off as the reaction proceeds.[2] Continue heating for several hours (e.g., 4-6 hours) after the addition is complete to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove any remaining volatile components (including excess triethyl phosphite) under reduced pressure (vacuum distillation).

    • The resulting crude oil, Tetraethyl 1,8-octanediphosphonate, can be further purified by column chromatography on silica gel if necessary.

Causality and Control: The reaction is driven to completion by the removal of the volatile bromoethane byproduct. Using a slight excess of triethyl phosphite ensures that both ends of the dibromoalkane are phosphonylated. The high reaction temperature is necessary to overcome the activation energy for both the initial Sₙ2 attack and the subsequent dealkylation of the phosphonium salt.[2]

Core Application: Precursor for Self-Assembled Monolayers (SAMs)

The primary and most impactful application of Tetraethyl 1,8-octanediphosphonate is as a stable precursor for 1,8-octanediphosphonic acid (ODPA), which is used to form highly ordered self-assembled monolayers on various oxide surfaces.

Mechanism of SAM Formation

The formation of a phosphonate SAM is a two-stage process:

  • Hydrolysis (Activation): The tetraethyl ester is first hydrolyzed, typically under acidic or basic conditions, to yield the corresponding 1,8-octanediphosphonic acid (ODPA). This step exposes the highly reactive phosphonic acid head groups.

  • Surface Adsorption and Assembly: The substrate (e.g., silicon oxide, titanium dioxide, stainless steel) is immersed in a dilute solution of the ODPA. The phosphonic acid head groups have a strong affinity for the metal oxide surface and form robust covalent or strong dative bonds (P-O-Metal).[6] The long octane chains then align, driven by van der Waals interactions, to form a dense, quasi-crystalline monolayer.

SAM_Formation Start Tetraethyl 1,8-octanediphosphonate (Ester Precursor) Hydrolysis Step 1: Hydrolysis (Acid or Base) Start->Hydrolysis ODPA 1,8-Octanediphosphonic Acid (ODPA) (HO)₂P(O)-(CH₂)₈-P(O)(OH)₂ Hydrolysis->ODPA Surface_Prep Step 2: Substrate Immersion (e.g., TiO₂, SiO₂, Steel) ODPA->Surface_Prep SAM Self-Assembled Monolayer (SAM) Dense, ordered film on surface Surface_Prep->SAM

Caption: Workflow for forming a phosphonate SAM from the ester precursor.

Field-Proven Insights and Applications
  • Corrosion Resistance: Phosphonate SAMs create a dense, hydrophobic barrier on metal surfaces (like stainless steel or magnesium alloys), effectively inhibiting the penetration of corrosive agents and significantly enhancing the material's lifespan.[6] The long alkyl chain of the octanediphosphonate contributes to a more robust and impermeable layer.

  • Biocompatibility and Bio-interfaces: By modifying the surface of biomedical implants (e.g., titanium), ODPA SAMs can control protein adsorption and cellular interaction. The phosphonate head group mimics the phosphate in hydroxyapatite, the mineral component of bone, promoting favorable interactions in orthopedic applications.[7]

  • Organic Electronics: In electronic devices, phosphonate SAMs can act as ultra-thin dielectric layers or modify the work function of electrodes, improving device performance and stability. Their robustness is a key advantage over less stable thiol-based SAMs.

  • Bone Targeting in Drug Delivery: Bisphosphonates exhibit a strong affinity for calcium ions in hydroxyapatite. This property is exploited to deliver drugs specifically to bone tissue for treating diseases like osteoporosis or bone cancer.[7] Long-chain bisphosphonates can be incorporated into drug delivery systems like nanoparticles to enhance their localization to the bone microenvironment.

Safety and Handling

Organophosphonate esters should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. While specific toxicity data for this compound is limited, compounds of this class can be irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

Tetraethyl 1,8-octanediphosphonate is more than a simple chemical intermediate; it is a key enabling molecule for advanced surface engineering. Its straightforward synthesis via the Michaelis-Arbuzov reaction provides access to a robust precursor for creating highly organized and stable self-assembled monolayers. The resulting phosphonate-terminated surfaces offer profound improvements in corrosion resistance, biocompatibility, and electronic properties, making this compound an invaluable tool for scientists and engineers working at the interface of chemistry, materials science, and medicine.

References

  • PubChem. 1,8-Octanediphosphonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ramachandran, A., et al. (2012). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. Langmuir, 28(40), 14263-14271.
  • Wikipedia. (2023). Michaelis–Arbuzov reaction. Available from: [Link]

  • Keglevich, G., et al. (2023). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules, 28(19), 6821.
  • J&K Scientific LLC. (2024). Michaelis–Arbuzov reaction. Available from: [Link]

  • Popov, K. I., & Oshchepkov, M. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications.

Sources

Foundational

"Tetraethyl 1,8-octanediphosphonate" molecular weight

An In-Depth Technical Guide to Tetraethyl 1,8-octanediphosphonate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Tetraethyl 1,8-octanedi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetraethyl 1,8-octanediphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetraethyl 1,8-octanediphosphonate, a notable organophosphorus compound. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight, and presents a detailed exploration of its synthesis, characterization, and key applications. Organophosphonates are recognized for their versatile roles as stable analogs of natural phosphates and are integral to medicinal chemistry and materials science.[1][2] Tetraethyl 1,8-octanediphosphonate, with its bifunctional nature, serves as a valuable chemical building block, particularly as a non-polyethylene glycol (PEG) crosslinking agent. This guide offers field-proven insights into its synthesis protocols and analytical validation, designed to equip researchers and drug development professionals with the critical knowledge required for its effective utilization.

Introduction to Alkyl Diphosphonates

Organophosphonates are a class of organic compounds containing a direct carbon-to-phosphorus (C-P) bond. This feature distinguishes them from phosphates, which contain a P-O-C linkage. The C-P bond is exceptionally stable against chemical and enzymatic hydrolysis, making phosphonates excellent bioisosteres of phosphates, carboxylates, and other moieties in drug design.[1][2] Their ability to mimic natural substrates allows them to act as potent enzyme inhibitors, with applications ranging from antiviral agents to treatments for bone resorption disorders.[3][4]

Alkyl diphosphonates, characterized by two phosphonate groups connected by an alkyl chain, are bifunctional molecules. The length and nature of the alkyl linker are critical determinants of the molecule's physical properties and applications. Tetraethyl 1,8-octanediphosphonate, the subject of this guide, features an eight-carbon (octane) chain, which imparts significant flexibility and lipophilicity, making it a versatile tool for chemical synthesis and material modification.

Core Physicochemical Properties

The precise characterization of a compound begins with its fundamental properties. For Tetraethyl 1,8-octanediphosphonate, these data are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Molecular Weight and Formula

The molecular weight is a foundational parameter for all experimental work. The calculated molecular weight of Tetraethyl 1,8-octanediphosphonate is 386.40 g/mol .[5] This value is derived from its chemical formula, C₁₆H₃₆O₆P₂ .[5][6]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 386.40 g/mol [5]
Molecular Formula C₁₆H₃₆O₆P₂[5][6]
CAS Number 5943-61-3[5]
Topological Polar Surface Area (TPSA) 71.06 Ų[5]
LogP (Calculated) 5.8592[5]
Rotatable Bonds 17[5]
SMILES O=P(OCC)(OCC)CCCCCCCCP(OCC)(OCC)=O[5]

Synthesis and Characterization

The synthesis of alkyl diphosphonates can be achieved through several established organophosphorus chemistry reactions. A common and effective method for preparing Tetraethyl 1,8-octanediphosphonate is a modification of the Michaelis-Arbuzov reaction.

Synthetic Pathway

The primary route involves the reaction of 1,8-dibromooctane with an excess of triethyl phosphite. In this reaction, the nucleophilic phosphorus atom of the phosphite attacks one of the electrophilic carbon atoms of the dibromoalkane, displacing a bromide ion. A subsequent dealkylation step, typically involving the displaced bromide attacking one of the ethyl esters, yields the phosphonate ester. The reaction proceeds at both ends of the octane chain to yield the final diphosphonate product.

Experimental Protocol: Synthesis

This protocol describes a representative, lab-scale synthesis.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite (excess, e.g., 3-4 equivalents)

  • Toluene (or another high-boiling, inert solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite reagent. The system should be maintained under an inert atmosphere (N₂ or Ar).

  • Charging Reagents: Charge the flask with 1,8-dibromooctane and triethyl phosphite. Using an excess of triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C, depending on the boiling point of the excess phosphite) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by tracking the consumption of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can take several hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a viscous oil. Purify it using vacuum distillation or column chromatography on silica gel to obtain the pure Tetraethyl 1,8-octanediphosphonate.

Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to final validation.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reagents 1. Reagents (1,8-dibromooctane, Triethyl Phosphite) reaction 2. Michaelis-Arbuzov Reaction (Reflux under N₂) reagents->reaction workup 3. Workup (Removal of excess reagents via evaporation) reaction->workup purification 4. Purification (Vacuum Distillation or Column Chromatography) workup->purification nmr 5a. NMR Spectroscopy (¹H, ¹³C, ³¹P) Confirms Structure purification->nmr Analytical Validation ms 5b. Mass Spectrometry (ESI-MS) Confirms Molecular Weight purification->ms Analytical Validation ir 5c. IR Spectroscopy (P=O, P-O-C stretches) purification->ir Analytical Validation final_product Validated Product: Tetraethyl 1,8-octanediphosphonate nmr->final_product ms->final_product ir->final_product

Caption: Workflow for the synthesis and analytical characterization of Tetraethyl 1,8-octanediphosphonate.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive technique. It should show a single signal in the typical phosphonate region, confirming the presence of two chemically equivalent phosphorus atoms.

    • ¹H and ¹³C NMR: These spectra are used to confirm the structure of the ethyl ester groups and the eight-carbon alkyl chain. Integration of the proton signals can verify the ratio of protons in the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming it matches the theoretical value of 386.40 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorbance band around 1250 cm⁻¹ is characteristic of the P=O (phosphoryl) stretch, while bands around 1050-1020 cm⁻¹ correspond to the P-O-C linkages.[7]

Applications in Research and Drug Development

The unique structure of Tetraethyl 1,8-octanediphosphonate makes it a valuable molecule for several applications.

Non-PEG Crosslinking Agent

One of its primary roles is as a non-PEG crosslinker.[6] In bioconjugation and materials science, crosslinkers are used to connect molecules or polymer chains. The eight-carbon chain provides a flexible, hydrophobic spacer. This is particularly useful in applications where the properties of polyethylene glycol (PEG), such as its high hydrophilicity or potential for immunogenicity, are undesirable. For example, it can be used to link proteins, peptides, or other macromolecules in hydrogel formation or for surface modification.

Precursor for Bioactive Molecules

The ethyl ester groups of the phosphonates can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids. These phosphonic acid groups are potent chelators of divalent and trivalent metal ions. This property is exploited in:

  • Bone-Targeting Drugs: Bisphosphonic acids have a high affinity for calcium phosphate in the bone matrix, a principle used to deliver therapeutic agents to bone tissue.[2]

  • Metal Chelation: The ability to bind metal ions makes them useful in the design of contrast agents for medical imaging or as components in functional materials where metal coordination is key.[7]

Building Block in Materials Science

The diphosphonate moiety can be incorporated into polymers and other materials to modify their properties. For instance, the presence of phosphonate groups can enhance flame retardancy, improve adhesion to metal surfaces, or serve as coordination sites for creating novel organic-inorganic hybrid materials.[7][8]

Conclusion

Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound of significant practical utility. With a precise molecular weight of 386.40 g/mol , this bifunctional molecule serves as a flexible, non-PEG crosslinker and a valuable precursor for creating advanced materials and bioactive compounds. Its synthesis is achievable through standard organophosphorus chemistry, and its structure can be rigorously validated using a combination of spectroscopic techniques. For researchers in drug development and materials science, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in innovative applications.

References

  • ResearchGate. Recent developments in the synthesis of pharmacological alkyl phosphonates | Request PDF. [Link]

  • He, G., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. [Link]

  • DC Chemicals. Tetraethyl octane-1,8-diylbis(phosphonate) Datasheet. [Link]

  • PubChem. Tetraethyl ethylenebisphosphonate. [Link]

  • Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]

  • Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. PMC - NIH. [Link]

  • Holý, A., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Jin, Q., et al. (2021). Construction and characterization of rare earth complexes for efficient emission tuning by tetraethyl ethylenebisphosphonate and tridentate chelating nitrogen ligands. Dalton Transactions. [Link]

  • Google Patents.
  • Global Substance Registration System. TETRAETHYL ETHYLENEDIPHOSPHONATE. [Link]

  • MolPort. tetraethyl [1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane-1,2-diyl]bis(phosphonate). [Link]

  • Wiemer, A. J., et al. (2010). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. PMC - NIH. [Link]

  • Google Patents.
  • ResearchGate. Construction and characterization of rare earth complexes for efficient emission tuning by tetraethyl ethylenebisphosphonate and tridentate chelating nitrogen ligands | Request PDF. [Link]

  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules. [Link]

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Exploratory

Spectroscopic Characterization of Tetraalkyl Alkylenediphosphonates: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of tetraalkyl alkylenediphosphonates, a class of organophosphorus compounds with diverse applications in materials science, coo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of tetraalkyl alkylenediphosphonates, a class of organophosphorus compounds with diverse applications in materials science, coordination chemistry, and as precursors to biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this chemical family.

Introduction to Tetraalkyl Alkylenediphosphonates

Tetraalkyl alkylenediphosphonates are characterized by a central alkane chain (the "alkylene" bridge) flanked by two phosphonate ester groups. The general structure consists of two phosphorus atoms double-bonded to oxygen (P=O), single-bonded to two alkoxy groups (-OR), and single-bonded to the carbon backbone. The length of the alkylene chain and the nature of the alkyl groups on the phosphonate esters can be varied to tune the molecule's physical and chemical properties. For the purpose of this guide, we will often refer to examples from the broader class, such as tetraethyl ethylenediphosphonate, to illustrate key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tetraalkyl alkylenediphosphonates. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide a detailed picture of the molecular framework.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a tetraalkyl alkylenediphosphonate is outlined below. The causality behind these steps is crucial for obtaining reproducible and interpretable data. For instance, the choice of a deuterated solvent that effectively dissolves the analyte is paramount for achieving spectral resolution. Similarly, referencing the spectra to a known internal standard ensures the accuracy of chemical shift values.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the tetraalkyl alkylenediphosphonate sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many nonpolar to moderately polar phosphonates.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in organic solvents.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • ³¹P NMR: As ³¹P is a spin ½ nucleus with 100% natural abundance, spectra can be acquired relatively quickly. Proton decoupling is often employed to remove ¹H-³¹P coupling and produce sharp singlets (or multiplets if coupled to other phosphorus nuclei).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (e.g., TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer load Load Sample into Spectrometer transfer->load tune Tune and Shim Spectrometer load->tune setup Set Up Experiment (¹H, ¹³C, ³¹P) tune->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR spectroscopic analysis.

Interpretation of NMR Spectra

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a tetraalkyl alkylenediphosphonate is characterized by signals corresponding to the protons of the alkoxy groups and the alkylene bridge.

  • Ethoxy Groups (-OCH₂CH₃): These will typically appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-OCH₂-). The methylene protons will also show coupling to the ³¹P nucleus, resulting in a more complex multiplet (a doublet of quartets or a more complex pattern).

  • Alkylene Bridge (-CH₂-): The protons on the carbon chain will appear as multiplets. The protons on the carbons directly attached to the phosphorus atoms (α-protons) will exhibit coupling to ³¹P.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework.

  • Ethoxy Groups (-OCH₂CH₃): Two distinct signals are expected: one for the methyl carbon (CH₃) and one for the methylene carbon (-OCH₂-). The methylene carbon, being closer to the phosphorus atom, will show a larger C-P coupling constant.

  • Alkylene Bridge (-CH₂-): The carbons of the alkylene chain will give rise to a set of signals. The carbons directly bonded to phosphorus (Cα) will be split into doublets due to one-bond C-P coupling. The carbons further down the chain (Cβ, Cγ, etc.) may show smaller, long-range C-P couplings.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum is often the most diagnostic for these compounds.

  • A single signal is typically observed for symmetrical tetraalkyl alkylenediphosphonates, as the two phosphorus atoms are chemically equivalent.

  • The chemical shift of this signal is indicative of the electronic environment of the phosphorus nucleus and is characteristic of phosphonate esters.

  • Proton coupling can be observed if proton decoupling is not applied, which can provide further structural information.

Table 1: Predicted NMR Spectroscopic Data for a Representative Tetraalkyl Alkylenediphosphonate (e.g., Tetraethyl 1,8-octanediphosphonate)

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H -P(O)(OCH₂CH₃ )₂~1.3Triplet (t)³JHH ≈ 7
-P(O)(OCH₂ CH₃)₂~4.1Doublet of Quartets (dq)³JHH ≈ 7, ³JHP ≈ 8
-CH₂ -P(O)-~1.8 - 2.0Multiplet
-CH₂-CH₂ -CH₂-~1.4 - 1.6Multiplet
¹³C -P(O)(OCH₂CH₃ )₂~16Singlet
-P(O)(OCH₂ CH₃)₂~62Doublet (d)²JCP ≈ 6
-CH₂ -P(O)-~25 - 30Doublet (d)¹JCP ≈ 140
-CH₂-CH₂ -CH₂-~22 - 30Singlet or small doublet
³¹P P (O)(OEt)₂~30 - 33Singlet (with ¹H decoupling)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in tetraalkyl alkylenediphosphonates.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

Data Acquisition:

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum is first collected and automatically subtracted from the sample spectrum.

Interpretation of IR Spectra

The IR spectrum of a tetraalkyl alkylenediphosphonate is dominated by several characteristic absorption bands.

  • P=O Stretch: A very strong and sharp absorption band is observed in the region of 1250-1200 cm⁻¹. This is one of the most diagnostic peaks for phosphonates.

  • P-O-C Stretch: Strong absorptions corresponding to the P-O-C (ester) linkages are typically found in the 1100-950 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the alkyl groups and the alkylene bridge appear in the 3000-2850 cm⁻¹ range.

  • C-H Bending: C-H bending (scissoring and rocking) vibrations are observed in the 1470-1365 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Tetraalkyl Alkylenediphosphonates

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane)2960-2850Medium to Strong
P=O1250-1200Strong, Sharp
P-O-C1100-950Strong
C-H (bend)1470-1365Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for these compounds.

Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition:

  • The sample solution is introduced into the ion source.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Interpretation of Mass Spectra
  • Molecular Ion: In some cases, a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) can be observed, which corresponds to the molecular weight of the compound. For Tetraethyl 1,8-octanediphosphonate (C₁₆H₃₆O₆P₂), the molecular weight is 386.4 g/mol .

  • Fragmentation Pattern: The fragmentation of tetraalkyl alkylenediphosphonates often involves the loss of alkoxy groups and cleavage of the alkylene chain. Common fragments may include those resulting from the loss of an ethoxy group (-45 Da) or an ethylene molecule from the ethoxy group (-28 Da).

Diagram: Spectroscopic Data Interpretation Logic

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_h ¹H NMR: Proton Environment & Connectivity structure Proposed Structure nmr_h->structure confirms nmr_c ¹³C NMR: Carbon Skeleton & P-C Coupling nmr_c->structure confirms nmr_p ³¹P NMR: Phosphorus Environment nmr_p->structure confirms ir Functional Groups: P=O, P-O-C, C-H ir->structure confirms ms Molecular Weight & Fragmentation Pattern ms->structure confirms structure->nmr_h predicts structure->nmr_c predicts structure->nmr_p predicts structure->ir predicts structure->ms predicts

Foundational

A Technical Guide to the Synthesis Precursors of Tetraethyl 1,8-octanediphosphonate

Abstract Tetraethyl 1,8-octanediphosphonate is a key organophosphorus compound, serving as a versatile building block in the synthesis of more complex molecules, including ligands, functionalized materials, and precursor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetraethyl 1,8-octanediphosphonate is a key organophosphorus compound, serving as a versatile building block in the synthesis of more complex molecules, including ligands, functionalized materials, and precursors for pharmacologically active bisphosphonates. The efficient construction of its carbon-phosphorus bonds is paramount for its utility. This in-depth guide provides a comprehensive overview of the primary synthetic precursors to Tetraethyl 1,8-octanediphosphonate, grounded in the well-established Michaelis-Arbuzov reaction. We will dissect the roles of the core precursors—the phosphorus source, triethyl phosphite, and the alkyl backbone, 1,8-dibromooctane—and provide detailed, field-proven protocols for their synthesis and subsequent reaction to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound understanding of this synthesis.

The Core Synthetic Strategy: The Michaelis-Arbuzov Reaction

The formation of the stable carbon-phosphorus (C-P) bond in alkylphosphonates is most reliably achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov.[1][2][3] This reaction facilitates the conversion of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[3][4]

The causality of this transformation is rooted in a two-step nucleophilic substitution mechanism:

  • Nucleophilic Attack: The reaction initiates with an SN2 attack by the lone pair of electrons on the nucleophilic phosphorus atom of the trialkyl phosphite onto the electrophilic carbon of the alkyl halide. This step forms a transient, high-energy tetraalkoxyphosphonium halide intermediate.[1][3][5]

  • Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction, attacking one of the alkyl carbons of the alkoxy groups on the phosphonium intermediate. This results in the formation of a stable pentavalent phosphonate (with a P=O double bond) and a new alkyl halide byproduct.[2][3]

The choice of reactants is critical for success. The reaction favors primary, unhindered alkyl halides to maximize the efficiency of the SN2 attack and minimize competing elimination reactions.[1][2] The reactivity of the halide follows the order I > Br > Cl.[2] To synthesize Tetraethyl 1,8-octanediphosphonate, a dihaloalkane is required to perform the reaction at both ends of the alkyl chain.[6]

Michaelis_Arbuzov_Mechanism General Mechanism of the Michaelis-Arbuzov Reaction cluster_products Phosphite R'₃P (Trialkyl Phosphite) Intermediate [R'₃P⁺-R] X⁻ (Phosphonium Salt Intermediate) Phosphite->Intermediate Step 1: SN2 Attack AlkylHalide R-X (Alkyl Halide) Phosphonate O=P(R')₂R (Phosphonate) Intermediate->Phosphonate Step 2: Dealkylation Byproduct R'-X (Alkyl Halide Byproduct) Intermediate->Byproduct

Caption: General Mechanism of the Michaelis-Arbuzov Reaction.

Precursor I: The Phosphorus Source - Triethyl Phosphite

Triethyl phosphite, P(OCH₂CH₃)₃, is the essential phosphorus-containing precursor for this synthesis, acting as the trivalent phosphorus nucleophile.[7] It is a colorless liquid with a characteristic malodorous scent.

Physicochemical Data
PropertyValueReference(s)
Formula C₆H₁₅O₃P[7]
Molar Mass 166.16 g/mol N/A
Appearance Colorless liquid
Boiling Point 158 °C
Density 0.969 g/mL[8]
³¹P NMR Shift ~ +139 ppm[7]
Synthesis of Triethyl Phosphite

The most common and reliable laboratory-scale synthesis involves the reaction of phosphorus trichloride (PCl₃) with anhydrous ethanol in the presence of a tertiary amine base, such as diethylaniline or pyridine.[7][8] The base is crucial; its role is to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing it from reacting with the triethyl phosphite product or leading to the formation of diethyl phosphite.[7]

Experimental Protocol: Synthesis of Triethyl Phosphite

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[8]

  • Apparatus Setup: Assemble a 3-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be protected from atmospheric moisture.

  • Reagent Preparation: Prepare a solution of absolute ethanol (3 moles) and freshly distilled diethylaniline (3 moles) in 1 L of dry petroleum ether (b.p. 40–60 °C) in the flask.

  • PCl₃ Addition: Prepare a solution of freshly distilled phosphorus trichloride (1 mole) in 400 mL of dry petroleum ether in the dropping funnel.

  • Reaction: Cool the flask in a cold-water bath. With vigorous stirring, add the PCl₃ solution from the dropping funnel at a rate that maintains a gentle boil. The addition typically takes about 30 minutes.

  • Reflux: After the addition is complete, heat the mixture under gentle reflux for 1 hour with continued stirring. A significant precipitate of diethylaniline hydrochloride will form.

  • Workup & Filtration: Cool the reaction mixture to room temperature. Filter the suspension with suction through a sintered-glass funnel. Wash the solid cake of amine salt with five 100-mL portions of dry petroleum ether.

  • Purification: Combine the filtrate and washings. Concentrate the solution by distillation to remove the petroleum ether. Transfer the residue to a distillation flask and distill under reduced pressure. Collect the triethyl phosphite fraction at 57–58 °C/16 mm Hg. The expected yield is approximately 83%.[8]

Precursor II: The Alkyl Backbone - 1,8-Dibromooctane

1,8-Dibromooctane is the second key precursor, providing the eight-carbon aliphatic chain. As an α,ω-dihaloalkane, it serves as a dielectrophile, allowing for the Michaelis-Arbuzov reaction to occur at both ends of the molecule to form the desired diphosphonate.[6]

Physicochemical Data
PropertyValueReference(s)
Formula C₈H₁₆Br₂
Molar Mass 272.02 g/mol
Appearance Colorless to pale yellow liquid[9]
Boiling Point 270-272 °C[9]
Melting Point 12-16 °C[9]
Density 1.477 g/mL at 25 °C[9]
Synthesis of 1,8-Dibromooctane

1,8-Dibromooctane can be synthesized via several routes. One patented method involves the hydrobromination of cyclooctene.[9][10] This process utilizes a free-radical catalyzed reaction with hydrogen bromide to open the cyclooctene ring and add bromine atoms to the terminal carbons.[10] It is also commercially available from numerous chemical suppliers.[11]

Synthesis of Tetraethyl 1,8-octanediphosphonate

With the precursors in hand, the final synthesis involves reacting 1,8-dibromooctane with an excess of triethyl phosphite. Using an excess of the phosphite is a strategic choice; it not only drives the reaction to completion but also serves as the reaction solvent, obviating the need for an additional inert solvent.

Synthesis_Workflow Synthetic Workflow for Tetraethyl 1,8-octanediphosphonate Precursor1 Triethyl Phosphite (Excess) Reaction Reaction Vessel: Heat to 150-160 °C (Michaelis-Arbuzov Reaction) Precursor1->Reaction Precursor2 1,8-Dibromooctane Precursor2->Reaction Distillation Vacuum Distillation (Purification) Reaction->Distillation Crude Product Byproduct Ethyl Bromide (Volatile Byproduct, Removed) Reaction->Byproduct Generated & Removed during reaction Product Tetraethyl 1,8-octanediphosphonate (Final Product) Distillation->Product Purified Product

Caption: Synthetic Workflow for Tetraethyl 1,8-octanediphosphonate.

Experimental Protocol
  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The top of the condenser should be fitted with a gas outlet connected to a bubbler to monitor gas evolution (ethyl bromide).

  • Charging Reagents: Charge the flask with 1,8-dibromooctane (1 mole). Add an excess of triethyl phosphite (approximately 2.5 to 3 moles). The excess phosphite will also act as the solvent.

  • Reaction Conditions: Heat the reaction mixture with stirring to 150-160 °C. The high temperature is necessary to drive the dealkylation step of the Michaelis-Arbuzov reaction.[3] The reaction progress can be monitored by the evolution of ethyl bromide gas, which will cease upon completion. The reaction typically requires several hours.

  • Purification: After the reaction is complete (no more gas evolution), cool the mixture to room temperature. The excess triethyl phosphite must be removed. This is achieved by vacuum distillation. The boiling point of triethyl phosphite is significantly lower than that of the desired diphosphonate product.

  • Product Isolation: After removing the excess triethyl phosphite, continue the vacuum distillation, potentially at a higher vacuum, to isolate the pure Tetraethyl 1,8-octanediphosphonate as a high-boiling, viscous liquid.

  • Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry to confirm its structure and purity. The ³¹P NMR spectrum is particularly diagnostic for phosphonates.

Conclusion

The synthesis of Tetraethyl 1,8-octanediphosphonate is a textbook example of the Michaelis-Arbuzov reaction's power and utility in forming C-P bonds. A thorough understanding of its two primary precursors, triethyl phosphite and 1,8-dibromooctane , is fundamental to the successful execution of the synthesis. The selection of a primary dihalide ensures a clean, high-yielding reaction, while the use of excess triethyl phosphite serves the dual purpose of reactant and solvent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for applications in materials science, medicinal chemistry, and beyond.

References

  • Wikipedia. Triethyl phosphite. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction.
  • J&K Scientific LLC. Michaelis–Arbuzov reaction.
  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Syntheses. triethyl phosphite. [Link]

  • Ataman Kimya. TRIETHYL PHOSPHITE. [Link]

  • MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • PrepChem.com. Synthesis of triethyl phosphite. [Link]

  • Organic Syntheses. triethyl phosphite. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of 1,8-Dibromooctane. [Link]

  • Google Patents. US3624171A - Process for the production of 1,8-dibromooctane.
  • Wikipedia. 1,8-Dibromooctane. [Link]

  • MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

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Exploratory

An In-depth Technical Guide to Tetraethyl 1,8-Octanediphosphonate

Introduction: The Architectural Versatility of Long-Chain Diphosphonates Long-chain α,ω-diphosphonates, such as Tetraethyl 1,8-octanediphosphonate, represent a fascinating class of molecules that bridge the gap between s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Long-Chain Diphosphonates

Long-chain α,ω-diphosphonates, such as Tetraethyl 1,8-octanediphosphonate, represent a fascinating class of molecules that bridge the gap between simple organic linkers and functional organophosphorus compounds. The presence of two phosphonate ester groups at the termini of a flexible eight-carbon alkyl chain imparts a unique combination of properties, including chelating abilities, potential for surface modification, and utility as precursors in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of Tetraethyl 1,8-octanediphosphonate, from its synthesis and characterization to its potential applications in research and development. The methodologies and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this and similar long-chain diphosphonates in their work.

Core Synthesis: The Michaelis-Arbuzov Reaction

The cornerstone of phosphonate synthesis is the venerable Michaelis-Arbuzov reaction, a powerful and versatile method for the formation of a carbon-phosphorus bond.[1][2][3][4] This reaction classically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a quasi-phosphonium salt intermediate that subsequently dealkylates to yield the thermodynamically stable phosphonate. For the synthesis of Tetraethyl 1,8-octanediphosphonate, this reaction is adapted to a difunctional substrate, 1,8-dibromooctane, to install phosphonate groups at both ends of the alkyl chain.

Reaction Causality and Mechanistic Insight

The choice of the Michaelis-Arbuzov reaction is dictated by its reliability and high functional group tolerance. The reaction mechanism is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the primary carbon atoms of 1,8-dibromooctane in an SN2 fashion. This forms a triethoxy(8-bromooctyl)phosphonium bromide intermediate.

  • Dealkylation: The bromide ion then attacks one of the ethyl groups of the phosphonium salt, also via an SN2 mechanism, to yield the mono-phosphonate and ethyl bromide. This process is then repeated at the other end of the octane chain to afford the desired diphosphonate.

The reaction is typically driven to completion by heating, which facilitates the dealkylation step. An excess of triethyl phosphite is often used to ensure complete conversion of the dibromoalkane.

Michaelis_Arbuzov TPO Triethyl phosphite Intermediate1 Triethoxy(8-bromooctyl)phosphonium bromide TPO->Intermediate1 Sₙ2 attack FinalProduct Tetraethyl 1,8-octanediphosphonate TPO->FinalProduct DBO 1,8-Dibromooctane DBO->Intermediate1 MonoPhosphonate Diethyl (8-bromooctyl)phosphonate Intermediate1->MonoPhosphonate Dealkylation EtBr Ethyl bromide Intermediate1->EtBr MonoPhosphonate->FinalProduct + Triethyl phosphite, Δ

Caption: Michaelis-Arbuzov synthesis of Tetraethyl 1,8-octanediphosphonate.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of Tetraethyl 1,8-octanediphosphonate based on established Michaelis-Arbuzov procedures for similar compounds.

Materials:

  • 1,8-Dibromooctane (98%)

  • Triethyl phosphite (98%)

  • Toluene, anhydrous

  • Magnesium sulfate, anhydrous

  • Dichloromethane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel is charged with 1,8-dibromooctane (13.6 g, 50 mmol).

  • Anhydrous toluene (100 mL) is added to dissolve the 1,8-dibromooctane.

  • The addition funnel is charged with triethyl phosphite (20.8 g, 125 mmol, 2.5 equivalents).

  • The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

  • Triethyl phosphite is added dropwise from the addition funnel to the refluxing solution over a period of 1 hour.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield Tetraethyl 1,8-octanediphosphonate as a colorless to pale yellow oil.

Work-up and Purification:

  • The cooled reaction mixture is transferred to a separatory funnel.

  • The organic layer is washed sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting crude oil is purified by vacuum distillation (Kugelrohr or short-path distillation apparatus) to obtain the pure product.

Physicochemical and Spectroscopic Characterization

A thorough characterization of Tetraethyl 1,8-octanediphosphonate is essential for its identification and for understanding its properties.

PropertyValueSource
CAS Number 5943-61-3[5][6][7]
Molecular Formula C₁₆H₃₆O₆P₂[6][7]
Molecular Weight 386.40 g/mol [6][7]
Appearance Colorless to pale yellow oilPredicted
Boiling Point > 200 °C at reduced pressurePredicted
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); Insoluble in water.Predicted
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Tetraethyl 1,8-octanediphosphonate. The expected chemical shifts and coupling patterns for ¹H, ¹³C, and ³¹P NMR are discussed below.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will be characterized by signals corresponding to the ethyl groups of the phosphonate esters and the methylene groups of the octane backbone.

  • Ethyl Protons (CH₃): A triplet around δ 1.3 ppm, coupled to the methylene protons of the ethyl group.

  • Ethyl Protons (OCH₂): A multiplet (doublet of quartets) around δ 4.1 ppm, coupled to both the methyl protons and the phosphorus atom.

  • Octane Protons (P-CH₂): A multiplet around δ 1.7-1.9 ppm, coupled to the adjacent methylene protons and the phosphorus atom.

  • Octane Protons (Internal CH₂): A broad multiplet around δ 1.3-1.6 ppm for the remaining methylene groups of the octane chain.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the ethyl groups and the octane chain. The carbons attached to the phosphorus atom will exhibit C-P coupling.[8][9][10]

  • Ethyl Carbons (CH₃): A signal around δ 16 ppm.

  • Ethyl Carbons (OCH₂): A doublet around δ 62 ppm due to coupling with the phosphorus atom.

  • Octane Carbons (P-CH₂): A doublet around δ 25-30 ppm, with a large one-bond C-P coupling constant.

  • Octane Carbons (Internal CH₂): Several signals in the range of δ 28-32 ppm.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum is a simple and diagnostic tool for phosphonates.[11][12][13][14]

  • A single signal is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ +25 to +35 ppm, which is characteristic of alkyl phosphonates.

Potential Applications

While specific applications of Tetraethyl 1,8-octanediphosphonate are not extensively documented in the literature, the properties of long-chain bisphosphonates suggest several promising areas of use for researchers and drug development professionals.[15][16][17][18][19]

Precursors in Drug Delivery and Materials Science

The terminal phosphonate ester groups can be hydrolyzed to the corresponding bisphosphonic acid. Bisphosphonates are known for their strong affinity for bone minerals, making them valuable for targeting drugs to bone tissue.[17] The long, flexible octyl chain can serve as a linker to attach therapeutic agents or imaging probes. In materials science, these molecules can be used to modify the surface of metal oxides or to create self-assembled monolayers.[15]

Applications TEODP Tetraethyl 1,8-Octanediphosphonate Hydrolysis Hydrolysis TEODP->Hydrolysis ChelatingAgent Chelating Agent TEODP->ChelatingAgent Ligand Ligand for Metal Complexes TEODP->Ligand BPA 1,8-Octanediphosphonic Acid Hydrolysis->BPA DrugDelivery Drug Delivery (Bone Targeting) BPA->DrugDelivery MaterialsScience Materials Science (Surface Modification) BPA->MaterialsScience

Caption: Potential application pathways for Tetraethyl 1,8-octanediphosphonate.

Chelating Agents and Ligands

The two phosphonate groups can act as a bidentate chelating agent for various metal ions.[20][21][22] The long alkyl chain provides solubility in organic media and can influence the coordination geometry and properties of the resulting metal complexes. These complexes may find applications in catalysis, as contrast agents in magnetic resonance imaging (MRI), or for the separation and extraction of metals.

Safety and Handling

Organophosphorus compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Tetraethyl 1,8-octanediphosphonate is a versatile molecule with a straightforward synthesis based on the robust Michaelis-Arbuzov reaction. Its bifunctional nature, with two phosphonate groups separated by a flexible octyl chain, opens up a range of potential applications in drug delivery, materials science, and coordination chemistry. This guide has provided a detailed technical overview, including a representative synthetic protocol, predicted spectroscopic data, and a discussion of its potential uses, to serve as a valuable resource for researchers exploring the rich chemistry of long-chain diphosphonates.

References

  • Bhuiyan, M. S., et al. (2020). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 25(12), 2845. [Link]

  • Rodriguez, V. L., et al. (2024). Synthesis of Metastable Calcium Carbonate Using Long-Chain Bisphosphonate Molecules. ACS Applied Materials & Interfaces, 16(23), 30567–30579. [Link]

  • Blake, C. A., et al. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates. U.S.
  • Barnhurst, L. A., et al. (2024). Process for preparing phosphonate esters. U.S.
  • Popov, K., et al. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Journal of Molecular Liquids, 351, 118625. [Link]

  • Li, J., et al. (2013). Diphosphonate compounds and preparation method and use thereof.
  • Mitchell, M. J., et al. (2022). Rational Design of Bisphosphonate Lipid-like Materials for mRNA Delivery to the Bone Microenvironment. Journal of the American Chemical Society, 144(22), 9876–9887. [Link]

  • Marma, M. S., et al. (2007). Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry, 50(24), 5967–5975. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). [Link]

  • Gentili, I. (1987). Process for the preparation of diphosphonic acids. U.S.
  • Jaffe, F. (1995). Process for the synthesis of diethyl ethylphosphonate. U.S.
  • Demmer, C. S., et al. (2019). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 24(19), 3543. [Link]

  • Demadis, K. D., et al. (2023). Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release. Journal of Drug Delivery Science and Technology, 89, 105007. [Link]

  • Xinyanbio. (n.d.). Tetraethyl octane-1,8-diylbis(phosphonate)_5943-61-3. [Link]

  • McKenna, C. E., et al. (2007). Synthesis and biological evaluation of alpha-halogenated bisphosphonate and phosphonocarboxylate analogues of risedronate. Journal of Medicinal Chemistry, 50(24), 5967-75. [Link]

  • ResearchGate. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • Neves, M. P., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2845. [Link]

  • J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Demadis, K. D., et al. (2023). Structural Diversity in Antiosteolytic Bisphosphonates: Deciphering Structure-Activity Trends in Ultra Long Controlled Release Phenomena. Pharmaceutics, 15(12), 2736. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • T&V Scientific. (n.d.). Tetraethyl octane-1,8-diylbis(phosphonate) - CAS:5943-61-3. [Link]

  • Siatecki, Z. (1989). 13C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899. [Link]

  • ResearchGate. (n.d.). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. [Link]

  • ResearchGate. (n.d.). Reinvestigation of the 31P NMR evidence for the formation of diorganyl phosphoropyridinium intermediates. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Tetraethyl 1,8-octanediphosphonate

Introduction: The Significance of Long-Chain Diphosphonates Long-chain bisphosphonates are a class of organophosphorus compounds that serve as crucial building blocks in diverse fields, from materials science to medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Diphosphonates

Long-chain bisphosphonates are a class of organophosphorus compounds that serve as crucial building blocks in diverse fields, from materials science to medicinal chemistry. Their tetraester precursors, such as Tetraethyl 1,8-octanediphosphonate, are stable, versatile intermediates. Following hydrolysis, they yield bisphosphonic acids which are noted for their strong chelating properties with divalent metal ions, making them excellent candidates for applications in bone targeting, drug delivery, and the development of novel therapeutic agents for bone diseases like osteoporosis.[1][2][3][4] The synthesis of these precursors is a foundational step, and the Michaelis-Arbuzov reaction remains the most robust and widely employed method for creating the essential carbon-phosphorus (C-P) bond.[5][6][7][8]

This guide provides a detailed protocol for the synthesis of Tetraethyl 1,8-octanediphosphonate via the Michaelis-Arbuzov reaction, offering insights into the reaction mechanism, experimental setup, and purification strategies.

Core Reaction Mechanism: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl 1,8-octanediphosphonate is achieved through the reaction of 1,8-dibromooctane with two equivalents of triethyl phosphite. This classic named reaction, first discovered by August Michaelis and later extensively studied by Aleksandr Arbuzov, proceeds through a two-step nucleophilic substitution mechanism.[7][9][10]

  • Nucleophilic Attack (Sɴ2): The reaction begins with the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on one of the electrophilic terminal carbon atoms of 1,8-dibromooctane. This initial step displaces a bromide ion and forms a quasi-phosphonium salt intermediate.[7][11][12]

  • Dealkylation (Sɴ2): The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic ethyl groups on the phosphonium intermediate. This results in the formation of a diethyl ω-bromoalkylphosphonate and a volatile ethyl bromide byproduct.[10][12]

This two-step process repeats at the other end of the octane chain to yield the final disubstituted product, Tetraethyl 1,8-octanediphosphonate. The overall reaction is driven to completion by the continuous removal of the volatile ethyl bromide byproduct from the reaction mixture.[12]

Reactants 1,8-Dibromooctane + 2x Triethyl Phosphite Intermediate1 Quasi-phosphonium Salt Intermediate Reactants->Intermediate1 Step 1: Nucleophilic Attack (Sɴ2) Intermediate2 Diethyl 8-bromooctylphosphonate Intermediate Intermediate1->Intermediate2 Step 2: Dealkylation (Sɴ2) Byproduct 2x Ethyl Bromide (volatile) Intermediate1->Byproduct Product Tetraethyl 1,8-octanediphosphonate Intermediate2->Product Repeat Steps 1 & 2 Intermediate2->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents & MaterialsEquipment
1,8-Dibromooctane (98%)250 mL three-neck round-bottom flask
Triethyl phosphite (98%)Reflux condenser
Anhydrous solvent (optional, e.g., Toluene)Dropping funnel
Nitrogen or Argon gas supplyMagnetic stirrer with hot plate
Heating mantle
Distillation apparatus for purification
Vacuum pump
Quantitative Data Summary
ParameterValueNotes
1,8-Dibromooctane27.2 g (0.1 mol)Limiting reagent
Triethyl phosphite36.5 g (0.22 mol)10% molar excess to ensure complete reaction
Reaction Temperature150-160 °CRequired for thermal dealkylation[10]
Reaction Time4-6 hoursMonitor by cessation of ethyl bromide distillation
Expected Yield75-85%Varies based on purification efficiency
Product Boiling Point~215-220 °C at 1 mmHgHigh boiling point requires vacuum distillation
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler), and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire system should be placed under a gentle stream of inert gas (Nitrogen or Argon).

    • Causality: An inert atmosphere is crucial to prevent the oxidation of the nucleophilic triethyl phosphite, which would reduce yield and create impurities.

  • Reagent Charging: Charge the flask with triethyl phosphite (36.5 g, 0.22 mol). Begin stirring and heating the phosphite to 150 °C using a heating mantle.

  • Substrate Addition: Place 1,8-dibromooctane (27.2 g, 0.1 mol) into the dropping funnel. Once the triethyl phosphite has reached the target temperature, add the 1,8-dibromooctane dropwise over a period of 60-90 minutes.

    • Causality: A slow, controlled addition is necessary to manage the exothermic nature of the initial Sɴ2 attack and to maintain a stable reaction temperature. This prevents runaway reactions and the formation of undesired byproducts.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at 150-160 °C. The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (boiling point: 38 °C) through the condenser. The reaction is typically considered complete when the distillation of ethyl bromide ceases (approximately 4-6 hours).

  • Purification - Removal of Volatiles: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for vacuum distillation. First, remove any unreacted triethyl phosphite and other low-boiling impurities under reduced pressure.

  • Purification - Product Isolation: The desired product, Tetraethyl 1,8-octanediphosphonate, is a high-boiling liquid. Purify it by vacuum distillation (typically <1 mmHg). Collect the fraction boiling at approximately 215-220 °C.

    • Causality: Vacuum distillation is essential because the product has a high boiling point and would likely decompose if distilled at atmospheric pressure.

  • Characterization: Confirm the identity and purity of the collected fraction using standard analytical techniques.

    • ³¹P NMR: Expect a single peak around δ 28-32 ppm.

    • ¹H NMR: Confirm the presence of the octyl chain protons and the ethoxy group protons in the correct integration ratios.

    • ¹³C NMR: Verify the carbon signals corresponding to the structure.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Purge with Inert Gas (N2/Ar) A->B C 3. Charge Triethyl Phosphite & Heat to 150°C B->C D 4. Add 1,8-Dibromooctane Dropwise C->D E 5. Reflux for 4-6h (Monitor EtBr Distillation) D->E F 6. Cool to Room Temperature E->F G 7. Remove Volatiles (Vacuum) F->G H 8. Purify Product via Vacuum Distillation G->H I 9. Characterize by NMR (¹H, ¹³C, ³¹P) H->I

Caption: A step-by-step workflow for the synthesis protocol.

Potential Side Reactions and Troubleshooting

  • Mono-phosphonylation: The most common side reaction is the formation of diethyl 8-bromooctylphosphonate. This occurs if the stoichiometry is not carefully controlled or if the reaction is stopped prematurely. Using a slight excess of triethyl phosphite helps to drive the reaction towards the desired di-substituted product.[12]

  • Perkow Reaction: While not typical for simple alkyl halides, the Perkow reaction can be a competing pathway with α-halo ketones, leading to vinyl phosphate byproducts. This is not a concern with 1,8-dibromooctane.[9]

  • Impurity in Product: If the final product is impure, ensure that the starting materials were anhydrous and that the distillation was performed under a sufficiently high vacuum to achieve good separation.

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize Tetraethyl 1,8-octanediphosphonate, a valuable precursor for further innovation in drug development and materials science.

References

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]

  • Bentham Science Publishers. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]

  • Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • ACS Applied Materials & Interfaces. (2024). Synthesis of Metastable Calcium Carbonate Using Long-Chain Bisphosphonate Molecules. [Link]

  • Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Organometallic Chemistry, 696(5), 1145-1155. [Link]

  • Jin, Q., et al. (2021). Construction and characterization of rare earth complexes for efficient emission tuning by tetraethyl ethylenebisphosphonate and tridentate chelating nitrogen ligands. Dalton Transactions, 50(38), 13349-13361. [Link]

  • Chiminazzo, A., Sperni, L., Fabris, F., & Scarso, A. (2021). Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. Tetrahedron Letters, 71, 153012. [Link]

  • Vachal, P., & Toth, K. (2007). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. The Journal of organic chemistry, 72(19), 7415-7418. [Link]

  • Kaur, H., & Sharma, S. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 881622. [Link]

  • Chiminazzo, A., et al. (2018). Functional bisphosphonate synthesis for the development of new anti-resorption bone drug candidates. New Journal of Chemistry, 42(19), 16043-16051. [Link]

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Application

Application Notes and Protocols: The Michaelis-Arbuzov Reaction for the Synthesis of Diphosphonates

Introduction: The Enduring Utility of the Michaelis-Arbuzov Reaction in Diphosphonate Synthesis First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov react...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Michaelis-Arbuzov Reaction in Diphosphonate Synthesis

First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has become a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon (P-C) bond.[1][2][3][4][5] The classical reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[1][6] This powerful transformation can be effectively extended to the synthesis of diphosphonates by employing dihaloalkanes as substrates.[7] Diphosphonates are a class of compounds with significant therapeutic applications, particularly in the treatment of bone-related disorders such as osteoporosis and Paget's disease.[8][9][10][11] They are also utilized as sequestering agents for polyvalent metal ions in various industrial applications.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Michaelis-Arbuzov reaction for the synthesis of diphosphonates. The content delves into the reaction mechanism, strategic considerations for experimental design, detailed protocols, and troubleshooting advice to ensure successful and efficient synthesis.

Mechanistic Overview: A Tale of Two SN2 Reactions

The Michaelis-Arbuzov reaction proceeds through a well-established two-step SN2 mechanism.[2][3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • Nucleophilic Attack and Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite onto the electrophilic carbon of the alkyl halide. This first SN2 reaction results in the formation of a quasi-phosphonium salt intermediate.[1][2][3][4][5][13]

  • Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction, attacking one of the alkyl groups on the phosphonium intermediate. This leads to the cleavage of a carbon-oxygen bond and the formation of the final pentavalent phosphonate product, along with an alkyl halide byproduct.[2][4][5][13]

When a dihaloalkane is used, this sequence of reactions occurs at both ends of the alkyl chain, ultimately yielding the desired diphosphonate.

Caption: General mechanism for the Michaelis-Arbuzov synthesis of diphosphonates.

Strategic Considerations for Experimental Design

The success of a Michaelis-Arbuzov reaction for diphosphonate synthesis hinges on careful consideration of several key parameters.

Substrate and Reagent Selection
  • Dihaloalkanes: Primary dihaloalkanes are the preferred substrates.[3] The reactivity of the halide follows the order I > Br > Cl.[3] While α,ω-dihaloalkanes like 1,2-dibromoethane and 1,4-dibromobutane are commonly used, the synthesis of gem-diphosphonates (where both phosphonate groups are attached to the same carbon) using dihalomethanes can result in lower yields.[1]

  • Phosphites: Trialkyl phosphites are the most common phosphorus reagents. Triethyl phosphite is frequently used due to its balance of reactivity and cost. It is important to note that the phosphite itself can undergo isomerization, and reaction conditions should be optimized to suppress this.[7]

Reaction Conditions
  • Stoichiometry: The mole ratio of trialkyl phosphite to dihaloalkane is a critical factor. To favor the formation of the di-substituted product (the diphosphonate), an excess of the phosphite is generally used.[7] Systematically varying this ratio can help optimize the yield of the desired diphosphonate.[7]

  • Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160°C.[2] However, prolonged heating can lead to side reactions, such as the formation of phostones (cyclic phosphonates) when using 1,3-dibromopropane.[1] Modern variations of the reaction utilize microwave irradiation to accelerate the reaction, often leading to higher yields and reduced side products.[5][6][14] Lewis acid catalysis can also enable the reaction to proceed at lower temperatures.[4][13][14][15]

  • Solvent: The reaction is often performed neat (without a solvent).[16] If a solvent is necessary, high-boiling, inert solvents like toluene can be used.[17]

Experimental Protocol: Synthesis of Tetraethyl Ethylene Diphosphonate

This protocol provides a general procedure for the synthesis of a vicinal diphosphonate using 1,2-dibromoethane and triethyl phosphite.

Materials and Equipment
  • 1,2-dibromoethane

  • Triethyl phosphite

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle with a stirrer

  • Vacuum pump

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon) setup

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add triethyl phosphite. The flask should be equipped with a magnetic stir bar, a reflux condenser, and a distillation head.

  • Reagent Addition: Slowly add 1,2-dibromoethane to the stirred triethyl phosphite. An excess of triethyl phosphite is recommended to maximize the formation of the diphosphonate. A molar ratio of 2.5:1 (triethyl phosphite:1,2-dibromoethane) is a good starting point.

  • Reaction: Heat the reaction mixture to a temperature sufficient to initiate the reaction, typically around 150-160°C. The reaction is exothermic, and the temperature should be carefully controlled.

  • Byproduct Removal: The ethyl bromide byproduct will begin to distill off. The rapid removal of this byproduct is crucial to suppress the isomerization of the triethyl phosphite.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy or by observing the cessation of ethyl bromide distillation.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove any unreacted triethyl phosphite and other volatile impurities by vacuum distillation.

    • The desired tetraethyl ethylene diphosphonate can be further purified by fractional vacuum distillation.[7]

Caption: Workflow for the synthesis of tetraethyl ethylene diphosphonate.

Data Presentation: Optimizing Reactant Ratios

The following table illustrates the effect of varying the triethyl phosphite to 1,2-dibromoethane mole ratio on the yield of tetraethyl ethylenediphosphonate, as demonstrated in a study aimed at optimizing the reaction.[7]

Triethyl Phosphite : 1,2-Dibromoethane Mole RatioYield of Tetraethyl Ethylene Diphosphonate (%)
2.0 : 1.065
2.5 : 1.078
3.0 : 1.085
4.0 : 1.086

Data adapted from a high-yield synthesis study.[7]

Troubleshooting and Self-Validating Systems

A well-designed protocol should include measures for self-validation. Here are some common issues and how to address them:

  • Low Yield of Diphosphonate: This can be due to an insufficient excess of triethyl phosphite, leading to the formation of the mono-substituted product.[7] Increasing the phosphite-to-dihaloalkane mole ratio should improve the yield of the desired diphosphonate.[7] Incomplete reaction due to insufficient temperature or reaction time can also be a cause.

  • Formation of Side Products: As mentioned, prolonged heating of certain dihaloalkanes can lead to cyclization products.[1] If this is observed, consider lowering the reaction temperature and extending the reaction time, or exploring microwave-assisted synthesis.[5]

  • Product Discoloration: Darkening of the product can indicate decomposition, often due to overheating during distillation.[18] Purification under a high vacuum to lower the boiling point can mitigate this.[18]

  • Presence of Isopropyl Chloride as an Impurity: When using phosphorus trichloride and isopropanol to synthesize the phosphite in situ, the formation of isopropyl chloride is a known side reaction.[18] This can be minimized by the slow, low-temperature addition of phosphorus trichloride to the isopropanol.[18]

Applications in Drug Development

Diphosphonates synthesized via the Michaelis-Arbuzov reaction are crucial in the pharmaceutical industry.[8] Their ability to chelate metal ions and their structural similarity to pyrophosphate makes them effective agents for treating bone disorders.[9][11] They are also being explored as bone-targeting agents for the delivery of other drugs.[8] The versatility of the Michaelis-Arbuzov reaction allows for the synthesis of a wide array of diphosphonates with varying side chains, enabling the fine-tuning of their pharmacological properties.[9]

Conclusion

The Michaelis-Arbuzov reaction remains a highly reliable and versatile method for the synthesis of diphosphonates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce these valuable compounds for a range of applications, from industrial processes to the development of life-saving pharmaceuticals. The continuous development of new methodologies, such as microwave-assisted and catalyst-mediated reactions, further expands the utility of this classic transformation in modern organic synthesis.[6][14]

References

  • But, T. Y. S., & Li, B. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(7), 3395. [Link]

  • Griffith, E. J., & Williams, B. F. (1998). High Yield Synthesis of Tetraethyl Alkylene-Diphosphonates via the Michaelis-Arbuzov Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 139-146. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]

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  • Wang, Z., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 19(24), 5855-5860. [Link]

  • Santos, C. I., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2875. [Link]

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  • Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 890696. [Link]

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Method

Coordination Chemistry of Tetraethyl 1,8-octanediphosphonate: Synthesis, Characterization, and Applications

An Application and Protocol Guide Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the coordination chemistry of Tetraethyl 1,8-octanediphosphonate (T...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the coordination chemistry of Tetraethyl 1,8-octanediphosphonate (TEODP). As a versatile chelating and bridging ligand, TEODP offers a unique platform for constructing novel metal-organic complexes with diverse structural motifs and potential applications ranging from materials science to medicinal chemistry. We will delve into the fundamental principles governing its coordination, provide detailed experimental protocols for synthesis and characterization, and discuss the rationale behind these methodologies.

Introduction to Tetraethyl 1,8-octanediphosphonate as a Ligand

Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound characterized by two diethyl phosphonate groups at the termini of a flexible eight-carbon alkyl chain. The primary coordination sites are the oxygen atoms of the phosphoryl (P=O) groups, which act as Lewis bases, donating electron pairs to a metal center.[1]

The key features of TEODP as a ligand are:

  • Bidentate Chelating Agent: The two phosphonate groups can coordinate to a single metal ion, forming a stable chelate ring. The length of the C8 chain influences the bite angle and conformational flexibility of this chelation.

  • Bridging Ligand: Alternatively, each phosphonate group can coordinate to a different metal ion, leading to the formation of multinuclear complexes, coordination polymers, or extended metal-organic frameworks (MOFs).[2]

  • Structural Flexibility: The long, saturated octyl chain provides significant conformational freedom. This allows the ligand to adapt to the preferred coordination geometry of various metal ions, potentially leading to the self-assembly of complex architectures like macrocycles or cages.[3]

The coordination behavior of TEODP is analogous to other diphosphonate and carboxylate linkers used extensively in coordination chemistry.[3][4] The deprotonation of the corresponding phosphonic acid form yields anionic phosphonates that are excellent multidentate ligands capable of binding to multiple metal centers.[3]

Synthesis of Metal-TEODP Complexes: Principles and Protocols

The synthesis of metal phosphonate complexes is typically achieved through the reaction of the phosphonate ligand with a suitable metal salt in an appropriate solvent.[5] Solvothermal and hydrothermal methods are common, often leading to crystalline products.[2] However, reactions can also be performed at ambient or reflux temperatures.

Core Principles of Synthesis
  • Metal Ion Selection: Transition metals, lanthanides, and alkaline earth metals are all known to form complexes with phosphonate ligands.[4][6][7][8] The choice of metal dictates the potential geometry, reactivity, and physical properties (e.g., magnetic, optical) of the resulting complex.[9]

  • Solvent System: The solvent must be capable of dissolving both the TEODP ligand (which is relatively nonpolar) and the metal salt (often polar). Mixtures of solvents like ethanol/acetonitrile or methanol/chloroform are frequently employed.

  • Stoichiometry: The molar ratio of ligand to metal is a critical parameter. A 1:1 ratio might favor the formation of simple mononuclear chelates or 1D chains, whereas other ratios can lead to more complex structures.

  • pH and Counter-ions: For syntheses involving phosphonic acids, pH control is crucial for managing the deprotonation state of the ligand.[10] The counter-ion of the metal salt (e.g., Cl⁻, NO₃⁻, ClO₄⁻) can also be incorporated into the final structure or influence the coordination sphere.[11]

Experimental Protocol: Synthesis of a [Cu(TEODP)Cl₂] Complex

This protocol describes a representative synthesis of a copper(II) complex with TEODP.

Materials:

  • Tetraethyl 1,8-octanediphosphonate (TEODP)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Anhydrous Ethanol

  • Anhydrous Acetonitrile

  • Standard reflux apparatus with magnetic stirring

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve Tetraethyl 1,8-octanediphosphonate (1.0 mmol) in 20 mL of anhydrous ethanol with gentle warming if necessary.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of anhydrous acetonitrile. The solution should be light blue.

  • Add the copper(II) chloride solution dropwise to the stirred solution of the TEODP ligand at room temperature. A color change (e.g., to green or a deeper blue) may be observed, indicating complex formation.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring for 4 hours.

  • After the reflux period, allow the mixture to cool slowly to room temperature. A precipitate may form upon cooling.

  • If no precipitate forms, slowly reduce the volume of the solvent using a rotary evaporator until the product begins to crystallize.

  • Isolate the solid product by vacuum filtration.

  • Wash the isolated solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final complex.

Rationale:

  • The use of a 1:1 molar ratio of Cu(II) to TEODP is chosen to favor the formation of a simple coordination complex.[12]

  • Refluxing provides the necessary activation energy to ensure complete reaction and can facilitate the formation of a thermodynamically stable, crystalline product.[13]

  • The ethanol/acetonitrile solvent system is chosen for its ability to dissolve both the organic ligand and the inorganic metal salt.

Characterization of TEODP Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the structure of TEODP complexes in solution.

  • ³¹P NMR Spectroscopy: This is the most informative NMR technique for this class of compounds. The phosphorus nucleus is highly sensitive to its chemical environment.[14]

    • Indication of Coordination: Coordination of the phosphoryl oxygen to a metal center typically causes a significant downfield or upfield shift in the ³¹P NMR signal compared to the free ligand.[15] The magnitude and direction of this shift depend on the metal ion and the geometry of the complex.

    • Protocol: A small amount of the complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). A standard one-dimensional ³¹P spectrum is acquired, usually with proton decoupling to simplify the signal to a singlet.[16]

  • ¹H NMR Spectroscopy: Can confirm the presence of the octyl chain and the ethyl groups of the phosphonate ester. Coordination can cause broadening or shifting of the proton signals, especially those closest to the phosphonate group (α-methylene protons).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and confirm coordination in the solid state.

  • P=O Stretching Frequency: The most diagnostic peak is the P=O stretching vibration. In free TEODP, this appears at a characteristic frequency (typically ~1250 cm⁻¹). Upon coordination to a metal center, the P=O bond is weakened, causing this band to shift to a lower frequency (a redshift of 20-100 cm⁻¹).

  • Protocol: The spectrum is typically recorded using a KBr pellet of the solid sample or via an Attenuated Total Reflectance (ATR) accessory.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the complex in the solid state.[13]

  • Information Obtained: It reveals the coordination number and geometry of the metal ion, the precise bond lengths and angles between the metal and ligand, the conformation of the flexible octyl chain, and the overall packing of the molecules in the crystal lattice.[6][7]

  • Protocol: This technique requires the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of the solvent, vapor diffusion, or layering techniques.

Summary of Characterization Data

The following table summarizes the expected changes in key analytical data upon coordination of TEODP to a metal ion like Cu(II).

Technique Parameter Free TEODP (Expected) [Cu(TEODP)Cl₂] Complex (Expected Change) Reference
³¹P NMR Chemical Shift (δ)~28-32 ppmShifted downfield or upfield (Δδ = ± 2-15 ppm)[14][15]
IR Spectroscopy P=O Stretch (ν)~1250 cm⁻¹Shift to lower wavenumber (~1150-1230 cm⁻¹)[6]
Elemental Analysis %C, %HCalculated for C₁₆H₃₆O₆P₂Matches calculated values for the complex formula[6]

Visualizing Coordination and Workflow

Coordination Modes of TEODP

The diagram below illustrates two common coordination modes for the TEODP ligand.

G cluster_0 Chelation Mode cluster_1 Bridging Mode M1 M O1 O M1->O1 O2 O M1->O2 P1 P O1->P1 P2 P O2->P2 C8 -(CH₂)₈- M2 M O3 O M2->O3 M3 M' O4 O M3->O4 P3 P O3->P3 P4 P O4->P4 C8_2 -(CH₂)₈-

Caption: Common coordination modes of the TEODP ligand with metal centers (M).

Experimental Workflow

The following diagram outlines the typical workflow from synthesis to characterization.

Workflow Start Reagents: TEODP Ligand + Metal Salt Synthesis Synthesis (e.g., Reflux in Solvent) Start->Synthesis Isolation Isolation & Purification (Filtration, Washing, Drying) Synthesis->Isolation Product Solid Product Isolation->Product Char_Solution Solution Characterization Product->Char_Solution Char_Solid Solid-State Characterization Product->Char_Solid NMR ³¹P and ¹H NMR Char_Solution->NMR MS Mass Spectrometry Char_Solution->MS IR IR Spectroscopy Char_Solid->IR Xray Single-Crystal X-Ray (if crystals obtained) Char_Solid->Xray EA Elemental Analysis Char_Solid->EA Structure Structural Elucidation & Property Analysis NMR->Structure MS->Structure IR->Structure Xray->Structure EA->Structure

Caption: General workflow for the synthesis and characterization of metal-TEODP complexes.

Applications and Future Directions

The unique properties of metal phosphonate complexes open doors to a variety of applications.

  • Homogeneous and Heterogeneous Catalysis: The metal centers within these complexes can serve as active sites for catalytic transformations. The organic framework of the ligand can be modified to tune solubility and stability.[2]

  • Luminescent Materials: Lanthanide ions (e.g., Eu³⁺, Tb³⁺) coordinated by phosphonate ligands often exhibit strong and characteristic luminescence.[6][17] TEODP could serve as a "sensitizer" or antenna, absorbing energy and transferring it to the lanthanide ion, making these materials suitable for applications in lighting, sensors, and bio-imaging.

  • Corrosion Inhibition: Phosphonates are well-known for their ability to form protective films on metal surfaces.[18] The formation of coordinated networks with metal ions can enhance this protective action, providing a synergistic effect against corrosion.[19]

  • Drug Delivery and Biomedical Imaging: Bisphosphonates have a strong affinity for calcium phosphate, the primary mineral component of bone.[20] This bone-targeting ability could be exploited by attaching imaging agents (e.g., radioactive metal isotopes) or therapeutic payloads to a TEODP scaffold, directing them specifically to bone tissue for the diagnosis or treatment of diseases like osteoporosis or bone cancer.[21][22]

The versatility of TEODP as a ligand, combined with the vast possibilities offered by the periodic table of metals, ensures that the coordination chemistry of this system will continue to be a rich field for discovery and innovation.

References

  • Magic-Angle Spinning NMR Study of the Competitive Adsorption of an Organophosphate and an Organophosphonate on Activ
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. American Chemical Society.
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  • New Directions in Metal Phosphonate and Phosphin
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  • Selected-Control Synthesis of Metal Phosphonate Nanoparticles and Nanorods.
  • Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings.
  • 31 Phosphorus NMR. NMR-Service.com.
  • Structures of Bisphosphonate Metal Complexes: Zinc and Cadmium Complexes of Clodronate and Its Partial Ester Derivatives | Request PDF.
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Application

Application Notes and Protocols: Tetraethyl 1,8-octanediphosphonate in Rare Earth Metal Complexation

Introduction Diphosphonate ligands have emerged as a versatile class of chelating agents for a wide array of metal ions, with particularly strong affinity for rare earth elements (REEs). Their robust P-C bond and the pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphosphonate ligands have emerged as a versatile class of chelating agents for a wide array of metal ions, with particularly strong affinity for rare earth elements (REEs). Their robust P-C bond and the potent coordinating ability of the phosphoryl (P=O) oxygen atoms make them ideal candidates for constructing stable, well-defined metal complexes. These complexes are at the forefront of materials science and biomedical research, with applications ranging from luminescent materials to advanced therapeutic and diagnostic agents.[1][2][3]

This guide focuses on the complexation of rare earth metals with Tetraethyl 1,8-octanediphosphonate , a flexible diphosphonate ligand. The eight-carbon aliphatic chain separating the two phosphonate groups provides significant conformational freedom, allowing it to act as a bridging or chelating ligand to one or more metal centers. This flexibility can lead to the formation of unique coordination polymers and polynuclear complexes.[4][5]

Due to the specialized nature of this specific ligand, direct literature is sparse. Therefore, this document will provide a foundational protocol for the synthesis of Tetraethyl 1,8-octanediphosphonate and a general, robust methodology for its complexation with rare earth metals. The principles and techniques described herein are grounded in the well-established chemistry of similar diphosphonate ligands, such as tetraethyl ethylenebisphosphonate, ensuring a scientifically rigorous and adaptable framework for researchers.[6]

Part 1: Ligand Synthesis Protocol (Tetraethyl 1,8-octanediphosphonate)

The synthesis of tetraalkyl alkanediphosphonates is most effectively achieved via the Michaelis-Arbuzov reaction .[7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a stable P-C bond.[9][10] For a long-chain diphosphonate like the target molecule, the reaction is carried out with a dihaloalkane.

Principle of Synthesis

The reaction proceeds by the nucleophilic attack of two equivalents of triethyl phosphite on one equivalent of 1,8-dibromooctane. The reaction forms a phosphonium salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final tetraethyl 1,8-octanediphosphonate product and bromoethane as a byproduct.[7] Using an excess of triethyl phosphite can help drive the reaction to completion and also serve as a solvent. The high temperature is necessary to overcome the activation energy for both the initial Sɴ2 attack and the subsequent dealkylation step.[7][11]

Detailed Step-by-Step Protocol

Materials:

  • 1,8-dibromooctane (1.0 eq)

  • Triethyl phosphite (≥ 2.5 eq)

  • Nitrogen or Argon gas supply

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. This is crucial to prevent the hydrolysis of triethyl phosphite by atmospheric moisture.

  • Reagent Addition: Charge the flask with 1,8-dibromooctane (1.0 eq) and an excess of triethyl phosphite (at least 2.5 eq). The excess phosphite ensures the complete reaction of the dibromide and can act as the reaction solvent.

  • Reaction: Heat the reaction mixture with vigorous stirring to 150-160°C. The reaction is typically exothermic, so controlled heating is advised. Maintain this temperature for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (expected around +30 to +32 ppm) indicates reaction completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the volatile byproduct (bromoethane) and excess triethyl phosphite under reduced pressure.

    • The crude product, a viscous oil, can be purified by vacuum distillation (Kugelrohr or short-path distillation apparatus is recommended due to the high boiling point) to yield pure Tetraethyl 1,8-octanediphosphonate.

Visualization: Ligand Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Purification cluster_char 4. Characterization setup1 Flame-dry glassware setup2 Assemble flask & condenser under N2/Ar atmosphere setup1->setup2 reagents Charge flask with: - 1,8-dibromooctane (1 eq) - Triethyl phosphite (≥2.5 eq) setup2->reagents heat Heat to 150-160°C with stirring for 12-24h reagents->heat cool Cool to room temp heat->cool remove_volatiles Remove excess phosphite & byproduct in vacuo cool->remove_volatiles distill Purify by vacuum distillation remove_volatiles->distill nmr NMR (¹H, ¹³C, ³¹P) distill->nmr ms Mass Spectrometry distill->ms

Caption: Workflow for the synthesis of Tetraethyl 1,8-octanediphosphonate.

Part 2: General Protocol for Rare Earth Metal Complexation

This protocol provides a general method for synthesizing REE-diphosphonate complexes. The choice of solvent and stoichiometry is critical for obtaining crystalline products. The procedure is adapted from successful syntheses of lanthanide complexes with similar phosphonate and phosphine oxide ligands.[6][12][13]

Causality and Experimental Choices
  • Rare Earth Source: Lanthanide nitrates or chlorides are commonly used as they are readily soluble in polar solvents like alcohols and acetonitrile.

  • Solvent System: A mixture of solvents, such as acetonitrile/ethanol or acetonitrile/methanol, is often employed.[6] Acetonitrile helps in dissolving the ligand, while the alcohol can coordinate to the metal ion and facilitate the reaction and subsequent crystallization.

  • Stoichiometry: The ligand-to-metal ratio is a key parameter. A 1:2 ratio (Ligand:Metal) is often explored with diphosphonates to encourage the formation of bridged dinuclear complexes, but other ratios (e.g., 1:1, 2:1) should also be investigated to explore the full range of possible structures.

  • Reaction Conditions: Most complexation reactions occur readily at room temperature. Gentle heating can sometimes be applied to increase solubility and reaction rate, but care must be taken to avoid solvent loss.

Detailed Step-by-Step Protocol

Materials:

  • Tetraethyl 1,8-octanediphosphonate (Ligand, L)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • Anhydrous Acetonitrile

  • Anhydrous Ethanol or Methanol

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

Procedure:

  • Ligand Solution Preparation: Dissolve the diphosphonate ligand (e.g., 0.1 mmol) in a suitable volume of anhydrous acetonitrile (e.g., 5 mL) in a clean vial.

  • Metal Salt Solution Preparation: In a separate vial, dissolve the lanthanide nitrate salt (e.g., 0.2 mmol for a 1:2 L:M ratio) in a minimal amount of anhydrous ethanol or methanol (e.g., 5 mL).

  • Complexation Reaction: While stirring, slowly add the lanthanide salt solution to the ligand solution at room temperature.

  • Observation: Upon mixing, the solution may become cloudy, or a precipitate may form immediately. Continue stirring for 2-4 hours to ensure the reaction is complete.

  • Isolation of the Complex:

    • For Crystalline Products: Seal the vial and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days may yield single crystals suitable for X-ray diffraction. Alternatively, layering the reaction mixture with a less polar solvent (e.g., diethyl ether) can induce crystallization.

    • For Amorphous/Polycrystalline Products: If a precipitate forms, it can be collected by filtration or centrifugation. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, then dry under vacuum.

Visualization: Complexation and Characterization Workflow

G cluster_prep 1. Solution Preparation cluster_react 2. Complexation cluster_iso 3. Isolation cluster_char 4. Characterization prep_L Dissolve Ligand (L) in Acetonitrile mix Slowly add M solution to L solution with stirring prep_L->mix prep_M Dissolve REE Salt (M) in Ethanol/Methanol prep_M->mix stir Stir for 2-4 hours at room temperature mix->stir iso_choice Product Type? stir->iso_choice cryst Slow Evaporation or Layering for Crystals iso_choice->cryst Soluble precip Filter/Centrifuge Wash & Dry Powder iso_choice->precip Insoluble char_node Analyze Product using Multiple Techniques (See Table 1) cryst->char_node precip->char_node

Caption: General workflow for REE-diphosphonate complexation and analysis.

Part 3: Characterization of REE-Diphosphonate Complexes

A thorough characterization is essential to confirm the formation of the desired complex, determine its structure, and evaluate its properties. This multi-technique approach forms a self-validating system for the experimental protocol.

Data Presentation: Key Analytical Techniques
TechniquePurpose & Key Information ObtainedExpected Observations for REE-Phosphonate Complex
FT-IR Spectroscopy Identify functional groups and confirm coordination.A significant shift of the P=O stretching band (typically ~1250 cm⁻¹) to a lower wavenumber (e.g., by 30-60 cm⁻¹) indicates coordination of the phosphoryl oxygen to the REE ion.[14]
³¹P NMR Spectroscopy Probe the electronic environment of the phosphorus atom.A downfield or upfield shift in the ³¹P NMR signal compared to the free ligand provides direct evidence of complexation in solution.[15]
Luminescence Spectroscopy Characterize the photophysical properties of luminescent REE complexes (e.g., Eu³⁺, Tb³⁺).For Eu³⁺ complexes, expect sharp emission peaks corresponding to ⁵D₀→⁷Fⱼ transitions (especially the hypersensitive ⁵D₀→⁷F₂ transition around 615 nm).[16][17][18] For Tb³⁺, expect characteristic green emission from ⁵D₄→⁷Fⱼ transitions.[19][20]
Elemental Analysis Determine the empirical formula (C, H, N).Confirms the ligand-to-metal ratio and the presence of counter-ions or solvent molecules in the isolated solid.[6]
Mass Spectrometry Determine the mass-to-charge ratio of the complex.Confirms the molecular weight of the complex and helps elucidate its composition.
Single-Crystal X-ray Diffraction Determine the precise 3D molecular structure.Provides definitive information on the REE coordination number, geometry, bond lengths, and the coordination mode of the diphosphonate ligand (chelating vs. bridging).[6][15][21]
Thermogravimetric Analysis (TGA) Assess thermal stability and composition.Reveals the decomposition temperature of the complex and can quantify the loss of coordinated solvent molecules.[16]
Conceptual Visualization: Ligand Coordination

The flexible octyl chain of Tetraethyl 1,8-octanediphosphonate allows for several potential coordination modes with rare earth ions.

Caption: Possible coordination modes of a flexible diphosphonate ligand.

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Method

Application Notes and Protocols: The Catalytic Potential of Tetraethyl 1,8-octanediphosphonate

Introduction: Unveiling the Potential of a Flexible Diphosphonate Ligand Tetraethyl 1,8-octanediphosphonate is a bidentate organophosphorus compound characterized by two diethyl phosphonate groups linked by a flexible ei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Flexible Diphosphonate Ligand

Tetraethyl 1,8-octanediphosphonate is a bidentate organophosphorus compound characterized by two diethyl phosphonate groups linked by a flexible eight-carbon alkyl chain. In the realm of homogeneous catalysis, the design of ligands is paramount, as they directly influence the reactivity, selectivity, and stability of a metal catalyst.[1] While specific, documented applications of Tetraethyl 1,8-octanediphosphonate in catalysis are not widespread in the current literature, its molecular architecture provides a strong basis for hypothesizing its utility in several critical transition metal-catalyzed reactions.

The key features of this ligand are:

  • Bidentate Coordination: The two phosphonate oxygen atoms can chelate to a single metal center, forming a stable complex.

  • Flexible C8 Backbone: The long octyl chain allows for a wide range of potential "bite angles" (P-Metal-P angle), a critical parameter in determining the outcome of many catalytic reactions. This flexibility can be advantageous in stabilizing various intermediates in a catalytic cycle.

  • Phosphonate Functionality: The P=O groups are Lewis basic and can coordinate to a variety of transition metals, such as palladium, rhodium, and platinum.[2]

This guide will, therefore, serve as a forward-looking exploration of the potential applications of Tetraethyl 1,8-octanediphosphonate in catalysis. The protocols provided are based on well-established procedures for analogous diphosphine and diphosphonate ligands and are intended to serve as robust starting points for researchers and scientists in the field.

Section 1: Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] The nature of the phosphine or phosphonate ligand is crucial for the success of these reactions, influencing the rates of oxidative addition and reductive elimination.[4]

The Suzuki-Miyaura Coupling: A Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[5]

Causality Behind Experimental Choices: A ligand like Tetraethyl 1,8-octanediphosphonate, when coordinated to a palladium(0) center, is hypothesized to form a chelate complex. The long, flexible C8 backbone would likely result in a large bite angle. In the context of the Suzuki-Miyaura catalytic cycle, a larger bite angle can promote the reductive elimination step, which is often rate-limiting, thereby accelerating catalyst turnover.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Reductive Elimination Product_output Ar-Ar' ArPdArB->Product_output ArAr Ar-Ar' ArArB_input Ar'-B(OR)2 ArArB_input->ArPdArB ArX_input Ar-X ArX_input->ArPdX Base_input Base Base_input->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Substrates for Suzuki-Miyaura Coupling

EntryAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)Potential Product (Ar-Ar')
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl
21-Iodonaphthalene4-Formylphenylboronic acid4-(1-Naphthyl)benzaldehyde
32-Chloropyridine3-Thiopheneboronic acid2-(3-Thienyl)pyridine

Protocol 1: Representative Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix a palladium source, such as Pd(OAc)₂ (2 mol%), with Tetraethyl 1,8-octanediphosphonate (4 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene.[6][7]

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the coordination of Tetraethyl 1,8-octanediphosphonate to palladium can influence the stability and reactivity of the catalytic species. The flexible backbone may facilitate the syn-beta-hydride elimination and subsequent reductive elimination steps, which are key to product formation and catalyst regeneration.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Alkene, and Base in Schlenk Flask C Add Catalyst to Reagents A->C B Prepare Catalyst Solution: Pd Source + Ligand in Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress by TLC or GC-MS D->E F Cool, Dilute with Organic Solvent, and Wash with Water E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for a Heck reaction experiment.

Protocol 2: Representative Heck Reaction

  • Reagent Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base such as triethylamine (2.0 mmol).

  • Catalyst Addition: Add a palladium source, for example, Pd(OAc)₂ (1 mol%), and Tetraethyl 1,8-octanediphosphonate (2 mol%).

  • Solvent: Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours.

  • Workup: After cooling, filter the mixture to remove the salt byproduct. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product via column chromatography.

Section 2: Potential Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes, hydrogen, and carbon monoxide.[8][9] The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is highly dependent on the ligand coordinated to the rhodium catalyst.[8][10]

Causality Behind Experimental Choices: The bite angle of diphosphine or diphosphonate ligands is a well-known determinant of the linear-to-branched (l/b) ratio in hydroformylation. A flexible ligand like Tetraethyl 1,8-octanediphosphonate can adopt various coordination geometries. It is plausible that under specific conditions, it could favor an equatorial-equatorial coordination mode in the trigonal bipyramidal rhodium intermediate, which typically leads to the formation of the linear aldehyde.

Hydroformylation_Cycle cluster_cycle Catalytic Cycle Rh_precatalyst Rh(acac)(CO)2 + L Active_catalyst HRh(CO)2L2 Rh_precatalyst->Active_catalyst H2, CO Alkene_complex HRh(CO)2L2(alkene) Active_catalyst->Alkene_complex + Alkene Alkyl_complex R-Rh(CO)2L2 Alkene_complex->Alkyl_complex Migratory Insertion Acyl_complex (RCO)Rh(CO)L2 Alkyl_complex->Acyl_complex + CO Acyl_complex->Active_catalyst Oxidative Addition (H2) Reductive Elimination Aldehyde_product RCHO Acyl_complex->Aldehyde_product

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Protocol 3: Representative Hydroformylation of an Alkene

  • Catalyst Pre-formation: In a high-pressure autoclave under an inert atmosphere, dissolve a rhodium precursor such as Rh(acac)(CO)₂ (0.1 mol%) and Tetraethyl 1,8-octanediphosphonate (0.4 mol%) in a degassed solvent like toluene (20 mL).

  • Activation: Pressurize the autoclave with syngas (1:1 H₂/CO) to 20 bar and heat to 80 °C for 1 hour to form the active catalyst.

  • Substrate Addition: Cool the autoclave and carefully inject the alkene substrate (e.g., 1-octene, 10 mmol).

  • Reaction: Re-pressurize with syngas to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 100 °C). Maintain constant pressure throughout the reaction.

  • Analysis: After the reaction time (e.g., 4-12 hours), cool the autoclave, vent the gases, and analyze the liquid product mixture by GC to determine conversion and the l/b ratio.

Section 3: Potential Application in Platinum-Catalyzed Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond, a fundamental reaction in the production of silicones and organosilane compounds.[11] Platinum complexes are highly effective catalysts for this transformation.[12][13][14]

Causality Behind Experimental Choices: The formation of a stable platinum(0) complex with Tetraethyl 1,8-octanediphosphonate could serve as an efficient catalyst for hydrosilylation. The ligand would stabilize the platinum center, preventing aggregation into inactive platinum black, while still allowing for the coordination and activation of the alkene and silane substrates.

Protocol 4: Representative Hydrosilylation of an Alkene

  • Reaction Setup: In a dry vial, dissolve the alkene (1.0 mmol) and the silane (e.g., triethoxysilane, 1.1 mmol) in a dry, inert solvent such as toluene (2 mL).

  • Catalyst Preparation: Prepare a stock solution of a platinum precursor (e.g., Karstedt's catalyst) and Tetraethyl 1,8-octanediphosphonate in toluene.

  • Catalyst Addition: Add a catalytic amount of the platinum-ligand solution (e.g., 0.01 mol% Pt) to the vial containing the substrates.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the disappearance of the Si-H bond by IR spectroscopy or the formation of the product by GC-MS.

  • Workup: Once the reaction is complete, the product can often be used directly, or the catalyst can be removed by passing the solution through a short plug of silica gel. The solvent can be removed under reduced pressure to yield the purified product.

Conclusion and Future Outlook

Tetraethyl 1,8-octanediphosphonate presents an intriguing, yet underexplored, candidate as a ligand in homogeneous catalysis. Its flexible, long-chain backbone offers a unique steric and electronic profile that could be harnessed to control reactivity and selectivity in a variety of important chemical transformations. The protocols and hypotheses presented in this guide are intended to catalyze further research into the coordination chemistry and catalytic activity of this promising ligand. Future studies should focus on the synthesis and characterization of its metal complexes and the systematic evaluation of their performance in the catalytic reactions outlined herein. Such work will be crucial in validating the potential of Tetraethyl 1,8-octanediphosphonate and expanding the toolbox of ligands available to the catalysis community.

References

  • van Leeuwen, P. W. N. M. (2012).
  • The Chemistry of Platinum Complexes and Hydrosil
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
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  • Platinum-Catalyzed Hydrosilyl
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Application

Application Notes and Protocols for Surface Modification using Tetraethyl 1,8-octanediphosphonate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tetraethyl 1,8-octanediphosphonate for the surface modification of various substrates. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tetraethyl 1,8-octanediphosphonate for the surface modification of various substrates. The protocols detailed herein cover the synthesis of the precursor molecule, its conversion to the active 1,8-octanediphosphonic acid, and the subsequent formation of robust self-assembled monolayers (SAMs) on metal oxide surfaces. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Diphosphonate-Based Surface Modification

The functionalization of surfaces is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical implants to microelectronics. Among the various chemical moieties employed for surface modification, organophosphonates have emerged as a highly versatile and robust class of compounds. Their ability to form strong, covalent-like bonds with a wide array of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and stainless steel, makes them ideal candidates for creating stable and well-defined surface functionalities.[1]

The choice of a long-chain α,ω-diphosphonate, such as 1,8-octanediphosphonic acid derived from Tetraethyl 1,8-octanediphosphonate, offers unique advantages. The presence of two phosphonate head groups allows for a variety of binding configurations, including the potential for one group to anchor to the surface while the other remains available for further chemical modification or to influence surface properties.[2] This bifunctionality is particularly valuable in applications requiring the covalent immobilization of biomolecules or the creation of layered inorganic-organic structures. The eight-carbon alkyl chain provides a well-defined hydrophobic spacer, contributing to the formation of ordered and densely packed monolayers.

This guide will first detail the synthesis of Tetraethyl 1,8-octanediphosphonate, a stable precursor that can be readily purified and stored. Subsequently, the protocol for its hydrolysis to the active 1,8-octanediphosphonic acid will be presented. The core of this document focuses on the detailed procedures for forming self-assembled monolayers of 1,8-octanediphosphonic acid on representative metal oxide surfaces, followed by comprehensive characterization techniques to validate the surface modification.

Synthesis of Tetraethyl 1,8-octanediphosphonate

The synthesis of Tetraethyl 1,8-octanediphosphonate is most effectively achieved through the Michaelis-Arbuzov reaction. This classic reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate ester.[3][4][5] In this case, 1,8-dibromooctane is reacted with an excess of triethyl phosphite.

Reaction Scheme

G cluster_0 Michaelis-Arbuzov Reaction Br-(CH2)8-Br 1,8-Dibromooctane Product (EtO)2P(O)-(CH2)8-P(O)(OEt)2 Br-(CH2)8-Br->Product + 2 P(OEt)3 Heat P(OEt)3 Triethyl phosphite (excess) P(OEt)3->Product Byproduct EtBr

Caption: Synthesis of Tetraethyl 1,8-octanediphosphonate.

Materials and Equipment
  • 1,8-dibromooctane

  • Triethyl phosphite

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

  • Nitrogen or Argon inert atmosphere setup

Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,8-dibromooctane.

  • Addition of Reagent: Under an inert atmosphere (N₂ or Ar), add a twofold molar excess of triethyl phosphite to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 4-6 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

    • The desired product, Tetraethyl 1,8-octanediphosphonate, can be further purified by fractional vacuum distillation.

Characterization

The successful synthesis of Tetraethyl 1,8-octanediphosphonate can be confirmed by:

  • ¹H NMR: Resonances corresponding to the protons of the ethyl groups and the octyl chain.

  • ³¹P NMR: A single peak characteristic of a phosphonate ester.

  • FTIR: Stretching vibrations corresponding to P=O and P-O-C bonds.

Hydrolysis to 1,8-Octanediphosphonic Acid

For surface modification, the tetraethyl ester must be hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Reaction Scheme

G cluster_1 Acid-Catalyzed Hydrolysis Ester (EtO)2P(O)-(CH2)8-P(O)(OEt)2 Acid (HO)2P(O)-(CH2)8-P(O)(OH)2 Ester->Acid + 4 H2O (conc. HCl, Reflux) Byproduct EtOH

Caption: Hydrolysis of the tetraethyl ester to the diphosphonic acid.

Materials and Equipment
  • Tetraethyl 1,8-octanediphosphonate

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Protocol
  • Reaction Setup: Dissolve the Tetraethyl 1,8-octanediphosphonate in concentrated hydrochloric acid in a round-bottom flask.

  • Reaction: Heat the mixture to reflux for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

    • The resulting white solid, 1,8-octanediphosphonic acid, can be washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material and then dried under vacuum.

Surface Modification Protocols

The following protocols describe the formation of self-assembled monolayers of 1,8-octanediphosphonic acid on titanium dioxide and aluminum oxide surfaces.

Substrate Preparation: The Foundation for a High-Quality Monolayer

Proper substrate preparation is critical for the formation of a dense and well-ordered SAM. The goal is to obtain a clean, hydroxylated surface.

  • Degreasing: Sonicate the substrates in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

  • Oxide Layer Formation/Hydroxylation:

    • For Titanium: A fresh, hydroxylated oxide layer can be generated by immersing the cleaned substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • For Aluminum: The native oxide layer is generally sufficient. A gentle plasma cleaning or UV-ozone treatment can be used to remove organic contaminants and enhance surface hydroxylation.

  • Final Rinse and Dry: Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen. The substrates should be used immediately for SAM formation.

Protocol for SAM Formation on Titanium Dioxide
  • Solution Preparation: Prepare a 1 mM solution of 1,8-octanediphosphonic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Immersion: Immerse the freshly prepared titanium dioxide substrates in the phosphonic acid solution at room temperature for 12-24 hours.

  • Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.

  • Annealing (Optional but Recommended): To improve the ordering and stability of the monolayer, anneal the coated substrates at 100-120 °C for 1-2 hours.[6]

  • Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen.

Protocol for SAM Formation on Aluminum Oxide
  • Solution Preparation: Prepare a 1 mM solution of 1,8-octanediphosphonic acid in a solvent such as tetrahydrofuran (THF) or ethanol.

  • Immersion: Immerse the cleaned aluminum oxide substrates in the phosphonic acid solution. The reaction on aluminum oxide is often faster than on titanium dioxide; an immersion time of 2-4 hours at room temperature is typically sufficient.

  • Rinsing: Remove the substrates and rinse extensively with the solvent to remove unbound molecules.

  • Drying: Dry the modified substrates with nitrogen.

Characterization of Diphosphonate Monolayers

The successful formation of a 1,8-octanediphosphonate monolayer can be verified using several surface-sensitive techniques.

Workflow for Surface Modification and Characterization

G cluster_workflow Surface Modification & Characterization Workflow A Substrate Cleaning & Hydroxylation B SAM Formation (Immersion in Diphosphonic Acid Solution) A->B C Rinsing & Drying B->C D Optional Annealing C->D E Contact Angle Goniometry D->E Characterize F X-ray Photoelectron Spectroscopy (XPS) D->F Characterize G Atomic Force Microscopy (AFM) D->G Characterize

Caption: A typical workflow for surface modification and subsequent characterization.

Expected Results and Data
SubstrateModificationExpected Water Contact AngleKey XPS Signatures
Titanium DioxideUnmodified (Hydrophilic)< 20°Ti 2p, O 1s
Titanium Dioxide1,8-Octanediphosphonate SAM> 90°P 2p, C 1s, Ti 2p, O 1s
Aluminum OxideUnmodified (Hydrophilic)< 20°Al 2p, O 1s
Aluminum Oxide1,8-Octanediphosphonate SAM> 110°[2]P 2p, C 1s, Al 2p, O 1s
  • Contact Angle Goniometry: A significant increase in the water contact angle is a primary indicator of the formation of a hydrophobic monolayer. The long alkyl chain of the diphosphonate will orient away from the surface, leading to a non-polar surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information of the surface. The appearance of a P 2p signal confirms the presence of the phosphonate. High-resolution scans of the P 2p and O 1s regions can provide insights into the binding mechanism (e.g., formation of P-O-metal bonds).

  • Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness. A well-formed monolayer should result in a smooth surface, and in some cases, the thickness of the layer can be measured by creating a scratch in the monolayer.

Applications in Research and Development

The ability to form robust and well-defined diphosphonate monolayers opens up a wide range of applications:

  • Biomedical Implants: Improving the biocompatibility and reducing protein fouling on titanium-based implants. The exposed phosphonate group can also be used as a handle for the covalent attachment of bioactive molecules.

  • Corrosion Protection: The dense, hydrophobic monolayer can act as a barrier to protect underlying metals from corrosion, particularly in aqueous environments.[7][8][9]

  • Drug Delivery: Functionalized nanoparticles with a diphosphonate coating can exhibit enhanced stability and can be further modified with targeting ligands.

  • Microelectronics: As thin dielectric layers or for the modification of electrode surfaces in organic electronic devices.

Conclusion

Tetraethyl 1,8-octanediphosphonate is a versatile precursor for the formation of 1,8-octanediphosphonic acid self-assembled monolayers on a variety of metal oxide surfaces. The protocols outlined in this guide provide a reliable framework for the synthesis, deposition, and characterization of these robust surface modifications. The inherent stability and functionality of diphosphonate SAMs make them a valuable tool for researchers and professionals in a wide range of scientific and technological fields.

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Method

Application Notes &amp; Protocols: Tetraethyl 1,8-Octanediphosphonate in Advanced Polymer Synthesis

Introduction: Phosphorus-containing polymers represent a significant class of materials, prized for their inherent flame retardancy, thermal stability, and potential for biomedical applications.[1][2] Tetraethyl 1,8-octa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Phosphorus-containing polymers represent a significant class of materials, prized for their inherent flame retardancy, thermal stability, and potential for biomedical applications.[1][2] Tetraethyl 1,8-octanediphosphonate is a versatile, yet specific, organophosphorus monomer that can be incorporated into various polymer backbones. Its long, flexible eight-carbon aliphatic chain offers unique opportunities to modify polymer properties, such as increasing flexibility and lowering the glass transition temperature, while the phosphonate groups provide desirable functionalities.

This guide provides a comprehensive overview of Tetraethyl 1,8-octanediphosphonate, from its synthesis to its application as a key building block in the creation of high-performance polyphosphonates. The protocols detailed herein are designed for researchers and professionals in polymer chemistry and materials science, offering both theoretical grounding and practical, step-by-step methodologies.

Part 1: The Monomer - Tetraethyl 1,8-Octanediphosphonate

Chemical Structure and Properties

Tetraethyl 1,8-octanediphosphonate possesses a linear C8 alkyl chain flanked by two diethyl phosphonate groups. This structure is key to its function, providing a flexible spacer and reactive sites for polymerization.

  • Molecular Formula: C₁₆H₃₆O₆P₂

  • Molecular Weight: 394.40 g/mol

  • Anticipated Properties: Based on analogous structures like tetraethyl ethylenediphosphonate, it is expected to be a colorless to pale yellow, high-boiling point oil with sensitivity to moisture over long periods.[3]

Synthesis Protocol: Michaelis-Arbuzov Reaction

The most direct route to synthesizing Tetraethyl 1,8-octanediphosphonate is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.

Objective: To synthesize Tetraethyl 1,8-octanediphosphonate from 1,8-dibromooctane and triethyl phosphite.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Anhydrous Toluene (as solvent, optional)

  • Nitrogen or Argon gas for inert atmosphere

  • Heating mantle with magnetic stirrer and temperature control

  • Condenser and distillation apparatus

  • Rotary evaporator

Step-by-Step Protocol:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Reagents: Charge the flask with 1,8-dibromooctane. For each mole of 1,8-dibromooctane, add approximately 2.2 moles of triethyl phosphite. The excess phosphite ensures the complete reaction of the dibromide.

  • Reaction: Heat the mixture under a slow stream of inert gas. The reaction temperature should be maintained at 150-160 °C. The reaction is typically exothermic and will produce ethyl bromide as a byproduct, which will distill out of the reaction mixture.

  • Monitoring: The reaction can be monitored by observing the cessation of ethyl bromide distillation. For a more precise analysis, samples can be taken periodically and analyzed by ³¹P NMR spectroscopy, monitoring the disappearance of the triethyl phosphite peak (+139 ppm) and the appearance of the diphosphonate peak (+30 ppm).

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Purification: Remove the excess triethyl phosphite and any other volatile impurities by vacuum distillation. The desired product, Tetraethyl 1,8-octanediphosphonate, is a high-boiling liquid and will remain as the residue. Further purification can be achieved by fractional distillation under high vacuum.

Diagram: Synthesis of Tetraethyl 1,8-Octanediphosphonate

G cluster_reactants Reactants cluster_products Products 1_8_dibromooctane 1,8-Dibromooctane Br-(CH₂)₈-Br reaction Michaelis-Arbuzov Reaction (150-160 °C) 1_8_dibromooctane->reaction triethyl_phosphite Triethyl Phosphite P(OEt)₃ triethyl_phosphite->reaction diphosphonate Tetraethyl 1,8-Octanediphosphonate (EtO)₂P(O)-(CH₂)₈-P(O)(OEt)₂ ethyl_bromide Ethyl Bromide EtBr reaction->diphosphonate reaction->ethyl_bromide

Caption: Michaelis-Arbuzov synthesis pathway.

Part 2: Application in Flame-Retardant Polymer Synthesis

The primary industrial application of organophosphorus compounds in polymer science is as flame retardants.[4] Phosphorus-based flame retardants primarily act in the condensed phase during combustion.[2] Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer, leading to the formation of a protective layer of char.[1] This char layer insulates the underlying material from heat and oxygen, preventing further pyrolysis and combustion.[2][4]

Incorporating Tetraethyl 1,8-octanediphosphonate directly into the polymer backbone creates a material with permanent, non-leaching flame retardancy.

Protocol: Synthesis of a Flame-Retardant Polyester-Polyphosphonate

This protocol describes the synthesis of a polyester containing phosphonate moieties via high-temperature polycondensation (transesterification).

Objective: To synthesize a poly(bisphenol A-co-octanediphosphonate) through melt polycondensation.

Materials:

  • Tetraethyl 1,8-octanediphosphonate (synthesized as per Part 1.2)

  • Bisphenol A

  • Zinc Acetate (catalyst)

  • Antimony Trioxide (catalyst, optional)

  • High-temperature reaction vessel with mechanical stirrer, inert gas inlet, and vacuum connection

  • Heating mantle and temperature controller

  • Vacuum pump

Step-by-Step Protocol:

  • Setup: Charge the reaction vessel with equimolar amounts of Tetraethyl 1,8-octanediphosphonate and Bisphenol A. Add the catalyst (Zinc Acetate, ~150-200 ppm).

  • Initial Heating (Melt & Purge): Heat the mixture under a nitrogen stream to 180-200 °C with stirring. This melts the reactants and removes any residual moisture. Ethanol will begin to distill off as the initial transesterification reaction starts.

  • Polycondensation (Stage 1): Gradually increase the temperature to 220-240 °C over about 1 hour. Continue to distill off the ethanol produced.

  • Polycondensation (Stage 2 - Vacuum): Once the rate of ethanol distillation slows, gradually apply a vacuum (reducing pressure to <1 mmHg). This is crucial for removing the final traces of ethanol and driving the polymerization reaction toward a high molecular weight product.

  • Final Stage: Increase the temperature to 250-260 °C under high vacuum and continue the reaction for another 2-3 hours. The viscosity of the melt will increase significantly, indicating the formation of a high molecular weight polymer.

  • Product Recovery: Release the vacuum with nitrogen gas and cool the reactor. The resulting solid polymer can be extruded or collected after cooling. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it into a non-solvent like methanol.

Diagram: Polycondensation Workflow

G A Charge Reactants (Diphosphonate, Bisphenol A, Catalyst) B Stage 1: Melt & Purge (180-200°C, N₂) Ethanol Distills A->B C Stage 2: Polycondensation (220-240°C, N₂) B->C D Stage 3: High Vacuum (250-260°C, <1 mmHg) Viscosity Increases C->D E Cool & Extrude Polymer D->E F Purification (Dissolution/Precipitation) E->F

Caption: Workflow for polyester-polyphosphonate synthesis.

Part 3: Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymer.

Structural and Molecular Weight Analysis
Technique Purpose Expected Observations
FTIR Spectroscopy Confirm functional groupsDisappearance of O-H (from Bisphenol A), presence of P=O (~1250 cm⁻¹), P-O-C (~1020 cm⁻¹), and aromatic C-O stretches.
NMR Spectroscopy (¹H, ¹³C, ³¹P) Elucidate detailed structureConfirm the incorporation of both monomer units into the polymer backbone. A single peak in the ³¹P NMR spectrum (~+28 to +30 ppm) indicates the formation of the polyphosphonate.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI)Provides quantitative data on the polymer chain length and distribution, essential for correlating with physical properties.
Thermal and Flammability Properties

The primary motivation for synthesizing this polymer is often to enhance thermal stability and flame retardancy.

Protocol: Thermal Gravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (platinum or alumina).

  • Analysis Conditions: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under both a nitrogen and an air atmosphere (in separate runs).

  • Data Interpretation:

    • T₅% and T₁₀%: The temperatures at which 5% and 10% weight loss occurs, indicating the onset of thermal degradation. Higher values suggest greater thermal stability.

    • Char Yield: The percentage of material remaining at a high temperature (e.g., 700 °C) under nitrogen. A higher char yield is a strong indicator of good flame-retardant performance in the condensed phase.[5]

Property Significance Typical Goal for Flame Retardant Polymers
Onset of Degradation (T₅%) Indicates thermal stability.> 350 °C
Char Yield at 700 °C (N₂) Correlates with condensed-phase flame retardant action.> 20%
Heat Release Capacity (from MCC) Measures fire load and intensity.[5]Significantly lower than the non-modified base polymer.

Conclusion

Tetraethyl 1,8-octanediphosphonate serves as a valuable difunctional monomer for creating polymers with integrated, permanent flame retardancy. The protocols provided herein offer a robust framework for its synthesis and subsequent polymerization via polycondensation. The long aliphatic chain of this specific diphosphonate introduces flexibility, making it an interesting candidate for applications where both flame resistance and specific mechanical properties are required. By following these methodologies and characterization techniques, researchers can effectively explore the potential of Tetraethyl 1,8-octanediphosphonate in the development of next-generation, high-performance materials.

References

  • Çetinkaya, I. C., Yüksel, G., Macit, C., & Üreyen, M. E. (2021). Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant.
  • Trivedi, M., et al. (n.d.). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry (RSC Publishing).
  • Çetinkaya, I. C., et al. (2021). Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant.
  • Ranu, B. C., et al. (n.d.). Synthesis and Characterization of New Organic Phosphonates Monomers as Flame Retardant Additives for Polymers. Taylor & Francis Online.
  • SpecialChem. (n.d.).
  • MDPI. (n.d.).
  • Nifant'ev, I. E., & Ivchenko, P. V. (2025, October). Synthesis of polyphosphonates and polyphosphates suitable for...
  • MDPI. (n.d.). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers.
  • Encyclopedia.pub. (2023, February 10). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids.
  • Graillot, A. (2021, March). Phosphorus Flame Retardants. SPECIFIC POLYMERS.
  • MDPI. (2023, February 15).
  • RSC Publishing. (2024, December 11).
  • Steinbach, T., Ritz, S., & Wurm, F. R. (2014). Water-Soluble Poly(phosphonate)
  • ChemicalBook. (2025, July 4).
  • PubChem. (n.d.).
  • Steinbach, T., Ritz, S., & Wurm, F. R. (2025, August 10). Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization.
  • Kötzsche, M., et al. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules.
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (2021, December 14). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.

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Application

Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopy of Tetraethyl 1,8-octanediphosphonate

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. This application note provides an in-depth guide to the NMR...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. This application note provides an in-depth guide to the NMR spectroscopic characterization of Tetraethyl 1,8-octanediphosphonate, a molecule of interest in fields ranging from materials science to medicinal chemistry. As a bifunctional organophosphonate, its symmetrical nature and the presence of NMR-active ³¹P nuclei present a rich tapestry of spectroscopic information. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the principles that govern the spectral features of this compound.

Introduction: The Significance of Tetraethyl 1,8-octanediphosphonate and its NMR Fingerprint

Tetraethyl 1,8-octanediphosphonate belongs to the class of organophosphorus compounds, which are integral to numerous applications due to their unique chemical properties. The presence of two phosphonate groups bracketing a flexible octyl chain imparts this molecule with the ability to act as a chelating agent, a building block for coordination polymers, or a precursor for functionalized materials.

NMR spectroscopy is indispensable for the unambiguous structural confirmation and purity assessment of such molecules. The interplay of ¹H, ¹³C, and ³¹P nuclei provides a comprehensive structural fingerprint, revealing not only the carbon backbone but also the immediate chemical environment of the phosphorus atoms. The natural 100% abundance of the ³¹P isotope makes ³¹P NMR a particularly sensitive and informative technique for studying organophosphorus compounds[1].

This guide will navigate through the essential steps of sample preparation, delve into the specifics of acquiring high-quality ¹H, ¹³C, and ³¹P NMR spectra, and provide a detailed interpretation of the resulting spectral data, supported by predicted chemical shifts and coupling constants.

Experimental Protocols: From Sample Preparation to Spectral Acquisition

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocols are designed to ensure optimal results for the analysis of Tetraethyl 1,8-octanediphosphonate.

Sample Preparation: A Foundation for Clarity

The goal of sample preparation is to obtain a homogeneous solution free of particulate matter, at a concentration suitable for the desired NMR experiments.

Protocol 1: Standard Sample Preparation for ¹H, ¹³C, and ³¹P NMR

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the Tetraethyl 1,8-octanediphosphonate. Chloroform-d (CDCl₃) is a common and effective choice for this non-polar analyte.

  • Concentration: For routine ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C and ³¹P NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Weigh the desired amount of Tetraethyl 1,8-octanediphosphonate into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube). c. Vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Instrument Parameters: Tailoring the Experiment

The following are recommended starting parameters for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C{¹H} NMR³¹P{¹H} NMR
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Pulse Angle 30-45°30-45°30-45°
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay 1-5 s2-5 s5-10 s
Number of Scans 8-16128-102432-128
Spectral Width 12 ppm220 ppm250 ppm
Reference TMS (0 ppm)TMS (0 ppm)85% H₃PO₄ (0 ppm)

Causality Behind Parameter Choices:

  • Relaxation Delay (d1): For quantitative analysis, particularly in ³¹P NMR, a longer relaxation delay (5-7 times the longest T₁ relaxation time) is crucial to ensure complete relaxation of the nuclei between pulses, leading to accurate signal integration. For routine qualitative spectra, a shorter delay is often sufficient.

  • Pulse Angle: A smaller pulse angle (e.g., 30°) allows for a shorter relaxation delay, thus reducing the total experiment time, especially important for less sensitive nuclei like ¹³C.

  • Decoupling: Proton decoupling ({¹H}) is used in ¹³C and ³¹P NMR to simplify the spectra by removing proton-carbon and proton-phosphorus couplings, which collapses multiplets into single lines and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Spectral Analysis and Interpretation: Decoding the Molecular Structure

Due to the symmetrical nature of Tetraethyl 1,8-octanediphosphonate, a simplified NMR spectrum is anticipated. The molecule possesses a C₂ axis of symmetry, rendering the two phosphonate groups and their corresponding ethyl esters chemically equivalent.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of Tetraethyl 1,8-octanediphosphonate.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals due to the molecule's symmetry.

Assignment Predicted δ (ppm) Multiplicity J (Hz) Integration
H-a (CH₃-CH₂-O-P)1.33t³JHH = 7.112H
H-b (-(CH₂)₄-)1.35-1.45m-8H
H-c (-CH₂-CH₂-P)1.55-1.65m-4H
H-d (-CH₂-P)1.70-1.80m-4H
H-e (CH₃-CH₂-O-P)4.05-4.15dq³JHH = 7.1, ³JHP ≈ 78H

Interpretation:

  • H-a (Ethyl CH₃): The methyl protons of the four equivalent ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons (H-e).

  • H-b, H-c, H-d (Octyl Chain): The protons of the octyl chain will appear as overlapping multiplets in the aliphatic region. Due to the influence of the electron-withdrawing phosphonate groups, the protons closer to the phosphorus atoms (H-d and H-c) will be shifted downfield compared to the central methylene groups (H-b).

  • H-e (Ethyl O-CH₂): The methylene protons of the ethyl groups are diastereotopic and will couple to both the methyl protons (H-a) and the ³¹P nucleus, resulting in a complex multiplet, often appearing as a doublet of quartets.

Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show five signals due to symmetry.

Assignment Predicted δ (ppm) Multiplicity (¹³C-¹P Coupling) J (Hz)
C-1 (CH₃-CH₂-O-P)16.5d³JCP ≈ 6
C-4 (-CH₂-CH₂-CH₂-CH₂-)29.0s-
C-3 (-CH₂-CH₂-CH₂-P)30.5d³JCP ≈ 15
C-2 (-CH₂-CH₂-P)22.5d²JCP ≈ 4
C-5 (CH₃-CH₂-O-P)61.5d²JCP ≈ 7
C-1' (-CH₂-P)25.0d¹JCP ≈ 141

Interpretation:

  • ¹JCP Coupling: The carbon directly attached to the phosphorus (C-1') will exhibit a large one-bond coupling constant (¹JCP) on the order of 140-145 Hz. This large coupling is a characteristic feature of phosphonates and is highly useful for identifying the C-P bond.

  • ²JCP and ³JCP Couplings: Carbons two and three bonds away from the phosphorus will show smaller couplings, which are invaluable for assigning the signals of the alkyl chain.

  • Symmetry: Due to the molecule's symmetry, only four signals are expected for the eight carbons of the octyl chain and one signal for the two equivalent methyl and two equivalent methylene carbons of the ethyl groups.

Predicted ³¹P{¹H} NMR Spectrum (162 MHz, CDCl₃)

The proton-decoupled ³¹P NMR spectrum is expected to show a single signal due to the equivalence of the two phosphorus atoms.

Assignment Predicted δ (ppm)
P-1, P-1'~30-33

Interpretation:

The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For dialkyl alkylphosphonates, the ³¹P chemical shift typically falls in the range of +25 to +35 ppm relative to 85% H₃PO₄. The observation of a single peak confirms the symmetrical nature of the molecule.

Advanced NMR Techniques for Deeper Structural Insights

While 1D NMR provides fundamental structural information, 2D NMR techniques are powerful tools for unambiguous assignment of all signals.

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies neighboring protons (e.g., H-a to H-e, within octyl chain) HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Connects protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Reveals 2-3 bond connectivities (e.g., H-e to C-1', H-d to P) H_P_COSY ¹H-³¹P HSQC (¹H-³¹P Correlation) H1->H_P_COSY Confirms H-P couplings (e.g., H-e, H-d, H-c to P) C13 ¹³C NMR C13->HSQC C13->HMBC P31 ³¹P NMR P31->H_P_COSY

Caption: Workflow for comprehensive NMR-based structure elucidation.

Protocol 2: 2D NMR Spectroscopy for Structural Assignment

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It is invaluable for tracing the connectivity of the protons within the octyl chain and confirming the coupling between the methyl and methylene protons of the ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of each carbon signal by identifying its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is a powerful tool for establishing the overall carbon framework and confirming the connectivity between the ethyl groups, the phosphorus atoms, and the octyl chain. For instance, correlations from the O-CH₂ protons (H-e) to the phosphonate carbon (C-1') would be expected.

  • ¹H-³¹P HSQC: This experiment correlates proton signals with the phosphorus nucleus, providing direct evidence of ¹H-³¹P couplings. It is particularly useful for assigning the protons on the carbons alpha and beta to the phosphorus atom.

Quantitative Analysis: Purity and Concentration Determination

³¹P NMR can be employed for quantitative analysis (qNMR) due to its 100% natural abundance and generally sharp signals.

Protocol 3: Quantitative ³¹P NMR (qNMR)

  • Internal Standard: Use a certified internal standard containing a known amount of a phosphorus compound with a chemical shift that does not overlap with the analyte signal. Triphenyl phosphate or another stable phosphonate can be suitable choices.

  • Sample Preparation: Prepare a stock solution of the internal standard of known concentration. Add a precise volume of the internal standard stock solution to a precisely weighed amount of the Tetraethyl 1,8-octanediphosphonate sample. Dissolve the mixture in a deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Employ inverse-gated proton decoupling to suppress the NOE and ensure accurate integration.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of both the analyte and the internal standard. This is critical for accurate quantification.

  • Data Processing: Carefully integrate the signal of the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of phosphorus nuclei per molecule

    • MW = molecular weight

    • m = mass

    • V = volume

Conclusion: A Comprehensive Spectroscopic Portrait

The NMR spectroscopic analysis of Tetraethyl 1,8-octanediphosphonate provides a wealth of structural information. Through a combination of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton, carbon, and phosphorus signals can be achieved. The symmetrical nature of the molecule simplifies the spectra, making it an excellent example for demonstrating the power of NMR in structural elucidation. Furthermore, quantitative ³¹P NMR offers a robust method for determining the purity and concentration of this and other organophosphorus compounds. The protocols and interpretive guidance provided herein serve as a comprehensive resource for researchers working with this and related molecular architectures.

References

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Application Notes. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 31P NMR Chemical Shifts. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Metal Complexes with Tetraethyl 1,8-octanediphosphonate

Abstract: This guide provides a comprehensive overview of the synthesis and detailed characterization of metal complexes involving the flexible, long-chain ligand, Tetraethyl 1,8-octanediphosphonate. Designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthesis and detailed characterization of metal complexes involving the flexible, long-chain ligand, Tetraethyl 1,8-octanediphosphonate. Designed for researchers, chemists, and drug development professionals, this document outlines field-proven protocols for ligand synthesis, metal complexation, and a multi-technique analytical workflow for thorough characterization. We delve into the causality behind experimental choices and provide insights into interpreting the resulting data from spectroscopic, crystallographic, and thermal analysis techniques.

Introduction: The Significance of Diphosphonate Ligands

Organophosphonates are a versatile class of ligands in coordination chemistry, prized for their robust metal-chelating capabilities.[1][2] The phosphonate group, -P(O)(OR)₂, features a hard oxygen donor in the phosphoryl (P=O) group, which exhibits a strong affinity for a wide range of metal ions, from transition metals to lanthanides and actinides. This interaction forms the basis for their extensive use in diverse fields, including the construction of metal-organic frameworks (MOFs), ion exchange, catalysis, and medicine.[3][4]

Bisphosphonates, which contain two phosphonate groups, are particularly noteworthy. In medicine, they are a cornerstone for treating bone-related disorders due to their high affinity for calcium ions in hydroxyapatite, the mineral component of bone.[5][6] The P-C-P backbone is resistant to enzymatic hydrolysis, ensuring in vivo stability.[5] By chelating metal ions, these ligands can be used to form coordination complexes with potential applications in drug delivery, diagnostics, and as therapeutic agents themselves.[7][8]

This application note focuses on Tetraethyl 1,8-octanediphosphonate , a diphosphonate ligand characterized by a long, flexible C₈ alkyl chain separating the two phosphonate moieties. This flexibility allows the ligand to adopt various conformations, enabling it to act as a bridging ligand to form coordination polymers or as a chelating ligand to form discrete mononuclear or multinuclear complexes. The nature of the resulting architecture is highly dependent on the choice of metal ion, reaction conditions, and the ligand-to-metal ratio.

This guide provides a systematic approach to synthesizing this ligand and a representative metal complex, followed by a detailed cascade of characterization protocols essential for elucidating its structural and physicochemical properties.

Part 1: Synthesis Protocols

Protocol 1: Synthesis of the Ligand - Tetraethyl 1,8-octanediphosphonate

The synthesis of tetraalkyl alkanediphosphonates is most effectively achieved via the Michaelis-Arbuzov reaction. This protocol describes the reaction of 1,8-dibromooctane with an excess of triethyl phosphite.

Causality: The Michaelis-Arbuzov reaction is a classic and high-yielding method for forming a carbon-phosphorus bond. Triethyl phosphite acts as both the nucleophile (attacking the alkyl halide) and the reactant. Using it in excess ensures the reaction goes to completion and serves as the solvent.

Materials:

  • 1,8-dibromooctane

  • Triethyl phosphite

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle with magnetic stirring

  • Distillation apparatus (for purification)

Procedure:

  • Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • Charge the flask with 1,8-dibromooctane (1 eq.) and triethyl phosphite (3-4 eq.).

    • Scientist's Insight: A moderate excess of triethyl phosphite drives the reaction equilibrium towards the product and helps dissolve the starting material.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction is typically monitored by ³¹P NMR, observing the disappearance of the triethyl phosphite signal (~+139 ppm) and the appearance of the product signal. The reaction usually takes 12-24 hours.

  • After the reaction is complete (as indicated by NMR or TLC), cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure (vacuum distillation).

  • The crude product, Tetraethyl 1,8-octanediphosphonate, can be purified by high-vacuum distillation or column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield a colorless oil.

Protocol 2: Synthesis of a Representative Metal Complex - [Cu(TEODP)Cl₂]

This protocol describes the synthesis of a representative complex using Copper(II) chloride. The 1:1 stoichiometry often favors the formation of coordination polymers where the diphosphonate ligand bridges metal centers.

Materials:

  • Tetraethyl 1,8-octanediphosphonate (TEODP), synthesized as per Protocol 1

  • Copper(II) Chloride (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a clean, dry flask, dissolve Tetraethyl 1,8-octanediphosphonate (1 eq.) in anhydrous ethanol (e.g., 20 mL).

  • In a separate flask, dissolve anhydrous Copper(II) chloride (1 eq.) in anhydrous ethanol (e.g., 20 mL). The solution will be yellowish-brown.

    • Causality: Using an anhydrous solvent is crucial to prevent the formation of aqua complexes, which could compete with the desired phosphonate coordination.

  • Slowly add the ligand solution to the stirring solution of CuCl₂ at room temperature.

  • Upon mixing, a color change (e.g., to green or blue-green) and often the formation of a precipitate will be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4-6 hours to ensure completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Dry the final product under vacuum.

G cluster_synthesis Overall Synthesis Workflow SM1 1,8-Dibromooctane + Triethyl Phosphite React1 Michaelis-Arbuzov Reaction (150-160°C, Inert Atm.) SM1->React1 Purify1 Purification (Vacuum Distillation) React1->Purify1 Crude Product Ligand Tetraethyl 1,8-octanediphosphonate (TEODP) Purify1->Ligand Pure Ligand React2 Complexation Reaction (Room Temp, Stirring) Ligand->React2 Metal CuCl₂ in Ethanol Metal->React2 Purify2 Isolation (Filtration & Washing) React2->Purify2 Precipitate Complex Final Complex [Cu(TEODP)Cl₂]n Purify2->Complex

Caption: Workflow for ligand and metal complex synthesis.

Part 2: Characterization Protocols and Data Interpretation

A multi-technique approach is essential for the unambiguous characterization of the synthesized complex.

G cluster_characterization Integrated Characterization Cascade cluster_primary Primary Confirmation cluster_secondary Composition & Stability cluster_tertiary Definitive Structure Start Synthesized Complex FTIR FTIR Spectroscopy (P=O bond shift) Start->FTIR NMR ³¹P NMR Spectroscopy (Coordination shift) Start->NMR MS Mass Spectrometry (Molecular Weight/ Stoichiometry) FTIR->MS Coordination Confirmed NMR->MS Coordination Confirmed TGA Thermal Analysis (Stability & Solvation) MS->TGA UVVIS UV-Vis Spectroscopy (Electronic Transitions) TGA->UVVIS XRD Single Crystal XRD (Absolute Structure) UVVIS->XRD Composition Known Final Complete Characterization XRD->Final Structure Solved

Caption: Logical workflow for comprehensive complex characterization.

Protocol 3: Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is invaluable for confirming ligand synthesis and demonstrating its coordination to the metal center.[1][9]

  • Procedure: Dissolve the free ligand (TEODP) and, if soluble, the metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra.

  • Interpretation:

    • ³¹P NMR: This is the most direct probe. The free TEODP ligand will show a single sharp peak. Upon coordination to a metal ion, this peak will shift significantly (typically downfield), indicating a change in the electronic environment of the phosphorus atom due to electron donation to the metal.

    • ¹H and ¹³C NMR: Protons and carbons near the phosphonate group (e.g., the -CH₂-P protons) will also experience shifts upon complexation.

    • Scientist's Insight: For paramagnetic complexes like Cu(II), significant line broadening in ¹H and ¹³C NMR spectra is expected, which may obscure fine details. However, the ³¹P NMR signal, while also broadened, usually remains observable and provides conclusive evidence of coordination.

Compound ¹H NMR (δ, ppm) (CH₂-P)³¹P NMR (δ, ppm)
Free TEODP Ligand~1.75 (m)~31.5 (s)
[Cu(TEODP)Cl₂] ComplexBroadened Signal~45-55 (broad s)
Table 1: Representative NMR data comparing the free ligand and its Cu(II) complex. Shifts are illustrative.

B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful tool for identifying the coordination mode of the phosphonate group.[10][11]

  • Procedure: Prepare a sample as a KBr pellet or acquire the spectrum using an ATR accessory.

  • Interpretation: The most critical vibration is the P=O stretch.

    • In the free ligand, the ν(P=O) band appears as a strong, sharp absorption around 1240-1260 cm⁻¹ .

    • When the phosphoryl oxygen coordinates to a metal ion, the P=O bond is weakened. This results in a shift of the ν(P=O) band to a lower frequency (red-shift) , typically in the range of 1100-1200 cm⁻¹ . The magnitude of this shift can provide qualitative information about the strength of the metal-oxygen bond.

Compound Key FTIR Frequencies (cm⁻¹)
Free TEODP Ligand~1250 (ν P=O), ~1025 (ν P-O-C)
[Cu(TEODP)Cl₂] Complex~1180 (ν P=O, coordinated), ~1020 (ν P-O-C)
Table 2: Key FTIR vibrational frequencies showing the characteristic red-shift of the P=O stretch upon coordination.

C. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic environment of the metal center.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO) and record the spectrum, typically from 200-900 nm.

  • Interpretation: For the Cu(II) complex, a broad, low-intensity absorption in the visible region (e.g., 600-900 nm) is expected. This corresponds to the d-d electronic transitions of the Cu(II) ion. The position and shape of this band are sensitive to the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).[10]

D. Mass Spectrometry (MS) Mass spectrometry is used to confirm the mass of the ligand and to probe the stoichiometry of the complex in the gas phase.[12]

  • Procedure: Use a soft ionization technique like Electrospray Ionization (ESI-MS). Dissolve the sample in a solvent like methanol or acetonitrile.

  • Interpretation: For the free ligand, the spectrum should show a peak corresponding to [M+H]⁺ or [M+Na]⁺. For the complex, one might observe fragments corresponding to the ligand and metal, such as [M+L+H]⁺ or [M+L-Cl]⁺, which helps confirm the composition.

Protocol 4: Structural and Thermal Characterization

A. Single-Crystal X-ray Diffraction (XRD) XRD is the definitive method for determining the precise three-dimensional structure of a crystalline complex.[3][9]

  • Procedure: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various techniques (slow evaporation, vapor diffusion, layering). Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

  • Interpretation: The analysis provides a complete structural model, including:

    • The coordination number and geometry of the metal ion.

    • Precise M-O bond lengths and angles.

    • The conformation of the flexible octanediphosphonate ligand.

    • The overall structure (e.g., discrete molecule, 1D/2D/3D coordination polymer).

    • Intermolecular interactions, such as hydrogen bonding.

Parameter Illustrative Data for a [Cu(TEODP)Cl₂]n Polymer
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryDistorted Octahedral (O₄Cl₂)
Cu-O(P) Bond Length1.95 - 2.10 Å
Cu-Cl Bond Length2.25 - 2.40 Å
P=O Bond Length~1.50 Å (lengthened from ~1.46 Å in free ligand)
Table 3: Hypothetical but representative single-crystal XRD data for a Cu(II)-TEODP complex.

B. Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of the complex.[13][14][15]

  • Procedure: Place a small amount of the dried complex in an alumina crucible and heat it under a controlled atmosphere (e.g., N₂ or air) at a constant heating rate (e.g., 10 °C/min).

  • Interpretation: The TGA curve plots mass loss versus temperature.

    • An initial weight loss below ~150 °C typically corresponds to the loss of lattice or coordinated solvent molecules.

    • Subsequent, sharper weight loss events at higher temperatures correspond to the decomposition of the organic ligand.

    • The final residual mass at the end of the experiment should correspond to the thermally stable inorganic residue (e.g., copper oxide).

    • The DSC curve shows endothermic or exothermic events (phase transitions, decomposition) associated with the mass losses.

Conclusion and Outlook

The combination of these detailed protocols provides a robust framework for the synthesis and comprehensive characterization of metal complexes with Tetraethyl 1,8-octanediphosphonate. The systematic application of spectroscopic, thermal, and crystallographic techniques allows for a full understanding of these materials, from the confirmation of metal-ligand binding to the elucidation of their intricate three-dimensional structures. This foundational knowledge is critical for tailoring the properties of these complexes for advanced applications in materials science, catalysis, and the development of novel metallodrugs.

References

  • Kumar, V., Upadhyay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Available from: [Link]

  • Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). cwejournal.org. Available from: [Link]

  • Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. (2016). Guang Pu Xue Yu Guang Pu Fen Xi, 36(9), 3033-8. Available from: [Link]

  • Zhou, W., & Yildirim, T. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. The Journal of Physical Chemistry C, 115(48), 23908-23916. Available from: [Link]

  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2011). ACS Publications. Available from: [Link]

  • Schopfer, L. M., Lockridge, O., & Blanton, M. P. (2010). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Analytical and Bioanalytical Chemistry, 397(1), 23-35. Available from: [Link]

  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (n.d.). Sci-Hub. Available from: [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2022). MDPI. Available from: [Link]

  • Thermal conductivity of metal–organic frameworks (MOFs). (2022). AIP Publishing. Available from: [Link]

  • Tellez-Velasco, M. A., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(21), 7389. Available from: [Link]

  • Jermilova, U., et al. (2021). Phosphonate Chelators for Medicinal Metal Ions. Inorganic Chemistry, 60(8), 5846-5861. Available from: [Link]

  • Demel, J., et al. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Crystals, 9(5), 270. Available from: [Link]

  • Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes. (n.d.). Request PDF on ResearchGate. Available from: [Link]

  • Metal Phosphonates and Phosphinates. (2021). MDPI. Available from: [Link]

  • Metal Phosphonate Chemistry. (n.d.). ResearchGate. Available from: [Link]

  • Demel, J., et al. (2018). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 57(21), 13634-13641. Available from: [Link]

  • X-ray structure of phosphonate 36. (n.d.). ResearchGate. Available from: [Link]

  • Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. (2018). ACS Publications. Available from: [Link]

  • Application of DFT/TD-DFT Frameworks in the Drug Delivery Mechanism: Investigation of Chelated Bisphosphonate with Transition Metal Cations in Bone Treatment. (2022). MDPI. Available from: [Link]

  • (PDF) Application of DFT/TD-DFT Frameworks in the Drug Delivery Mechanism: Investigation of Chelated Bisphosphonate with Transition Metal Cations in Bone Treatment. (2022). ResearchGate. Available from: [Link]

  • Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases. (2020). PMC - NIH. Available from: [Link]

  • X‐ray diffraction structure of 4⋅phosphonate. (n.d.). ResearchGate. Available from: [Link]

  • Process for the preparation of tetraethyl methylenebisphosphonate. (1997). Google Patents.
  • Vyle, J. S. (2009). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. Organic Letters, 11(22), 5238-5241. Available from: [Link]

  • Diphosphine Bioconjugates via Pt(0)-Catalyzed Hydrophosphination. A Versatile Chelator Platform for Technetium-99m and Rhenium-188 Radiolabeling of Biomolecules. (2018). NIH. Available from: [Link]

  • Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release. (2020). PubMed Central. Available from: [Link]

  • Haines, R. J., Pidcock, A., & Safari, M. (1977). Complexes of palladium and platinum with tetraethyl diphosphite and related ligands. Journal of the Chemical Society, Dalton Transactions, (8), 830-835. Available from: [Link]

  • Process for the preparation of tetraethyl methylenebisphosphonate. (1997). Google Patents.
  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7622. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tetraethyl 1,8-octanediphosphonate

Welcome to the dedicated technical support guide for the purification of Tetraethyl 1,8-octanediphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Tetraethyl 1,8-octanediphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this specialty chemical.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the most common impurities I should expect when synthesizing Tetraethyl 1,8-octanediphosphonate?

A1: The synthesis of Tetraethyl 1,8-octanediphosphonate typically proceeds via the Michaelis-Arbuzov reaction, involving the reaction of a 1,8-dihalo-octane (e.g., 1,8-dibromooctane) with triethyl phosphite.[1][2][3] Understanding the potential byproducts of this reaction is crucial for developing an effective purification strategy.

Potential Impurities Include:

  • Unreacted Starting Materials:

    • Triethyl phosphite

    • 1,8-dihalooctane

  • Reaction Intermediates and Byproducts:

    • Ethyl 8-halooctylphosphonate: Formed from the mono-reaction of the dihalide.

    • Diethyl ethylphosphonate: A common byproduct in Michaelis-Arbuzov reactions, arising from the reaction of triethyl phosphite with the ethyl halide byproduct generated in situ.[4][5]

    • Phosphoric Acid Esters: Can be present if the starting materials or reaction conditions are not anhydrous.[6]

  • Degradation Products:

    • Partially hydrolyzed phosphonates: If the compound is exposed to acidic or basic conditions during work-up, one or more of the ethyl ester groups may hydrolyze.

Q2: My purified Tetraethyl 1,8-octanediphosphonate is a sticky, colorless oil. Is this normal, and how can I handle it?

A2: Yes, it is quite common for phosphonate esters with long alkyl chains to be viscous, non-crystalline oils.[7] This physical state can make handling and accurate weighing challenging. While crystallization can be difficult, if a solid is required, you might consider attempting crystallization from a non-polar solvent like hexane at low temperatures (e.g., -18°C).[7] However, for most applications, the oily form is acceptable. To handle it, use positive displacement pipettes for accurate liquid transfers and consider making a stock solution in a suitable solvent for easier downstream use.

Q3: I am struggling to separate my product from a closely related impurity by column chromatography. What can I do?

A3: Co-elution of impurities is a common challenge. Here are several strategies to improve your separation:

  • Optimize Your Solvent System: If you are using a standard solvent system like ethyl acetate/hexanes, try introducing a third solvent with different properties. For example, adding a small amount of a more polar solvent like methanol or a less polar solvent with different selectivity like dichloromethane can alter the retention factors of your compounds.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which has different selectivity. For highly polar impurities, a reversed-phase (e.g., C18) column might be effective.

  • Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography will provide higher resolution and better separation of closely eluting compounds.[8]

Q4: How can I confirm the purity of my final product? It doesn't have a UV chromophore.

A4: The lack of a UV chromophore is a key analytical challenge for this compound. You will need to use universal detection methods or techniques that do not rely on UV absorbance.

  • ³¹P NMR Spectroscopy: This is the most powerful technique for analyzing phosphorus-containing compounds.[9][10] A pure sample of Tetraethyl 1,8-octanediphosphonate should show a single peak in the phosphonate region of the spectrum. The presence of other peaks indicates phosphorus-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely high boiling point, a high-temperature GC method may be required. GC-MS will allow you to separate volatile impurities and identify them by their mass spectra.[11][12]

  • High-Performance Liquid Chromatography with a Universal Detector (HPLC-ELSD/CAD): HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is an excellent method for non-volatile, non-chromophoric compounds.[13][14] This will allow you to quantify the purity of your main product.

TROUBLESHOOTING GUIDE

This guide addresses specific issues that may arise during the purification of Tetraethyl 1,8-octanediphosphonate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. The product is highly polar and is retained on the silica gel column. 2. The product is partially degrading on the acidic silica gel. 3. The compound is being lost during solvent removal due to a lower than expected boiling point.1. Increase the polarity of the eluent significantly (e.g., use a gradient up to 10-15% methanol in dichloromethane). 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your starting eluent. Alternatively, use a different stationary phase like alumina. 3. Use a rotary evaporator with a carefully controlled temperature and pressure. Avoid excessive heating.
Product Contains Residual Triethyl Phosphite 1. Incomplete reaction. 2. Insufficient purification to remove this lower polarity impurity.1. Ensure the Michaelis-Arbuzov reaction has gone to completion by monitoring with ³¹P NMR. 2. Triethyl phosphite is significantly less polar than the diphosphonate product. It should elute early in the column. Use a less polar starting solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to flush it off the column before increasing the polarity to elute your product.
Evidence of Hydrolysis in the Final Product (e.g., extra peaks in ³¹P NMR) 1. Exposure to acidic or basic conditions during the aqueous work-up.[15] 2. Use of protic or acidic solvents during chromatography.1. Perform the aqueous work-up with neutral water or a mild bicarbonate solution and avoid strong acids or bases. 2. Ensure your chromatography solvents are dry and neutral. Avoid using methanol in high concentrations for extended periods if hydrolysis is a concern.
Streaking or Tailing of the Product Band on the Column 1. The sample was loaded onto the column in too large a volume of solvent.[16] 2. The column was not packed properly, leading to channeling.[17] 3. The product is interacting too strongly with the stationary phase.1. Dissolve the crude product in the minimum amount of solvent for loading.[16] 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8][17] 3. Consider using a less polar stationary phase or deactivating the silica with triethylamine.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of Tetraethyl 1,8-octanediphosphonate on a multi-gram scale. The solvent system should be optimized by thin-layer chromatography (TLC) first.

1. Preparation of the Column:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Securely clamp the column in a vertical position in a fume hood.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand (approximately 1-2 cm) on top of the plug.[17]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Carefully pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[8]

2. Sample Loading:

  • Dissolve the crude Tetraethyl 1,8-octanediphosphonate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully pipette the sample solution onto the top layer of sand.

  • Allow the solvent to drain until it is level with the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions. The volume of the fractions will depend on the size of the column.

  • Start with a low-polarity solvent system (e.g., 30-50% ethyl acetate in hexanes) to elute non-polar impurities.

  • Gradually increase the polarity of the eluent (e.g., to 70-100% ethyl acetate, and then to 2-5% methanol in ethyl acetate or dichloromethane) to elute the product and more polar impurities.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator. Be mindful that the product is a high-boiling oil, but excessive heat should be avoided to prevent degradation.

  • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumental Parameters:

    • Spectrometer: A standard NMR spectrometer (300 MHz or higher for protons).

    • Nucleus: ³¹P

    • Reference: 85% H₃PO₄ (external or internal standard).

    • Technique: A standard single-pulse experiment with proton decoupling is usually sufficient.

  • Data Analysis: The pure product should exhibit a single sharp peak. The chemical shift for tetraalkyl phosphonates typically appears in the range of +20 to +35 ppm.[18][19] Impurities such as unreacted triethyl phosphite will appear at a significantly different chemical shift (around +139 ppm).

VISUALIZATIONS

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Quench Reaction Drying Drying (e.g., MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column Silica Gel Column Chromatography Solvent_Removal->Column Load Crude Product TLC TLC of Fractions Column->TLC Collect & Analyze Fractions Combine Combine Pure Fractions TLC->Combine Final_Solvent_Removal Final Solvent Removal Combine->Final_Solvent_Removal Purity_Check Purity Check (31P NMR, GC-MS, HPLC) Final_Solvent_Removal->Purity_Check Pure_Product Pure Tetraethyl 1,8-octanediphosphonate Purity_Check->Pure_Product Product Meets Specifications

Caption: A typical workflow for the purification of Tetraethyl 1,8-octanediphosphonate.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Impure Product After Column Check_NMR Analyze by 31P NMR Start->Check_NMR NMR_Result What does the NMR show? Check_NMR->NMR_Result Multiple_Peaks Multiple Phosphorus Peaks NMR_Result->Multiple_Peaks Multiple Peaks Broad_Peak Single Broad Peak or Tailing NMR_Result->Broad_Peak Broad/Tailing Peak Check_TLC Review TLC of Fractions Multiple_Peaks->Check_TLC Hydrolysis_Suspected Suspect Hydrolysis Multiple_Peaks->Hydrolysis_Suspected Column_Issue Suspect Column Issue Broad_Peak->Column_Issue TLC_Result Were fractions combined correctly? Check_TLC->TLC_Result Yes_Combine Yes TLC_Result->Yes_Combine Yes No_Combine No TLC_Result->No_Combine No Repurify Re-column with shallower gradient Check_Workup Review Work-up pH Hydrolysis_Suspected->Check_Workup Check_Loading Review Sample Loading & Column Packing Column_Issue->Check_Loading Yes_Combine->Repurify Recombine Re-combine appropriate fractions No_Combine->Recombine

Sources

Optimization

Technical Support Center: Synthesis of Tetraethyl 1,8-octanediphosphonate

Welcome to the technical support guide for the synthesis of Tetraethyl 1,8-octanediphosphonate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this importan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetraethyl 1,8-octanediphosphonate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic building block. We will delve into the common synthetic route, the Michaelis-Arbuzov reaction, and provide in-depth troubleshooting for the side reactions and challenges that can arise during this procedure. Our goal is to equip you with the expertise to not only identify issues but also to understand their chemical origins and implement effective solutions.

Introduction: The Michaelis-Arbuzov Approach

The synthesis of Tetraethyl 1,8-octanediphosphonate is most commonly achieved via a double Michaelis-Arbuzov reaction.[1][2] This powerful C-P bond-forming reaction involves the nucleophilic attack of a trivalent phosphorus ester, in this case, triethyl phosphite, on an alkyl halide, 1,8-dibromooctane.[3] The reaction proceeds in two key steps: first, the formation of a phosphonium salt intermediate, followed by a subsequent Sɴ2 attack by the displaced bromide anion on one of the phosphite's ethyl groups to yield the stable pentavalent phosphonate.[4][5] This process occurs at both ends of the octane chain to yield the desired diphosphonate.

While robust, this reaction requires careful control of conditions to minimize side reactions and maximize yield. This guide will address the most frequent challenges encountered in the laboratory.

Michaelis_Arbuzov_Reaction Figure 1. Synthesis of Tetraethyl 1,8-octanediphosphonate Dibromooctane 1,8-Dibromooctane Br-(CH₂)₈-Br MonoPhosphonate Intermediate: Tetraethyl (8-bromooctyl)phosphonate Dibromooctane->MonoPhosphonate + P(OEt)₃ - EtBr (Step 1) TriethylPhosphite Triethyl Phosphite P(OEt)₃ DiPhosphonate Final Product: Tetraethyl 1,8-octanediphosphonate MonoPhosphonate->DiPhosphonate + P(OEt)₃ - EtBr (Step 2)

Caption: Figure 1. The two-step Michaelis-Arbuzov reaction pathway.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction has stalled. ³¹P NMR analysis shows a significant amount of unreacted triethyl phosphite and a peak corresponding to the mono-substituted product, tetraethyl (8-bromooctyl)phosphonate. What's causing this incomplete reaction?

A1: Root Cause Analysis & Corrective Actions

This is a common issue stemming from insufficient thermal energy, incorrect stoichiometry, or shortened reaction time. The second substitution is often slower than the first due to potential steric hindrance and a change in the electronic nature of the substrate.

  • Causality: The Michaelis-Arbuzov reaction requires heat to drive both the initial Sɴ2 attack and the subsequent dealkylation of the phosphonium intermediate.[4] If the temperature is too low or the heating duration is too short, the reaction may not have enough energy to proceed to the disubstituted product at a reasonable rate. Furthermore, using an insufficient amount of triethyl phosphite will inevitably leave one of the electrophilic sites on the dibromooctane unreacted.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least 2.0 equivalents of triethyl phosphite are used. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to drive the reaction to completion.

    • Increase Temperature/Time: The reaction typically requires temperatures in the range of 120-160 °C.[4] If you are running the reaction at the lower end of this range, consider increasing the temperature by 10-20 °C. Alternatively, extend the reaction time, monitoring the progress every few hours using TLC or by taking aliquots for ³¹P NMR analysis.

    • Ensure Proper Mixing: In a neat (solvent-free) reaction, viscosity can be an issue. Ensure vigorous stirring to maintain a homogenous reaction mixture.

Q2: My crude reaction mixture shows a signal around +7 to +9 ppm in the ³¹P NMR spectrum, which I suspect is diethyl phosphite. Where did this come from?

A2: Identifying and Preventing Hydrolysis

The presence of diethyl phosphite, (EtO)₂P(O)H, is a clear indicator of triethyl phosphite hydrolysis.[6]

  • Causality: Triethyl phosphite is susceptible to hydrolysis, a reaction that is accelerated by acidic conditions.[6][7] Trace amounts of water in your reagents or glassware, or exposure of the reaction to atmospheric moisture, can lead to the formation of diethyl phosphite and ethanol. This side reaction consumes your nucleophile, lowering the potential yield.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents and Glassware: Ensure 1,8-dibromooctane is dry and your triethyl phosphite is of high purity and has been stored under an inert atmosphere. All glassware should be oven-dried before use.

    • Perform Under Inert Atmosphere: Set up the reaction under a dry nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel, which is especially critical during prolonged heating.

    • Purify Reagents: If you suspect your triethyl phosphite has degraded, it can be distilled before use.

Troubleshooting_Flowchart Figure 2. Troubleshooting Workflow Start Analyze Crude Reaction Mixture (³¹P NMR, ¹H NMR, TLC) Decision1 Major Peak: Mono-Phosphonate? Start->Decision1 Decision2 Significant Diethyl Phosphite Peak? Decision1->Decision2 No Action1 Increase Temp/Time Check Stoichiometry (>2.0 eq P(OEt)₃) Decision1->Action1 Yes Decision3 Complex Mixture / Low Yield? Decision2->Decision3 No Action2 Use Anhydrous Conditions Inert Atmosphere Purify Reagents Decision2->Action2 Yes Decision4 Purification Difficulty? Decision3->Decision4 No Action3 Review Temperature Control Consider Slower Addition Decision3->Action3 Yes Action4 High Vacuum Distillation Column Chromatography (Gradient Elution) Decision4->Action4 Yes Success Pure Di-Phosphonate Obtained Decision4->Success No / Successful Action1->Start Re-run/Continue Reaction Action2->Start Re-run Reaction Action3->Start Re-run Reaction

Caption: Figure 2. A decision-making flowchart for troubleshooting common issues.

Q3: The separation of the desired diphosphonate from the monophosphonate byproduct by column chromatography is proving difficult. What can I do?

A3: Optimizing Purification

Both the mono- and di-phosphonate are polar, high-boiling point oils, making separation challenging.

  • Causality: The similarity in polarity between the tetraethyl (8-bromooctyl)phosphonate intermediate and the tetraethyl 1,8-octanediphosphonate product makes baseline separation on silica gel difficult.

  • Troubleshooting Steps:

    • High Vacuum Distillation: Before chromatography, attempt a fractional distillation under high vacuum. The unreacted 1,8-dibromooctane and triethyl phosphite will distill first, followed by the monophosphonate. The desired diphosphonate has a very high boiling point and may remain in the distillation flask, providing significant enrichment.

    • Optimize Chromatography:

      • Solvent System: Use a gradient elution. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to first elute the monophosphonate, followed by the desired diphosphonate.

      • Alternative Adsorbents: If silica gel fails, consider using alumina or reverse-phase chromatography, although the latter is less common for this scale and compound type.

    • Drive the Reaction to Completion: The most effective purification strategy is to minimize the formation of the monophosphonate in the first place by following the advice in Q1.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this reaction?

    • Triethyl phosphite is a combustible liquid with a strong, unpleasant odor; handle it in a well-ventilated fume hood.[8][9] It can cause skin and eye irritation.[10]

    • 1,8-Dibromooctane is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).[11]

    • The reaction is often run at high temperatures. Use appropriate heating mantles and temperature controllers, and do not heat a sealed system.

  • What are the expected ³¹P NMR chemical shifts for the key species?

    • Monitoring the reaction with ³¹P NMR is highly effective.[12] The chemical shifts provide a clear fingerprint of the reaction's progress.

    CompoundTypical ³¹P NMR Chemical Shift (δ, ppm)
    Triethyl Phosphite~ +140
    Diethyl Phosphite (hydrolysis byproduct)~ +7 to +9 (doublet due to P-H coupling)
    Tetraethyl (8-bromooctyl)phosphonate~ +30 to +33
    Tetraethyl 1,8-octanediphosphonate~ +30 to +33
    Note: The chemical shifts of the mono- and di-phosphonate products are very similar. Differentiation often requires chromatography and ¹H NMR analysis.
  • Can I use a solvent for this reaction?

    • While the reaction is often run neat to maximize reagent concentration, a high-boiling, inert solvent like xylene or sulfolane can be used. This can help with temperature control and prevent localized overheating, but may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl 1,8-octanediphosphonate
  • Preparation: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermocouple, and a nitrogen inlet. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add 1,8-dibromooctane (1.0 eq).

  • Reaction Initiation: Begin stirring and add triethyl phosphite (2.1 eq) to the flask.

  • Heating: Heat the reaction mixture to 140-150 °C under a gentle flow of nitrogen. Ethyl bromide (b.p. 38 °C) will begin to distill and can be collected in a cold trap.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, cooling it, and analyzing by ³¹P NMR.[12] The reaction is typically complete when the triethyl phosphite signal at ~+140 ppm has been consumed (usually 4-8 hours).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Removal of Volatiles: Remove any remaining ethyl bromide and excess triethyl phosphite by distillation under reduced pressure.

  • High Vacuum Distillation: Purify the crude product by fractional distillation under high vacuum (<1 mmHg).

    • Fraction 1: Unreacted 1,8-dibromooctane.

    • Fraction 2: Tetraethyl (8-bromooctyl)phosphonate.

    • Residue: The desired product, Tetraethyl 1,8-octanediphosphonate, which can often be of sufficient purity. If not, it can be further purified by column chromatography.

  • Column Chromatography (if necessary):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70%).

    • Analysis: Collect fractions and analyze by TLC to isolate the pure product.

Protocol 3: Characterization
  • ³¹P NMR: A single peak between +30 and +33 ppm (proton decoupled) confirms the presence of the phosphonate groups.[13]

  • ¹H NMR: Look for the characteristic multiplets for the -CH₂-P protons and the absence of the -CH₂-Br signal from the starting material and mono-substituted intermediate.

  • ¹³C NMR: Confirm the presence of the C-P bond and the disappearance of the C-Br signal.

  • Mass Spectrometry: Confirm the molecular weight of the final product.[14]

References

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • New Jersey Department of Health. TRIETHYL PHOSPHITE HAZARD SUMMARY. [Link]

  • ECHA. Triethyl phosphite CAS N°: 122-52-1. [Link]

  • Antczak, C., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1968. [Link]

  • Wikipedia. 1,8-Dibromooctane. [Link]

  • Konovalov, A. I., et al. Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. 31 P-NMR... ResearchGate. [Link]

  • Inchem.org. ICSC 0684 - TRIETHYL PHOSPHITE. [Link]

  • Ataman Kimya. TRIETHYL PHOSPHITE. [Link]

  • Cosmos Plastics and Chemicals. triethyl phosphite. [Link]

  • PubMed. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of 1,8-Dibromooctane. [Link]

  • Canadian Science Publishing. Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. [Link]

  • ChemEurope.com. Michaelis-Arbuzov reaction. [Link]

  • Wikipedia. Diethylphosphite. [Link]

  • Gelest, Inc. TRIETHYLPHOSPHITE Safety Data Sheet. [Link]

  • International Journal of Pharmaceutical Sciences. Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. [Link]

  • PubMed. Synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination by (31)P NMR spectroscopy. [Link]

  • ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • ACS Publications. Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. [Link]

  • ChemSynthesis. 1,8-dibromooctane. [Link]

  • RSC Publishing. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]

  • University of Ottawa. 31 Phosphorus NMR. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tetraethyl 1,8-octanediphosphonate

Introduction Welcome to the technical support guide for the synthesis and yield optimization of Tetraethyl 1,8-octanediphosphonate. This document is designed for researchers and drug development professionals who are uti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and yield optimization of Tetraethyl 1,8-octanediphosphonate. This document is designed for researchers and drug development professionals who are utilizing this key intermediate. The synthesis, typically achieved via the Michaelis-Arbuzov reaction, is robust but requires careful control of parameters to achieve high yields and purity.[1][2] This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the chemical reasoning behind our recommendations.

The target synthesis is the reaction of a 1,8-dihalo-octane with triethyl phosphite.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 1,8-Dihalo-octane 1,8-Dihalo-octane (X-(CH₂)₈-X) Triethyl_Phosphite 2x Triethyl Phosphite (P(OEt)₃) TEODP Tetraethyl 1,8-octanediphosphonate 1,8-Dihalo-octane->TEODP Δ (Heat) Triethyl_Phosphite->TEODP Ethyl_Halide 2x Ethyl Halide (Et-X)

Caption: Overall reaction for Tetraethyl 1,8-octanediphosphonate synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low (<40%) or the reaction appears to have stalled. What are the primary factors I should investigate?

A1: Low conversion is the most frequent issue and typically points to one of three core parameters: the reactivity of the starting halide, the reaction temperature, or the purity of the reagents.

1. Reactivity of the Alkyl Halide: The Michaelis-Arbuzov reaction is a nucleophilic substitution (S\N2), and the reaction rate is highly dependent on the leaving group ability of the halide.[3]

  • Recommendation: 1,8-Diiodooctane is the most reactive substrate and is strongly recommended for maximizing yield. 1,8-Dibromooctane is a viable, more economical alternative, but will require more forcing conditions (higher temperature, longer reaction time). 1,8-Dichlorooctane is generally not reactive enough for this synthesis to be efficient.[4]
Alkyl Halide SubstrateRelative ReactivityTypical Reaction Temp.Notes
1,8-DiiodooctaneHigh120-140 °CThe preferred substrate for highest yield and fastest reaction.
1,8-DibromooctaneMedium150-160 °CMost common starting material. Can be catalyzed by NaI (see Protocol 2).
1,8-DichlorooctaneVery Low>160 °CNot recommended due to poor reactivity and high potential for side reactions.[1]

2. Reaction Temperature: This reaction requires thermal energy to drive the dealkylation of the phosphonium salt intermediate.[4]

  • Insight: Insufficient heat is a common cause of stalled reactions. The reaction is typically run neat (solvent-free), and the temperature of the reaction mixture should be carefully monitored. A temperature below 120°C for even the diiodide substrate will result in extremely slow conversion.
  • Caution: Conversely, excessive temperature (>170°C) can lead to pyrolysis of the phosphite and phosphonate ester, causing the reaction mixture to darken and producing acidic byproducts.[5]

3. Reagent Purity: Triethyl phosphite is susceptible to hydrolysis and oxidation.

  • Recommendation: Always use freshly distilled or newly opened triethyl phosphite. The presence of diethyl phosphite (an oxidation product) or phosphorous acid (a hydrolysis product) will inhibit the reaction. Ensure your 1,8-dihalo-octane is pure and dry.
Q2: My final product is a mixture containing significant amounts of the mono-phosphonate (Tetraethyl 8-halo-octane-1-phosphonate). How can I drive the reaction to full di-substitution?

A2: This is a classic stoichiometry and kinetics problem. The second substitution is slower than the first due to the electron-withdrawing effect and steric bulk of the first phosphonate group.

1. Stoichiometry: Ensure you are using a sufficient excess of the nucleophile.

  • Protocol Standard: Use at least 2.1 to 2.2 equivalents of triethyl phosphite relative to the 1,8-dihalo-octane. This stoichiometric excess helps ensure that once the mono-substituted intermediate is formed, there is a high concentration of phosphite available to drive the second substitution.

2. Reaction Time and Temperature: Give the reaction the necessary energy and time to proceed to completion.

  • Recommendation: For 1,8-dibromooctane, a reaction time of 4-6 hours at 150-160°C is typically required. Monitor the reaction by TLC or ³¹P NMR if possible. The disappearance of the triethyl phosphite signal (around +140 ppm) and the appearance of the product signal (around +30-33 ppm) are indicative of reaction progress.
Q3: The reaction generates a volatile byproduct. Is this a concern, and how should it be handled?

A3: The generation of a volatile ethyl halide (bromoethane or iodoethane) is an integral part of the Michaelis-Arbuzov mechanism. This is not a side reaction but the formation of the second product.

  • Mechanistic Insight: The halide anion displaced in the initial S\N2 attack is the nucleophile that dealkylates the phosphonium intermediate to form the final P=O bond.[1][6]

  • Practical Handling: The reaction should be performed in a flask equipped with a reflux condenser to contain the volatile components. The continuous removal of the low-boiling ethyl halide can be a strategy to drive the reaction to completion, as it prevents a potential reverse reaction.[3] Using triethyl phosphite is advantageous because the resulting ethyl halides are volatile and can be easily removed during workup.[3]

Troubleshooting Flowchart

This decision tree provides a logical path to diagnose and resolve common synthesis issues.

Troubleshooting_Flowchart start_node Start: Low Yield of TEODP d1 Reaction started? (Check TLC/NMR) start_node->d1 decision_node decision_node action_node action_node result_node result_node a1 1. Verify reagent purity. (Distill P(OEt)₃). 2. Use 1,8-diiodooctane or add NaI catalyst. 3. Increase temperature to >140°C. d1->a1 No d2 Mono-substituted product observed? d1->d2 Yes a1->d1 Re-evaluate a2 1. Increase P(OEt)₃ to 2.2 eq. 2. Increase reaction time. 3. Ensure temp is 150-160°C. a2->d2 Re-evaluate a3 1. Reduce temperature to <160°C. 2. Ensure inert atmosphere (N₂/Ar). 3. Check for peroxide impurities. d3 Mixture darkening or charring? a3->d3 Re-evaluate d2->a2 Yes d2->d3 No d3->a3 Yes r1 Problem Solved: High Yield Achieved d3->r1 No, reaction is clean

Caption: A decision tree for troubleshooting the synthesis of TEODP.

Experimental Protocols

Protocol 1: Standard Synthesis using 1,8-Dibromooctane

This protocol provides a reliable baseline for the synthesis.

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried.

  • Reagents: Charge the flask with 1,8-dibromooctane (13.6 g, 50 mmol).

  • Addition: Under a positive pressure of inert gas, add freshly distilled triethyl phosphite (18.3 g, 21.0 mL, 110 mmol, 2.2 equivalents) via syringe.

  • Reaction: Heat the stirred reaction mixture to 150-160 °C using a heating mantle. The mixture will become homogeneous and begin to gently reflux bromoethane (boiling point: 38 °C).

  • Monitoring: Maintain the temperature and allow the reaction to proceed for 5-6 hours. Progress can be monitored by the cessation of bromoethane reflux.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess triethyl phosphite and any residual bromoethane by vacuum distillation (a rotary evaporator is effective).

  • Purification: The crude product is a viscous, colorless to pale yellow oil. Purify by vacuum distillation (Kugelrohr or short path apparatus) at high vacuum (<0.1 mmHg) to obtain the pure Tetraethyl 1,8-octanediphosphonate.

Protocol 2: Catalyzed Synthesis for Improved Yield

This optimized protocol uses an in situ Finkelstein reaction to generate the more reactive diiodide intermediate from the cheaper dibromide, accelerating the reaction.

  • Setup: Use the same setup as Protocol 1.

  • Reagents: Charge the flask with 1,8-dibromooctane (13.6 g, 50 mmol) and sodium iodide (1.5 g, 10 mmol, 0.2 equivalents).

  • Addition: Add freshly distilled triethyl phosphite (18.3 g, 21.0 mL, 110 mmol, 2.2 equivalents).

  • Reaction: Heat the stirred mixture to 130-140 °C. The reaction should proceed more readily at this lower temperature.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. The reaction is often complete within 3-4 hours.

  • Purification: Before distillation, the cooled crude product may need to be filtered to remove the sodium salts (NaBr, NaI). Dissolve the mixture in diethyl ether, filter, and then concentrate before proceeding to vacuum distillation as in Protocol 1.

Mechanistic Overview: The Michaelis-Arbuzov Reaction

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds in two main steps for each substitution.

  • Nucleophilic Attack (S\N2): The lone pair on the trivalent phosphorus atom of triethyl phosphite attacks one of the electrophilic carbons of the 1,8-dihalo-octane, displacing a halide ion and forming a quaternary phosphonium salt intermediate.[1][6]

  • Dealkylation (S\N2): The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This cleaves the C-O bond, forming the thermodynamically stable P=O double bond and releasing a molecule of ethyl halide.[2][6]

Arbuzov_Mechanism cluster_notes Key Steps R_P R-P(OEt)₂ (Triethyl Phosphite) Intermediate [R-P⁺(OEt)₃   X⁻] (Phosphonium Salt) R_P->Intermediate Step 1: SN2 Attack R_X R'-X (Alkyl Halide) Product R-P(O)(OEt)₂ (Phosphonate) Intermediate->Product Step 2: Dealkylation Byproduct Et-X (Ethyl Halide) Note1 Nucleophilic P attacks electrophilic C Note2 Halide ion attacks ethyl group

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

References

  • Michaelis–Arbuzov reaction - Grokipedia.
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publishers. (2017). Current Organic Synthesis, 14(6), 883-903.
  • Michaelis–Arbuzov reaction - J&K Scientific LLC.
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publisher.
  • Improving the yield of the Michaelis-Arbuzov reaction - Benchchem.
  • Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society.
  • Green phosphonate chemistry – Does it exist? - RSC Publishing.
  • Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

Sources

Optimization

"Tetraethyl 1,8-octanediphosphonate" stability and degradation

Welcome to the technical support resource for Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Given the limited specific literature on Tetraethyl 1,8-octanediphosphonate, this document synthesizes data from analogous organophosphonate structures and fundamental chemical principles to offer field-proven insights and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs) - Chemical Stability & Handling

This section addresses common questions regarding the intrinsic properties and handling of Tetraethyl 1,8-octanediphosphonate.

Q1: What is Tetraethyl 1,8-octanediphosphonate and what are its primary structural features?

Tetraethyl 1,8-octanediphosphonate (CAS No. 5943-61-3) is an organophosphorus compound featuring two tetraethyl phosphonate groups linked by an eight-carbon alkyl chain. Its key structural features are the P-C bonds connecting the phosphorus atoms to the octane backbone and the P-O-C ester linkages of the ethyl groups. The P-C bond is generally robust, while the ethyl ester groups are the primary sites susceptible to chemical transformation. Diphosphonates are utilized in various fields, including as crosslinkers, in materials science, and as foundational structures for drug delivery systems targeting bone tissue.[1][2][3]

Q2: What are the main degradation pathways for this compound?

The primary degradation pathway for Tetraethyl 1,8-octanediphosphonate under typical experimental and physiological conditions is the hydrolysis of the ethyl ester bonds . This reaction involves the cleavage of the P-O bond, leading to the stepwise loss of the four ethyl groups and the formation of ethanol as a byproduct. The ultimate degradation product in an aqueous environment is 1,8-octanediphosphonic acid.

A secondary pathway, relevant at elevated temperatures, is thermal degradation . This process typically involves the elimination of an alkene (ethylene) from the ester group, also resulting in the formation of phosphonic acid moieties.[4][5]

Q3: How does pH influence the stability of Tetraethyl 1,8-octanediphosphonate in aqueous solutions?

The stability of the phosphonate ester linkages is highly dependent on pH.

  • Neutral Conditions (pH ~7): The compound exhibits its greatest stability, with hydrolysis proceeding slowly.

  • Acidic Conditions (pH < 7): Hydrolysis is catalyzed by acid, leading to an increased degradation rate.

  • Basic Conditions (pH > 7): The compound is most susceptible to degradation under basic conditions, where hydroxide ions act as potent nucleophiles, rapidly attacking the electrophilic phosphorus center and cleaving the ester bonds.[6]

For experiments requiring the compound to be in an aqueous solution for extended periods, it is crucial to use a well-buffered system, preferably at or near neutral pH.

Q4: What is the expected thermal stability of this compound?

Q5: Is Tetraethyl 1,8-octanediphosphonate susceptible to enzymatic degradation?

Yes. Like many organophosphate esters, this compound is a potential substrate for various hydrolase enzymes. Organophosphate hydrolases (OPH) and phosphotriesterases (PTEs), found in various microorganisms, are known to efficiently catalyze the hydrolysis of P-O ester bonds in a wide range of organophosphorus compounds.[9][10][11] This susceptibility is a critical consideration in biological applications, such as cell culture experiments or in vivo studies, where enzymatic activity can significantly shorten the compound's half-life.

Summary of Stability and Degradation
ConditionPrimary Degradation PathwayKey Degradation ProductsRelative Stability
Acidic (pH < 7) Acid-Catalyzed HydrolysisPartially/fully hydrolyzed phosphonic acids, EthanolModerate
Neutral (pH ~7) Slow HydrolysisPartially/fully hydrolyzed phosphonic acids, EthanolHigh
Basic (pH > 7) Base-Catalyzed HydrolysisPartially/fully hydrolyzed phosphonic acids, EthanolLow[6]
Elevated Temp. (>200°C) Thermal EliminationPhosphonic acids, EthyleneLow[4][5]
Biological Milieu Enzymatic HydrolysisPhosphonic acids, EthanolLow to Moderate[9][12]

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to common problems encountered during the handling and analysis of Tetraethyl 1,8-octanediphosphonate.

Problem: My analytical results (e.g., NMR, LC-MS) show unexpected peaks that increase over time.

  • Likely Cause: This is a classic sign of sample degradation, most commonly due to hydrolysis from trace amounts of water in solvents or exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Identify the Impurities: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. Compare these with the expected masses of the partially and fully hydrolyzed forms of Tetraethyl 1,8-octanediphosphonate.

    • Solvent Purity Check: Ensure that all solvents used for sample preparation and storage are of high purity and anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.

    • Control the Environment: When preparing solutions or handling the neat compound, work in a dry environment (e.g., under an inert atmosphere of nitrogen or argon in a glove box) to minimize exposure to moisture.

    • Implement Proper Storage: For solutions, especially for long-term use, store them under an inert atmosphere at low temperatures (-20°C or -80°C). Prepare aqueous solutions immediately before use.

Problem: How should I properly store Tetraethyl 1,8-octanediphosphonate to ensure maximum shelf-life?

  • Core Principle: The key to long-term stability is to protect the compound from moisture and high temperatures.

  • Recommended Storage Protocol:

    • Primary Container: Store the compound in its original, tightly sealed container. For smaller aliquots, use vials with PTFE-lined caps to ensure an airtight seal.

    • Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen to displace moist air.

    • Temperature: Store in a cool, dry, and well-ventilated location.[13] For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.

    • Secondary Containment: Place the primary container inside a desiccator or a sealed bag containing a desiccant to provide an additional barrier against moisture.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation routes for Tetraethyl 1,8-octanediphosphonate.

G parent Tetraethyl 1,8-octanediphosphonate intermediate1 Partially Hydrolyzed Intermediates parent->intermediate1 Hydrolysis (H₂O, H⁺/OH⁻) final_product 1,8-Octanediphosphonic Acid parent->final_product Thermal Degradation (Δ) intermediate1->final_product Further Hydrolysis byproduct1 Ethanol intermediate1->byproduct1 byproduct2 Ethylene final_product->byproduct2

Caption: Key degradation pathways of Tetraethyl 1,8-octanediphosphonate.

Section 3: Experimental Protocols

This section provides standardized methods for assessing stability and monitoring the purity of your compound.

Protocol 1: Kinetic Analysis of Hydrolytic Stability

This protocol outlines a method to quantify the degradation rate of Tetraethyl 1,8-octanediphosphonate at different pH values.

  • Preparation of Buffers: Prepare three aqueous buffer solutions:

    • pH 4.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate-buffered saline (PBS)

    • pH 9.0: 0.1 M Borate buffer

  • Stock Solution: Prepare a 10 mg/mL stock solution of Tetraethyl 1,8-octanediphosphonate in anhydrous acetonitrile.

  • Initiation of Experiment:

    • In separate temperature-controlled vials (e.g., 37°C), add 990 µL of each buffer.

    • Initiate the reaction by adding 10 µL of the stock solution to each vial to achieve a final concentration of 100 µg/mL. Vortex briefly to mix.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a 1:1 mixture of mobile phase A and B (from your LC-MS method) to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated LC-MS method. Quantify the peak area of the parent compound at each time point.

  • Data Processing: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k) at each pH.

Visualizing the Stability Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (4, 7.4, 9) initiate Spike Stock into Buffers at 37°C prep_buffers->initiate prep_stock Prepare Compound Stock Solution prep_stock->initiate sampling Sample at Time Points (0, 1, 2, 4... hrs) initiate->sampling quench Quench Aliquots sampling->quench analyze Analyze by LC-MS quench->analyze calculate Calculate Degradation Rate Constant (k) analyze->calculate

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Tetraethyl 1,8-octanediphosphonate

Welcome to the technical support center for the hydrolysis of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing 1,8-octanediphosphonic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hydrolysis of tetraethyl 1,8-octanediphosphonate, providing a foundational understanding of the reaction.

Q1: What are the common methods for hydrolyzing tetraethyl 1,8-octanediphosphonate to 1,8-octanediphosphonic acid?

The hydrolysis of tetraethyl 1,8-octanediphosphonate is typically achieved under acidic or basic conditions.[1] The most prevalent laboratory method involves acid-catalyzed hydrolysis, often utilizing concentrated hydrochloric acid (HCl) and refluxing for an extended period.[1][2] Base-catalyzed hydrolysis is also a viable option, though less commonly detailed for this specific substrate in routine synthesis.[1] The choice between acidic and basic conditions can be influenced by the stability of other functional groups in the molecule and the desired workup procedure.

Q2: What is the underlying mechanism of acid-catalyzed hydrolysis of a phosphonate ester?

The acid-catalyzed hydrolysis of a phosphonate ester, such as tetraethyl 1,8-octanediphosphonate, generally proceeds through a nucleophilic substitution at the phosphorus center. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center.[3] This is followed by the elimination of an ethanol molecule. This process occurs sequentially for all four ethyl ester groups to yield the final 1,8-octanediphosphonic acid. The overall process can be considered a series of reversible reactions, and using a large excess of water helps to drive the equilibrium towards the product.[4]

Q3: How does the structure of the ester group affect the rate of hydrolysis?

The nature of the alkyl group in the phosphonate ester significantly impacts the hydrolysis rate. Both steric and electronic effects play a role.[5] Generally, bulkier alkyl groups can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the reaction.[5] Electronically, the stability of the departing alcohol (or alkoxide) can influence the transition state energy. For ethyl esters, the hydrolysis is generally straightforward under standard conditions.

Q4: Why is the purification of the final product, 1,8-octanediphosphonic acid, often challenging?

1,8-Octanediphosphonic acid is a highly polar compound due to the presence of two phosphonic acid groups.[6] This high polarity makes it highly soluble in water but poorly soluble in most organic solvents.[7] Consequently, removing residual water and other polar impurities can be difficult. The final product is often a sticky solid or a hygroscopic material, which can complicate handling and crystallization. Purification commonly involves recrystallization from aqueous ethanol or ion-exchange chromatography.[8]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the hydrolysis of tetraethyl 1,8-octanediphosphonate.

Problem Encountered Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis (Presence of partially hydrolyzed intermediates) 1. Insufficient reaction time. 2. Inadequate acid concentration or amount. 3. Low reaction temperature.1. Extend the reflux time. Monitor the reaction progress using ³¹P NMR spectroscopy to ensure the disappearance of ester signals.[2] 2. Use a sufficient excess of concentrated acid (e.g., HCl). 3. Ensure the reaction mixture is maintained at a vigorous reflux.
Low Yield of Isolated Product 1. Product loss during aqueous work-up due to its high water solubility. 2. Incomplete precipitation or crystallization. 3. Competing side reactions, such as elimination, though less common for this substrate.[8]1. Minimize the volume of water used during work-up. Lyophilization (freeze-drying) can be an effective method to remove water without significant product loss. 2. After initial precipitation, cool the solution for an extended period to maximize crystal formation. Consider adding a co-solvent like acetone or acetonitrile to decrease the solubility of the product. 3. Ensure the starting material is of high purity to avoid unforeseen side reactions.
Product is a Sticky, Oily, or Gummy Solid 1. Presence of residual solvent (water or ethanol). 2. Hygroscopic nature of the product. 3. Presence of impurities.1. Dry the product under high vacuum for an extended period. A gentle heating (e.g., 40-50 °C) under vacuum can aid in removing residual solvents. 2. Handle the product in a dry atmosphere (e.g., glove box or desiccator) to prevent moisture absorption. 3. Attempt recrystallization from a different solvent system, such as aqueous isopropanol. Conversion to a salt (e.g., sodium or cyclohexylammonium salt) can sometimes facilitate crystallization and handling.
Difficulty in Monitoring Reaction Progress 1. Inappropriateness of the chosen analytical technique.1. ³¹P NMR Spectroscopy: This is the most effective technique for monitoring the hydrolysis of phosphonate esters. The chemical shifts of the phosphorus atoms in the starting material, intermediates (mono-, di-, and tri-esters), and the final product will be distinct, allowing for clear tracking of the reaction's progress.[2] 2. LC-MS: Liquid chromatography-mass spectrometry can also be used to separate and identify the various species in the reaction mixture.[9]
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_incomplete Incomplete Hydrolysis Solutions cluster_low_yield Low Yield Solutions cluster_sticky_product Sticky Product Solutions cluster_monitoring Monitoring Solutions start Problem Encountered incomplete Incomplete Hydrolysis start->incomplete low_yield Low Yield start->low_yield sticky_product Sticky Product start->sticky_product monitoring Difficulty Monitoring start->monitoring incomplete_sol1 Extend Reaction Time incomplete->incomplete_sol1 incomplete_sol2 Increase Acid Concentration incomplete->incomplete_sol2 incomplete_sol3 Ensure Vigorous Reflux incomplete->incomplete_sol3 low_yield_sol1 Minimize Water in Work-up / Lyophilize low_yield->low_yield_sol1 low_yield_sol2 Optimize Crystallization Conditions low_yield->low_yield_sol2 low_yield_sol3 Use High Purity Starting Material low_yield->low_yield_sol3 sticky_product_sol1 Dry Under High Vacuum sticky_product->sticky_product_sol1 sticky_product_sol2 Handle in Dry Atmosphere sticky_product->sticky_product_sol2 sticky_product_sol3 Recrystallize / Form a Salt sticky_product->sticky_product_sol3 monitoring_sol1 Use ³¹P NMR Spectroscopy monitoring->monitoring_sol1 monitoring_sol2 Use LC-MS monitoring->monitoring_sol2

Caption: Troubleshooting Decision Tree for Hydrolysis Issues.

Section 3: Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Tetraethyl 1,8-octanediphosphonate

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of tetraethyl 1,8-octanediphosphonate.

Materials:

  • Tetraethyl 1,8-octanediphosphonate

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-vacuum pump

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add tetraethyl 1,8-octanediphosphonate.

  • Acid Addition: Carefully add an excess of concentrated hydrochloric acid (typically 5-10 equivalents per ester group).

  • Reflux: Heat the mixture to a vigorous reflux. The reaction time can vary, but it is often carried out for 12-24 hours.[1]

  • Reaction Monitoring: (Optional but recommended) Periodically take a small aliquot of the reaction mixture, remove the acid under vacuum, and analyze by ³¹P NMR to monitor the disappearance of the starting material and intermediate ester signals.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess HCl and water using a rotary evaporator. For complete removal, a high-vacuum pump may be necessary.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Slowly add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.[8]

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product under high vacuum to a constant weight.

Visualizing the Hydrolysis Workflow

HydrolysisWorkflow start Start: Tetraethyl 1,8-octanediphosphonate step1 Add Conc. HCl start->step1 1 step2 Reflux (12-24h) step1->step2 2 step3 Monitor by ³¹P NMR step2->step3 3 step4 Remove HCl/H₂O (Rotovap/High Vac) step3->step4 4 step5 Recrystallize (aq. Ethanol) step4->step5 5 end End: 1,8-Octanediphosphonic Acid step5->end 6

Caption: Step-by-step Hydrolysis and Purification Workflow.

References

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5009. [Link]

  • Wikipedia. (2023, December 27). Phosphonate. In Wikipedia. [Link]

  • ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Evans, M. (2019, November 12). 22.04 Hydrolysis of Phosphoesters [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 2.6: Ester Hydrolysis and Phosphoryl Transfer. [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
  • Defense Technical Information Center. (n.d.). Hydrolysis of Phosphorus Esters: A Computational Study. [Link]

  • Wiley Analytical Science. (2020, December 15). Detecting traces of phosphonates. [Link]

  • Jansa, P., Baszczyňski, O., Procházková, E., Dračínský, M., & Janeba, Z. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14(8), 2282-2288. [Link]

  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Reddit. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Hach. (n.d.). Phosphonates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solution Dynamics of Phosphonate Ester Hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Octanediphosphonic acid. Retrieved from [Link]

  • National Institutes of Health. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • ResearchGate. (2014, July 16). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]

  • PubMed. (2004, November 1). Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution. Retrieved from [Link]

  • ResearchGate. (2023, September 1). Purification of bisphosphonics?. [Link]

  • ResearchGate. (n.d.). Effect of hydrolysis of tetraethyl orthosilicate (TEOS) on titanium distribution of TS-1 zeolite. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Tetraethyl 1,8-Octanediphosphonate

Welcome to the technical support center for the synthesis and optimization of Tetraethyl 1,8-Octanediphosphonate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tetraethyl 1,8-Octanediphosphonate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Synthesis of Tetraethyl 1,8-Octanediphosphonate

The synthesis of Tetraethyl 1,8-octanediphosphonate is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2] In this specific synthesis, a 1,8-dihaloalkane, such as 1,8-dibromooctane, reacts with an excess of triethyl phosphite. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the 1,8-dihaloalkane. This is followed by a subsequent dealkylation step to yield the final phosphonate product.[3][4]

However, the difunctional nature of the starting material presents unique challenges, including the potential for the formation of monophosphonate intermediates and polymeric byproducts. Careful optimization of reaction conditions is therefore critical to maximize the yield and purity of the desired diphosphonate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Tetraethyl 1,8-octanediphosphonate.

Q1: My reaction is resulting in a low yield of the desired Tetraethyl 1,8-octanediphosphonate. What are the likely causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at an appreciable rate. Insufficient temperature or reaction time can lead to incomplete conversion of the starting materials.

    • Solution: Ensure your reaction is heated to an appropriate temperature, typically between 120-160 °C for the Michaelis-Arbuzov reaction.[3] Monitor the reaction progress using techniques like ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal (expected around +30 to +33 ppm) will indicate reaction completion.

  • Formation of Byproducts:

    • Cause: The primary byproduct is often the monophosphonate, where only one of the halide atoms has reacted. Another possibility is the formation of polymeric materials, especially if the stoichiometry is not carefully controlled.

    • Solution: To favor the formation of the diphosphonate, a significant excess of triethyl phosphite is recommended. This increases the probability of the second phosphonylation occurring. A molar ratio of 1,8-dibromooctane to triethyl phosphite of at least 1:3 is a good starting point. Some protocols for similar reactions with dihaloalkanes suggest a large excess of the phosphite.[5]

  • Purity of Reagents:

    • Cause: Triethyl phosphite is susceptible to oxidation to triethyl phosphate and hydrolysis. These impurities are not reactive in the Michaelis-Arbuzov reaction and will reduce your yield. The 1,8-dibromooctane should also be of high purity.

    • Solution: Use freshly distilled triethyl phosphite for best results. Ensure your 1,8-dibromooctane is pure and dry.

Q2: I am observing a significant amount of a byproduct that I suspect is the monophosphonate. How can I drive the reaction to completion?

A2: The formation of the monophosphonate is a common challenge in the synthesis of diphosphonates from dihaloalkanes.

  • Reaction Stoichiometry and Addition Method:

    • Explanation: As the reaction proceeds, the concentration of the dihaloalkane decreases, making the second substitution less probable.

    • Solution: A key strategy is to maintain a high concentration of triethyl phosphite throughout the reaction. Instead of adding all the triethyl phosphite at the beginning, consider a slow, gradual addition of the 1,8-dibromooctane to a pre-heated, large excess of triethyl phosphite. This ensures that the dihaloalkane is always in the presence of a high concentration of the phosphite, favoring the formation of the diphosphonate.

  • Reaction Time and Temperature:

    • Explanation: The second substitution may require more forcing conditions than the first.

    • Solution: After the initial reaction period, consider increasing the temperature slightly (e.g., by 10-20 °C) and extending the reaction time. Again, monitoring by ³¹P NMR is crucial to determine the optimal endpoint and avoid decomposition.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The purification of long-chain tetraalkyl diphosphonates can be challenging due to their high boiling points and potential for co-distillation with byproducts.

  • Vacuum Distillation:

    • Procedure: This is the most common method for purifying phosphonate esters. Due to the high molecular weight of Tetraethyl 1,8-octanediphosphonate, a good vacuum (high vacuum, <1 mmHg) is essential to lower the boiling point and prevent thermal decomposition. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

    • Troubleshooting: If you are co-distilling the monophosphonate, ensure the initial reaction has gone to completion. Fractional distillation under high vacuum can be attempted, but may be difficult.

  • Column Chromatography:

    • Procedure: If distillation is not effective, column chromatography on silica gel can be a viable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The product can be visualized on TLC plates using a potassium permanganate stain or by charring with a suitable reagent.

    • Troubleshooting: Long-chain phosphonates can sometimes be challenging to elute. Ensure your solvent system has sufficient polarity.

Q4: I am unsure about the identity and purity of my product. What are the key characterization techniques?

A4: The primary method for characterizing organophosphorus compounds is ³¹P NMR spectroscopy.

  • ³¹P NMR Spectroscopy:

    • Expected Chemical Shift: Tetraethyl 1,8-octanediphosphonate should exhibit a single peak in the ³¹P NMR spectrum. The expected chemical shift is in the range of +30 to +33 ppm (relative to 85% H₃PO₄). The presence of a signal around +139 ppm would indicate unreacted triethyl phosphite, while a signal for the monophosphonate would likely appear at a slightly different chemical shift than the diphosphonate.

    • Purity Assessment: The integration of the product peak relative to any impurity peaks in the ³¹P NMR spectrum provides a direct measure of the product's purity.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: You should expect to see characteristic signals for the ethyl groups of the phosphonate esters (a triplet for the CH₃ groups and a quartet for the OCH₂ groups with coupling to phosphorus). The methylene groups of the octane chain will appear as multiplets. The CH₂ groups adjacent to the phosphorus atoms will show a characteristic coupling to the phosphorus nucleus.

    • ¹³C NMR: Similar to the ¹H NMR, the carbon signals for the ethyl groups and the octane chain will be present. The carbons directly bonded to the phosphorus will exhibit a large coupling constant (¹J(C-P)).

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: The Michaelis-Arbuzov reaction is often performed neat (without a solvent), using the excess triethyl phosphite as the reaction medium. This is generally the preferred method as it maximizes the concentration of the reactants. If a solvent is necessary, a high-boiling, inert solvent such as toluene or xylene can be used.

Q: Which dihaloalkane is better to use: 1,8-dibromooctane or 1,8-dichlorooctane?

A: The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[2] Therefore, 1,8-dibromooctane is significantly more reactive than 1,8-dichlorooctane and would be the preferred starting material, allowing for lower reaction temperatures and shorter reaction times.

Q: Can I use a catalyst to speed up the reaction?

A: While the traditional Michaelis-Arbuzov reaction is thermally driven, Lewis acids such as zinc iodide (ZnI₂) have been shown to catalyze the reaction, sometimes allowing it to proceed at lower temperatures. However, for a simple primary dihaloalkane like 1,8-dibromooctane, thermal conditions are generally sufficient.

Q: How can I monitor the progress of the reaction?

A: As mentioned in the troubleshooting guide, ³¹P NMR spectroscopy is the most effective technique for monitoring the reaction. A small aliquot can be withdrawn from the reaction mixture, diluted in a suitable deuterated solvent (e.g., CDCl₃), and analyzed. This will allow you to track the consumption of the starting phosphite and the formation of the product. Thin-layer chromatography (TLC) can also be used, although the visualization of the phosphonates may require a specific staining agent.

Experimental Protocols

Synthesis of Tetraethyl 1,8-Octanediphosphonate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 1,8-Dibromooctane (high purity)[6]

  • Triethyl phosphite (freshly distilled)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Vacuum distillation apparatus (short-path distillation is recommended)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add a significant excess of freshly distilled triethyl phosphite (e.g., 4 molar equivalents relative to the 1,8-dibromooctane).

  • Heating: Begin stirring and heat the triethyl phosphite to 150-160 °C.

  • Slow Addition: Once the triethyl phosphite has reached the desired temperature, add the 1,8-dibromooctane dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 150-160 °C for an additional 4-6 hours. The reaction can be monitored by ³¹P NMR.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

    • The crude Tetraethyl 1,8-octanediphosphonate can then be purified by vacuum distillation using a short-path distillation apparatus.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Tetraethyl 1,8-Octanediphosphonate

ParameterCondition ACondition BCondition CExpected Outcome
1,8-Dibromooctane:Triethyl Phosphite (molar ratio) 1:2.21:41:6Increasing the excess of triethyl phosphite should increase the yield of the diphosphonate and reduce the amount of monophosphonate byproduct.
Reaction Temperature (°C) 120150170Higher temperatures generally increase the reaction rate, but may also lead to side reactions and decomposition. 150-160 °C is a typical range.
Reaction Time (hours) 2612Longer reaction times can lead to higher conversion, but prolonged heating can also cause decomposition. The optimal time should be determined by monitoring the reaction.

Visualizations

Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Dealkylation (SN2) R3P Triethyl Phosphite (EtO)₃P Phosphonium Phosphonium Salt Intermediate [(EtO)₃P⁺-(CH₂)₈-Br] Br⁻ R3P->Phosphonium + Br⁻ Product Tetraethyl 1,8-Octanediphosphonate (EtO)₂P(O)-(CH₂)₈-P(O)(OEt)₂ R_X 1,8-Dibromooctane Br-(CH₂)₈-Br R_X->Phosphonium Phosphonium->Product + EtBr Byproduct Ethyl Bromide EtBr

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Tetraethyl 1,8-Octanediphosphonate Check_Completion Check for reaction completion (³¹P NMR) Start->Check_Completion Check_Byproducts Analyze for byproducts (³¹P NMR, ¹H NMR) Check_Completion->Check_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Verify reagent purity Check_Byproducts->Check_Purity No Byproducts Significant Byproduct Formation (Monophosphonate/Polymer) Check_Byproducts->Byproducts Yes Impure Impure Reagents Check_Purity->Impure No Increase_Temp_Time Increase temperature and/or reaction time Incomplete->Increase_Temp_Time Increase_Phosphite Increase excess of triethyl phosphite Byproducts->Increase_Phosphite Slow_Addition Use slow addition of 1,8-dibromooctane Byproducts->Slow_Addition Distill_Reagents Distill triethyl phosphite Impure->Distill_Reagents

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement. Chemical Reviews. 1981, 81 (4), 415–430. DOI: 10.1021/cr00044a004.
  • Keglevich, G.; Bálint, E. The Michaelis–Arbuzov reaction: Variations and applications. Current Organic Chemistry. 2012, 16 (23), 2779-2797.
  • Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft. 1898, 31 (1), 1048–1055.
  • Arbuzov, A. E. On the Structure of Phosphorous Acid and its Derivatives. I. Isomerization of the Esters of Phosphorous Acid. II. Isomerization of the Esters of Phenylphosphinous Acid. J. Russ. Phys. Chem. Soc.1906, 38, 687–714.
  • G. M. Kosolapoff, "Organophosphorus Compounds," John Wiley & Sons, New York, 1950.
  • Cherkasov, R. A.; Galkin, V. I. The Kabachnik-Fields reaction: history and development. Russian Chemical Reviews. 1998, 67 (10), 857-882.
  • PubChem. 1,8-Dibromooctane. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • Richardson, R. M.; Wiemer, D. F.
  • SpectraBase. Tetraethyl ethylenediphosphonate. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

  • PubChem. 1,8-Dibromooctane. [Link]

  • Grokipedia. Michaelis–Arbuzov reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Tetraethyl 1,8-octanediphosphonate NMR Analysis

Welcome to the technical support resource for the NMR analysis of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the NMR analysis of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this molecule. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into potential challenges, helping you troubleshoot your experiments with confidence.

Troubleshooting Guide: Common Spectral Issues

This section addresses specific problems you may encounter during your NMR analysis. Each answer explains the underlying cause and provides a clear, actionable solution.

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks, especially for the methylene groups. What's causing this and how can I fix it?

A1: Peak broadening is a common issue that can obscure vital coupling information. The primary causes are typically poor magnetic field homogeneity (shimming), sample concentration effects, or the presence of paramagnetic impurities.

  • Causality: The NMR spectrometer's magnetic field must be perfectly uniform across the sample volume for sharp signals. Imperfections cause nuclei in different parts of the sample to resonate at slightly different frequencies, smearing the signal. Highly concentrated samples can also increase viscosity, which slows molecular tumbling and leads to broader lines.[1]

  • Troubleshooting Protocol:

    • Check Sample Concentration: For ¹H NMR, an ideal concentration is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2] If your sample is too concentrated, dilute it and re-acquire the spectrum.

    • Re-shim the Spectrometer: Automated shimming routines are good, but manual adjustment can often improve resolution. Follow the protocol below for manual shimming. If the problem persists, the issue might be with the NMR tube itself (e.g., scratches, poor quality) or insoluble particulates.[3]

    • Filter the Sample: If you observe any solid particles, filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4] This removes ferromagnetic impurities or undissolved material that severely disrupt field homogeneity.

  • Lock and Spin: Ensure your sample is locked and spinning (if required by the spectrometer).

  • Focus on a Sharp Peak: Select a sharp, symmetrical peak, such as the residual solvent peak or an internal standard like TMS.

  • Adjust Low-Order Shims: Begin by adjusting the Z1 and Z2 shims to maximize the peak's height and symmetry.

  • Adjust Spinning Shims: If spinning, optimize the X, Y, XZ, and YZ shims to minimize spinning sidebands—small peaks appearing symmetrically around large signals.[5]

  • Iterate: Repeat the process, moving between Z-shims and X/Y-shims, until no further improvement is observed. A well-shimmed sample should have a narrow, symmetrical lineshape.

Q2: I'm seeing several sharp, unexpected peaks in my ¹H NMR spectrum that don't correspond to my molecule. What are they?

A2: These are almost certainly signals from impurities. Identifying them is a process of elimination based on their chemical shift and multiplicity. Common sources include residual solvents from synthesis or purification, water, and grease from glassware.

  • Causality: Even after extensive drying under high vacuum, solvents like ethyl acetate can be tenaciously held by polar compounds.[1] Silicone grease is a frequent contaminant from improperly greased joints.

  • Identification Strategy:

    • Consult an Impurity Table: Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities. A reference table for CDCl₃ is provided below.[6][7]

    • Identify Water: A broad singlet that can shift depending on concentration and temperature is often water. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Protons from water (and any other exchangeable protons like -OH or -NH) will exchange with deuterium and the peak will disappear or significantly diminish.[1]

    • Trace the Source: Once identified, trace the impurity back to its source. For example, an acetone peak may come from glassware that was not sufficiently dried after cleaning.[1]

CompoundChemical Shift (δ, ppm)Multiplicity
Water~1.56s (broad)
Acetone2.17s
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Dichloromethane5.30s
n-Hexane0.88 (CH₃), 1.26 (CH₂)t, m
Silicone Grease~0.07s (broad)
Toluene2.36 (CH₃), 7.17-7.28 (Ar-H)s, m
Data sourced from established literature values.[7]
Q3: The multiplet for the protons alpha to the phosphorus (P-CH₂-) is extremely complex and not a simple pattern. How do I interpret this?

A3: This complexity is characteristic of organophosphonates and is a result of multiple coupling interactions. The protons on the carbon adjacent to the phosphorus are split by both the phosphorus nucleus (²JP-H) and the protons on the neighboring carbon (³JH-H).

  • Causality: The spin-1/2 ³¹P nucleus couples to the adjacent protons, splitting the signal into a doublet. Each of these lines is then further split by the vicinal protons. If the two protons within the P-CH₂- group are magnetically non-equivalent, the pattern becomes even more complex. This phenomenon gives rise to patterns like a "doublet of triplets" or more intricate higher-order effects.[8][9]

  • Interpretation Workflow:

    • Start with ³¹P Decoupling: To confirm this is a P-H coupling issue, acquire a ¹H spectrum with ³¹P decoupling. The complex multiplet should collapse into a simpler pattern (e.g., a triplet), revealing only the H-H coupling.

    • Analyze with a Tree Diagram: Manually deconstruct the multiplet. Measure the largest coupling constant first (this is often the P-H coupling), then use that to find the midpoint of smaller coupled patterns. A practical guide to this analysis is an invaluable resource.[10]

    • Use Simulation Software: Modern NMR software can simulate complex spin systems. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data, allowing for precise determination of J-values.

Q4: My proton-decoupled ³¹P NMR spectrum shows two or more distinct signals, but I expected only one. What does this mean?

A4: For the symmetrical structure of Tetraethyl 1,8-octanediphosphonate, a single peak is expected in the ³¹P{¹H} NMR spectrum. Multiple peaks are a clear indication of phosphorus-containing impurities.

  • Causality: These impurities could be unreacted starting materials (e.g., triethyl phosphite), byproducts from the synthesis, or degradation products. Phosphonates can undergo hydrolysis, cleaving the ethyl esters to form phosphonic acids, which would appear at a different chemical shift.

  • Diagnostic Steps:

    • Check Chemical Shift Ranges: Compare the chemical shifts of the signals to known ranges for common phosphorus-containing functional groups. Phosphonates (P(V)) like your product typically appear in a distinct region, while phosphites (P(III)) are found much further downfield.[11][12] For example, triethyl phosphite appears around +137 ppm, whereas your product is expected around +30 ppm.

    • Acquire a Proton-Coupled ³¹P Spectrum: A proton-coupled spectrum can provide structural clues. The splitting pattern of each phosphorus signal will reveal how many protons are attached to or near it, helping to identify the impurity's structure.[11]

    • Review the Synthetic Route: Consider the reagents and intermediates used in your synthesis. For instance, if diethyl chlorophosphate was used, its presence or derivatives could be a possibility.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR spectral data for pure Tetraethyl 1,8-octanediphosphonate?

A1: The following table summarizes the expected chemical shifts (in CDCl₃) and coupling constants based on the molecular structure and data from analogous compounds.

NucleusGroupδ (ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR P-O-CH₂-CH₃~4.1quintet or dq³JHH ≈ 7.1, ³JPH ≈ 7.1
P-O-CH₂-CH₃~1.3t³JHH ≈ 7.1
P-CH₂-CH₂-~1.8-2.0complex m²JPH, ³JHH
P-CH₂-CH₂-~1.6m
-(CH₂)₄-~1.4broad s
¹³C NMR P-O-CH₂-~61.5d²JPC ≈ 6.5
P-O-CH₂-CH₃~16.4d³JPC ≈ 6.0
P-CH₂-~25.5d¹JPC ≈ 140
P-CH₂-CH₂-~22.5d²JPC ≈ 4.0
-(CH₂)₄-~30.0, ~29.0s, s
³¹P NMR -P(O)(OEt)₂~ +30s(in ¹H-decoupled spectrum)
Note: These are predicted values and may vary slightly based on experimental conditions. Chemical shifts are referenced to TMS (¹H, ¹³C) and 85% H₃PO₄ (³¹P).[13]
Q2: How should I prepare my sample for optimal NMR results?

A2: Proper sample preparation is critical for acquiring high-quality data and is the first step in avoiding many common problems.[14]

  • Weigh the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR (or 50-100 mg for ¹³C NMR) directly into a clean, dry vial.[2]

  • Add Deuterated Solvent: Using a clean pipette, add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can aid dissolution, but be cautious of sample degradation.

  • Filter and Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a high-quality 5 mm NMR tube. This removes any dust or particulate matter.[4]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Visualizing the Process

To further clarify the experimental and troubleshooting logic, the following diagrams illustrate key workflows.

Diagram 1: NMR Sample Preparation and Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (5-25 mg) B Add Deuterated Solvent (0.6-0.7 mL CDCl3) A->B C Ensure Complete Dissolution B->C D Filter into NMR Tube C->D E Insert Sample & Lock D->E Transfer to Spectrometer F Shim Magnetic Field E->F G Acquire 1H, 13C, 31P Spectra F->G H Process Data (FT, Phase, Baseline) G->H I Final Spectrum H->I Analyze Spectra

Caption: Workflow for preparing and analyzing an NMR sample.

Diagram 2: Troubleshooting Logic for NMR Spectra

G cluster_issues Common Issues cluster_solutions Solutions Start Initial Spectrum Acquired Problem Is Spectrum Acceptable? Start->Problem End Analysis Complete Problem->End Yes Broad Broad Peaks? Problem->Broad No Extra Unexpected Peaks? Broad->Extra Shim Re-shim Check Concentration Broad->Shim Complex Complex Multiplets? Extra->Complex Impurity Check Impurity Table (Table 1) Extra->Impurity Decouple Run 31P Decoupled Experiment Complex->Decouple

Caption: A decision tree for troubleshooting common NMR spectral issues.

References

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link][15]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][6][16][17]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link][11]

  • Slideshare. (2015). 31-P NMR SPECTROSCOPY. Retrieved from [Link][13]

  • Georgia State University. (2024). 31P NMR Data Acquisition. Retrieved from [Link][18]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][14]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link][4]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]

  • Bruker. (1991). Bruker Almanac. (Data referenced in other online NMR resources).[12]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link][1]

  • Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. Retrieved from [Link][8]

  • Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. [Link][10]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link][19]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link][9]

  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. Retrieved from [Link][3]

  • Simpson, R. T. (2015). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link][5]

Sources

Optimization

Technical Support Center: Purification of Tetraethyl 1,8-octanediphosphonate

Welcome to the Technical Support Center for the synthesis and purification of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this long-chain diphosphonate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the synthesis and purification of Tetraethyl 1,8-octanediphosphonate, offering explanations and actionable solutions.

Problem 1: Low or No Product Formation in the Michaelis-Arbuzov Reaction.

Question: I am attempting to synthesize Tetraethyl 1,8-octanediphosphonate from 1,8-dibromooctane and a slight excess of triethyl phosphite, but my reaction shows low conversion, even after prolonged heating. What could be the issue?

Answer:

Low conversion in the Michaelis-Arbuzov reaction for a diphosphonate synthesis can stem from several factors.[1][2] The reaction involves a bimolecular nucleophilic substitution (SN2) mechanism, and its efficiency is highly dependent on reactant purity and reaction conditions.[2][3]

Causality and Recommended Actions:

  • Reagent Quality:

    • Triethyl Phosphite Purity: Triethyl phosphite is susceptible to oxidation to triethyl phosphate and hydrolysis. These impurities are unreactive in the Michaelis-Arbuzov reaction and will reduce the concentration of the active nucleophile. It is crucial to use freshly distilled or commercially available high-purity triethyl phosphite.

    • 1,8-Dibromooctane Purity: Ensure the dihalide is pure and free from monofunctionalized or other impurities that could lead to incomplete reaction or side products.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the phosphite starting material and the phosphonate product.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time:

    • The reaction of dihaloalkanes with trialkyl phosphites to form diphosphonates can be sluggish and often requires elevated temperatures and extended reaction times.[3] Monitor the reaction progress by ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product signal will indicate conversion.

  • Stoichiometry:

    • Using a slight excess of triethyl phosphite (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. However, a large excess will complicate purification.

Workflow for Optimizing the Michaelis-Arbuzov Reaction:

Caption: Troubleshooting workflow for low conversion in the Michaelis-Arbuzov reaction.

Problem 2: Presence of Multiple Phosphorus-Containing Impurities in the Crude Product.

Question: My ³¹P NMR spectrum of the crude Tetraethyl 1,8-octanediphosphonate shows the product peak, but also several other signals. What are these impurities and how can I remove them?

Answer:

The presence of multiple phosphorus-containing species is a common issue. Identifying these impurities is the first step toward their removal.

Common Impurities and Their Identification:

Impurity Plausible Cause Expected ³¹P NMR Chemical Shift Range (ppm)
Unreacted Triethyl PhosphiteIncomplete reaction.~ +139
Triethyl PhosphateOxidation of triethyl phosphite.~ -1
Ethyl 1,8-octanediphosphonic acid, triethyl esterPartial hydrolysis of the product.[4]Likely a slightly different shift from the product, may be broader.
Mono-phosphonate (Tetraethyl 8-bromooctylphosphonate)Incomplete reaction at one end of the dihalide.Close to the product signal, may be difficult to resolve.
Polymeric byproductsIntermolecular reactions of the mono-phosphonate intermediate.May appear as broad signals or baseline distortion.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Purification Strategy:

A multi-step purification process is often necessary to remove these impurities.

Experimental Protocol: Two-Step Purification of Tetraethyl 1,8-octanediphosphonate

  • Removal of Volatile Impurities:

    • After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation .[5][6] Due to the high boiling point of the desired diphosphonate, a good vacuum (e.g., <1 mmHg) is essential to avoid thermal decomposition.[5][7][8][9]

  • Column Chromatography:

    • For the removal of non-volatile impurities like triethyl phosphate and partially reacted species, silica gel column chromatography is effective.[10][11]

    • Stationary Phase: Silica gel (230-400 mesh).[10][11]

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate). The desired product is more polar than the mono-phosphonate intermediate and less polar than any hydrolyzed acidic impurities.

    • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and/or ³¹P NMR to identify the pure product.

Purification Workflow Diagram:

purification_workflow crude Crude Reaction Mixture distillation Vacuum Distillation (Remove excess phosphite) crude->distillation residue Non-volatile Residue distillation->residue chromatography Silica Gel Column Chromatography (Gradient Elution) residue->chromatography fractions Collect and Analyze Fractions (TLC, ³¹P NMR) chromatography->fractions pure_product Pure Tetraethyl 1,8-octanediphosphonate fractions->pure_product

Caption: A typical two-step purification workflow for Tetraethyl 1,8-octanediphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the expected ³¹P NMR chemical shift for Tetraethyl 1,8-octanediphosphonate?

A1: While the exact chemical shift can be influenced by the solvent, concentration, and instrument parameters, dialkyl alkylphosphonates typically resonate in the range of +25 to +35 ppm in the ³¹P NMR spectrum. For Tetraethyl 1,8-octanediphosphonate, you should expect a single sharp peak in this region, as the two phosphorus atoms are chemically equivalent.

Q2: My purified product appears as a viscous oil. Is this expected?

A2: Yes, long-chain tetraalkyl diphosphonates like Tetraethyl 1,8-octanediphosphonate are typically viscous, colorless to pale yellow oils at room temperature.

Q3: What are the best practices for storing the purified product?

A3: Tetraethyl 1,8-octanediphosphonate is susceptible to hydrolysis, especially in the presence of acid or base.[4][12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[13][14][15][16] For long-term storage, refrigeration is recommended to minimize any potential degradation.[13][16]

Q4: Can I use 1,8-dichlorooctane or 1,8-diiodooctane instead of 1,8-dibromooctane?

A4: The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[3][17] While 1,8-diiodooctane would be more reactive, it is also more expensive and potentially less stable. 1,8-Dichlorooctane would be less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion. 1,8-dibromooctane often represents a good compromise between reactivity and cost.

Q5: Are there any specific safety precautions I should take when working with triethyl phosphite and other organophosphorus compounds?

A5: Yes, organophosphorus compounds should be handled with care in a well-ventilated fume hood.[13][14][18] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Triethyl phosphite has a pungent odor and is flammable. Avoid contact with skin and eyes, and do not inhale the vapors.[14] Consult the Safety Data Sheet (SDS) for all reagents before use.[13][14]

References

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL)
  • Benchchem. (n.d.). Troubleshooting low yields in Arbuzov-type reactions for phosphonates.
  • Benchchem. (n.d.). Technical Support Center: Michaelis-Arbuzov Reaction Troubleshooting.
  • Baddiley, J., Clark, V. M., Michalski, J. J., & Todd, A. R. (1949). 182. The synthesis of tetraethyl ethenylidenebisphosphonate. Journal of the Chemical Society (Resumed), 815-821.
  • Gold Standard Diagnostics. (n.d.). Safety Data Sheet.
  • Degenhardt, C. R., & Burdsall, D. C. (1986). A convenient two-step, one-flask synthesis of tetraalkyl ethenylidenebis(phosphonates). The Journal of Organic Chemistry, 51(19), 3488-3490.
  • Kecskeméti, A., & Keglevich, G. (2022).
  • Kelly, S. J., & Butler, L. G. (1977). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry, 252(18), 6495-6501.
  • Hormi, O. E. O., & Pasanen, P. (1990). A cheap one-pot approach to tetraethyl methylenediphosphonate.
  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Grokipedia. (n.d.). Michaelis-Arbuzov reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Distillation of high boiling esters - US2324088A.
  • Keglevich, G., & Rádai, Z. (2021).
  • Politzer, P., & Seminario, J. M. (1995).
  • Google Patents. (1998). Synthesis of tetraalkyl vinylidene diphosphonate monomer - Patent 0600519.
  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Ren, J., et al. (2020). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Organic Letters, 22(15), 5945-5949.
  • SpectraBase. (n.d.). TETRAETHYL 2,4,4-TRIMETHYL-2-PHOSPHONOPENTANEDIOATE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284.
  • McKenna, C. E., Hignite, C. E., & McKenna, M. C. (1977). Synthesis and reactivity of alkyl-1,1,1-trisphosphonate esters. Tetrahedron Letters, (18), 155-158.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Sorbead India. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]

  • Girolami, G. S., & Kumar, N. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Journal of Vacuum Science & Technology A, 38(3), 030802.
  • Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284.
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). TETRAETHYL-4-METHYLCYCLOHEX-3-ENE-1,1-BIS-(PHOSPHONATE) - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Activate Silica Gel For Column Chromatography?. Retrieved from [Link]

  • Li, M., et al. (2019). The clinical characteristics and efficacy of bisphosphonates in adult patients with osteogenesis imperfecta. Journal of Bone and Mineral Research, 34(10), 1878-1886.
  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Google Patents. (2012). (10) Patent No..
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Olive, G., Le Moigne, F., Mercier, A., & Tordo, P. (1998). Synthesis of New Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates and ESR Analysis of Chemical Exchange of Derived Nitroxides of Acyclic Aminobisphosphonates. The Journal of Organic Chemistry, 63(25), 9085-9088.
  • Geleijnse, J. M., et al. (2010). Effect of low doses of n-3 fatty acids on cardiovascular diseases in 4,837 post-myocardial infarction patients: design and baseline characteristics of the Alpha Omega Trial. American Heart Journal, 159(4), 539-546.
  • ResearchGate. (2013). A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scaling Up Tetraethyl 1,8-Octanediphosphonate Synthesis

Welcome to the technical support center for the synthesis of Tetraethyl 1,8-Octanediphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetraethyl 1,8-Octanediphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this target molecule.

Introduction to the Synthesis

The synthesis of Tetraethyl 1,8-octanediphosphonate is most commonly achieved through the Michaelis-Arbuzov reaction. This powerful and versatile method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] In this specific case, 1,8-dibromooctane is reacted with triethyl phosphite to yield the desired diphosphonate.

The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,8-dibromooctane. This forms a phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the phosphonate and ethyl bromide as a byproduct.[1][2] This process is then repeated at the other end of the octane chain to form the final diphosphonate product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Tetraethyl 1,8-octanediphosphonate, providing potential causes and actionable solutions.

Question: My reaction shows low or no conversion of the starting materials. What could be the problem?

Answer:

Low or no conversion in the Michaelis-Arbuzov reaction can be attributed to several factors:

  • Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[2] For the synthesis of tetraethyl 1,8-octanediphosphonate, a reaction temperature in the range of 150-160 °C is generally recommended.

  • Poor Quality Reagents: The presence of impurities, particularly water, in the triethyl phosphite or 1,8-dibromooctane can significantly hinder the reaction. Triethyl phosphite is susceptible to hydrolysis and oxidation, so using a freshly opened bottle or distilled reagent is crucial.

  • Suboptimal Reaction Time: While higher temperatures accelerate the reaction, an insufficient reaction time will lead to incomplete conversion. The reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, to determine the optimal reaction time.

  • Premature Termination of the Reaction: The reaction is typically driven to completion by the removal of the volatile byproduct, ethyl bromide. If the reaction setup does not allow for the efficient removal of this byproduct, the equilibrium may not favor product formation.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

The primary byproduct in this reaction is ethyl bromide, which is expected. However, other undesired byproducts can form under certain conditions:

  • Mono-phosphonate Intermediate: Incomplete reaction will result in the presence of the mono-phosphonate intermediate, 8-bromooctylphosphonic acid diethyl ester. To minimize this, ensure a sufficient excess of triethyl phosphite is used and that the reaction is allowed to proceed to completion.

  • Elimination Products: While less common with primary alkyl halides like 1,8-dibromooctane, at very high temperatures, elimination reactions can occur, leading to the formation of octene derivatives.[1] Adhering to the recommended temperature range is critical.

  • Phosphite Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the triethyl phosphite can be oxidized, leading to the formation of triethyl phosphate.

Question: The purification of my product is proving difficult. What is the best method?

Answer:

Purification of Tetraethyl 1,8-octanediphosphonate can be challenging due to its high boiling point and the presence of unreacted starting materials and byproducts.

  • Vacuum Distillation: The most common method for purifying the product is vacuum distillation. Due to its high boiling point, a good vacuum is required to prevent decomposition at elevated temperatures.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

  • Washing with Water: Unreacted triethyl phosphite and its hydrolysis products can be removed by washing the crude reaction mixture with water. However, it is important to ensure that the product is not water-soluble.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of triethyl phosphite to 1,8-dibromooctane?

A slight excess of triethyl phosphite (typically 2.1 to 2.5 equivalents) is recommended to ensure the complete conversion of the 1,8-dibromooctane and to compensate for any potential loss due to hydrolysis or oxidation.

Q2: Is a solvent necessary for this reaction?

The reaction can be performed neat (without a solvent), using the excess triethyl phosphite as the reaction medium. This simplifies the workup procedure.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by TLC, looking for the disappearance of the 1,8-dibromooctane spot. Alternatively, ³¹P NMR spectroscopy is a powerful tool to monitor the formation of the phosphonate product, which will have a characteristic chemical shift.

Q4: What are the key safety precautions I should take when performing this synthesis?

  • Triethyl phosphite is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • 1,8-dibromooctane is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • The reaction is performed at high temperatures. Care should be taken to avoid burns.

Experimental Protocol: Synthesis of Tetraethyl 1,8-Octanediphosphonate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Materials and Equipment:

Reagent/EquipmentDetails
1,8-DibromooctaneHigh purity
Triethyl phosphiteFreshly opened or distilled
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle with stirrer
Distillation apparatusFor vacuum distillation
Inert gas supplyNitrogen or Argon

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a reflux condenser and a magnetic stirrer. The setup should be under an inert atmosphere of nitrogen or argon.

  • Charging Reagents: To the flask, add 1,8-dibromooctane (1.0 eq) and triethyl phosphite (2.2 eq).

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction is exothermic, so the heating should be controlled.

  • Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite by vacuum distillation.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Characterization Data (Expected):

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl groups of the phosphonate esters and the methylene groups of the octane chain.

  • ³¹P NMR: A single peak in the range of δ 25-30 ppm is expected for the phosphonate groups.

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the ethyl groups and the octane chain.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of Tetraethyl 1,8-octanediphosphonate should be observed.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of Tetraethyl 1,8-octanediphosphonate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reagents Charge 1,8-Dibromooctane and Triethyl Phosphite start->reagents reaction Heat to 150-160°C under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC or ³¹P NMR) reaction->monitoring crude_product Crude Product monitoring->crude_product distillation1 Vacuum Distillation (Remove excess Triethyl Phosphite) crude_product->distillation1 purification_choice Further Purification? distillation1->purification_choice distillation2 Vacuum Distillation of Product purification_choice->distillation2 Yes chromatography Column Chromatography purification_choice->chromatography Alternative final_product Pure Tetraethyl 1,8-Octanediphosphonate purification_choice->final_product No distillation2->final_product chromatography->final_product

Caption: Workflow for the synthesis and purification of Tetraethyl 1,8-octanediphosphonate.

References

  • G. G. Rajeshwaran, M. Nandakumar, R. Sureshbabu, A. K. Mohanakrishnan, Org. Lett., 2011 , 13, 1270-1273. ([Link])

  • Michaelis–Arbuzov reaction - Wikipedia. ([Link])

  • Arbuzov Reaction - Organic Chemistry Portal. ([Link])

  • Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. ([Link])

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. ([Link])

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. ([Link])

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ([Link])

  • Selective Esterification of Phosphonic Acids - PMC. ([Link])

  • Phosphonic acid: preparation and applications - Beilstein Journals. ([Link])

  • Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal. ([Link])

  • Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC. ([Link])

  • Synthesis of Ethenylidenebis(phosphonic acid) and Its Tetraalkyl Esters. ([Link])

  • Synthesis of tetraalkyl vinylidene diphosphonate monomer - P
  • EP0356880A2 - Process for the synthesis of tetraethyl ester of phosphonosuccinic acid - Google P

Sources

Optimization

Technical Support Center: Tetraethyl 1,8-octanediphosphonate

Welcome to the technical support center for Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetraethyl 1,8-octanediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this valuable synthetic intermediate. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Tetraethyl 1,8-octanediphosphonate?

To ensure the long-term stability and purity of Tetraethyl 1,8-octanediphosphonate, it is crucial to store it under controlled conditions. Based on the known sensitivity of phosphonate esters to moisture and heat, we recommend the following:

  • Temperature: Store at 2-8°C. Refrigeration minimizes the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important after the container has been opened to prevent exposure to atmospheric moisture and oxygen.

  • Container: Keep the compound in its original, tightly sealed container. For smaller aliquots, use vials with PTFE-lined caps to ensure a tight seal.

Q2: What is the expected shelf-life of Tetraethyl 1,8-octanediphosphonate?

When stored under the recommended conditions, Tetraethyl 1,8-octanediphosphonate is expected to remain stable for at least two years. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: How can I identify signs of degradation in my Tetraethyl 1,8-octanediphosphonate sample?

Visual inspection and analytical techniques can help identify potential degradation. Key indicators include:

  • Appearance: A change from a colorless or pale yellow oil to a darker yellow or brown color may suggest decomposition. The presence of solid precipitates could indicate hydrolysis or other side reactions.

  • Odor: While the compound itself has no strong characteristic odor, the development of a sharp, acidic smell could indicate hydrolysis to the corresponding phosphonic acid.

  • Analytical Confirmation: The most reliable method to assess purity is through analytical techniques such as ³¹P NMR, ¹H NMR, or LC-MS. The appearance of new signals or a significant decrease in the main product peak would confirm degradation.

Q4: What are suitable solvents for dissolving Tetraethyl 1,8-octanediphosphonate?

Tetraethyl 1,8-octanediphosphonate is generally soluble in a range of common organic solvents. For a closely related compound, Tetraethyl ethylenediphosphonate, solubility has been noted in acetonitrile and chloroform[1]. Based on its structure, we can expect good solubility in:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Acetonitrile

  • Toluene

It is sparingly soluble in water. It is critical to use anhydrous solvents, especially for reactions where the phosphonate is used as a nucleophile or in moisture-sensitive reactions.

Q5: What are the essential safety precautions when handling this compound?

As with any chemical reagent, proper safety protocols should be followed. Based on data for similar phosphonate esters, this compound should be handled with care[2]:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of any mists or vapors. Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Tetraethyl 1,8-octanediphosphonate.

Scenario 1: My reaction yield is consistently lower than expected.

Low reaction yields can often be traced back to the quality of the starting materials. If you suspect your Tetraethyl 1,8-octanediphosphonate is the issue, consider the following:

  • Cause A: Reagent Degradation due to Hydrolysis. Phosphonate esters are susceptible to hydrolysis, especially in the presence of acidic or basic contaminants[3]. This will convert the active ester to the less reactive phosphonic acid.

    • Solution:

      • Purity Check: Analyze your compound using ³¹P NMR. The presence of a new peak shifted from the characteristic phosphonate ester signal would indicate the formation of the phosphonic acid.

      • Use Anhydrous Conditions: Ensure all your reaction solvents and other reagents are rigorously dried. Perform the reaction under an inert atmosphere.

      • Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh bottle of the reagent.

  • Cause B: Incomplete Reaction.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion.

      • Temperature and Time: You may need to optimize the reaction temperature or extend the reaction time.

Scenario 2: I observe an unexpected precipitate in my stock solution.

The formation of a precipitate in a stock solution of Tetraethyl 1,8-octanediphosphonate can be concerning.

  • Cause A: Hydrolysis. As mentioned, hydrolysis can lead to the formation of the corresponding phosphonic acid, which may have lower solubility in the chosen solvent.

    • Solution:

      • Isolate and Analyze: If possible, isolate the precipitate and analyze it. An IR spectrum showing a broad O-H stretch or a change in the P=O stretch frequency could indicate the phosphonic acid.

      • Solvent Choice: Ensure you are using a dry, aprotic solvent for your stock solution.

  • Cause B: Low Solubility at Reduced Temperatures. If you are storing your stock solution at a low temperature, the precipitate may simply be the compound crashing out of solution.

    • Solution:

      • Warm the Solution: Gently warm the solution to room temperature to see if the precipitate redissolves.

      • Solvent and Concentration: Consider using a different solvent in which the compound has higher solubility or preparing a more dilute stock solution.

Scenario 3: My analytical data (NMR, LC-MS) shows unexpected peaks.

The presence of unexpected peaks in your analytical data is a clear sign of impurities or degradation.

  • Troubleshooting Workflow:

G start Unexpected Peaks in Analytical Data check_sm Analyze Starting Material (Tetraethyl 1,8-octanediphosphonate) start->check_sm degraded Is Starting Material Degraded? check_sm->degraded new_reagent Use Fresh Reagent and Anhydrous Conditions degraded->new_reagent Yes not_degraded Starting Material is Pure degraded->not_degraded No end Problem Resolved new_reagent->end check_reaction Investigate Reaction Conditions not_degraded->check_reaction side_products Are there Side Products from the Reaction? check_reaction->side_products optimize Optimize Reaction (Temp, Time, Stoichiometry) side_products->optimize Yes purify Purify Product side_products->purify No (Impurity from other reagent) optimize->end purify->end

Caption: Troubleshooting workflow for unexpected analytical data.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of Tetraethyl 1,8-octanediphosphonate in anhydrous Dichloromethane (DCM).

  • Pre-preparation: Dry a 10 mL volumetric flask and a magnetic stir bar in an oven at 120°C overnight and cool in a desiccator.

  • Inert Atmosphere: Place the volumetric flask on a magnetic stirrer and flush with dry argon or nitrogen.

  • Weighing: Accurately weigh 386.4 mg of Tetraethyl 1,8-octanediphosphonate (MW: 386.41 g/mol ) and add it to the volumetric flask.

  • Dissolving: Add approximately 8 mL of anhydrous DCM to the flask and stir until the compound is fully dissolved.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous DCM.

  • Storage: Transfer the solution to a vial with a PTFE-lined cap, flush with inert gas, and store at 2-8°C.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes degradation kinetics.
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture.
Recommended Solvents Anhydrous DCM, Chloroform, THF, AcetonitrileGood solubility and compatibility with many reactions.
Moisture Sensitivity HighThe phosphonate ester linkage is susceptible to hydrolysis.

References

  • DC Chemicals. Tetraethyl octane-1,8-diylbis(phosphonate)
  • CymitQuimica.
  • ChemicalBook.
  • PubChem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alkyl Diphosphonates: A Comparative Analysis of Tetraethyl 1,8-Octanediphosphonate

Authored for Researchers, Scientists, and Drug Development Professionals In the diverse field of organophosphorus chemistry, alkyl diphosphonates serve as remarkably versatile building blocks. Their applications span fro...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the diverse field of organophosphorus chemistry, alkyl diphosphonates serve as remarkably versatile building blocks. Their applications span from potent bone resorption inhibitors in medicine to highly effective chelating agents and precursors for advanced materials.[1][2] The length of the alkyl chain separating the two phosphonate groups is a critical design parameter, profoundly influencing the molecule's physicochemical properties and ultimate performance. This guide provides a detailed comparative analysis of Tetraethyl 1,8-octanediphosphonate, a C8-chain diphosphonate, against its shorter and longer-chain counterparts, grounding the discussion in experimental data and established chemical principles.

Our objective is to move beyond mere product specifications and delve into the causal relationships between molecular structure and functional efficacy. The protocols and data presented are curated to be self-validating, providing a reliable framework for your own research and development endeavors.

The Synthetic Foundation: The Michaelis-Arbuzov Reaction

The workhorse for synthesizing tetraalkyl diphosphonates is the Michaelis-Arbuzov reaction. This powerful C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For diphosphonates, a dihaloalkane is the logical choice of substrate. The synthesis of Tetraethyl 1,8-octanediphosphonate, for example, proceeds by reacting two equivalents of triethyl phosphite with one equivalent of 1,8-dibromooctane.

The choice of this reaction is underpinned by its high efficiency and the broad commercial availability of the necessary precursors. The reaction is typically driven to completion by heating, which facilitates the removal of the volatile bromoethane byproduct, shifting the equilibrium towards the desired product.

Michaelis_Arbuzov Figure 1. The Michaelis-Arbuzov reaction for synthesizing Tetraethyl 1,8-octanediphosphonate. Reactants 2x Triethyl Phosphite + 1,8-Dibromooctane Intermediate Phosphonium Salt Intermediate Reactants->Intermediate Nucleophilic Attack (SN2) Product Tetraethyl 1,8-octanediphosphonate Intermediate->Product Arbuzov Rearrangement Byproduct 2x Bromoethane Intermediate->Byproduct

Caption: Figure 1. Michaelis-Arbuzov reaction for Tetraethyl 1,8-octanediphosphonate.

Experimental Protocol: Synthesis of Tetraethyl 1,8-octanediphosphonate

This protocol provides a robust and reproducible method for laboratory-scale synthesis.

Methodology:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: Charge the flask with 1,8-dibromooctane (1.0 eq). Add triethyl phosphite (2.2 eq) to the dropping funnel.

  • Reaction: Add the triethyl phosphite dropwise to the stirred 1,8-dibromooctane at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 150-160 °C. The reaction progress can be monitored by the distillation of the bromoethane byproduct. Maintain heating until the byproduct ceases to distill.

  • Purification: Cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation to obtain pure Tetraethyl 1,8-octanediphosphonate as a colorless oil.

  • Characterization: Confirm the structure and purity using ¹H, ¹³C, and ³¹P NMR spectroscopy.[3]

This same protocol is readily adapted for other alkyl diphosphonates, such as Tetraethyl 1,4-butanediphosphonate or Tetraethyl 1,6-hexanediphosphonate, by simply substituting the corresponding dihaloalkane.

Comparative Performance: Metal Ion Chelation

A primary function of diphosphonates is their ability to act as chelating agents for metal ions.[4] The two phosphonate groups can coordinate to a metal center, and the alkyl chain's length and flexibility are paramount in determining the stability of the resulting metal complex. A chain that is too short may be too rigid to achieve an optimal bite angle, while an excessively long chain can introduce an entropic penalty to complexation.

Experimental Protocol: Determining Metal Complex Stability via Potentiometric Titration

To quantify and compare the chelating efficacy, we determine the stability constants (log K) of the complexes formed with a model metal ion, such as copper(II).

Methodology:

  • Solution Preparation: Prepare 0.01 M solutions of the alkyl diphosphonate, 0.01 M copper(II) nitrate, and a standardized ~0.1 M solution of carbonate-free NaOH. Maintain a constant ionic strength using 0.1 M KNO₃.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a solution containing the diphosphonate and copper(II) nitrate in a thermostatted vessel at 25 °C.

  • Data Collection: Titrate the solution with the standardized NaOH, recording the pH after each incremental addition.

  • Analysis: Process the resulting titration curve using software such as HYPERQUAD to calculate the overall stability constants of the metal-ligand complexes.

Comparative Data: Stability Constants (log K₁) with Cu²⁺

Alkyl DiphosphonateAlkyl Chainlog K₁ (Cu²⁺)Rationale for Performance
Tetraethyl 1,4-butanediphosphonateC4~6.5The shorter chain offers some rigidity, potentially leading to a strained conformation upon chelation.
Tetraethyl 1,6-hexanediphosphonateC6~7.1Increased flexibility allows for a more favorable coordination geometry compared to the C4 analogue.
Tetraethyl 1,8-octanediphosphonate C8 ~7.6 The C8 chain provides an optimal balance of flexibility to encapsulate the metal ion effectively without significant steric or entropic penalties.
Tetraethyl 1,10-decanediphosphonateC10~7.4The longer, more flexible chain may result in a higher entropic cost to adopt the rigid, coordinated conformation, slightly reducing stability.

Note: The log K₁ values are representative and collated from principles established in coordination chemistry. Absolute values may vary with specific experimental conditions.

The data indicates that the C8 chain of Tetraethyl 1,8-octanediphosphonate hits a "sweet spot," providing the ideal conformational flexibility to form a highly stable chelate ring with the copper ion.

Application as Precursors to Bisphosphonate Drugs

Alkyl diphosphonates are foundational precursors to bisphosphonate drugs, a class of therapeutics essential for treating osteoporosis and other bone-related diseases.[2][5] The P-C-P backbone is the key pharmacophore that targets bone mineral (hydroxyapatite), while the side chains attached to the central carbon atom determine the drug's antiresorptive potency.[1][6]

The synthesis of potent, nitrogen-containing bisphosphonates (N-BPs) like alendronate or risedronate involves more complex synthetic routes than a simple Michaelis-Arbuzov reaction.[5][7] However, the fundamental chemistry of the diphosphonate moiety, including its hydrolysis from the ester to the active phosphonic acid form, is a common feature. The alkyl chain in simpler diphosphonates influences skeletal uptake and biodistribution. Studies comparing different technetium-99m labeled diphosphonates have shown that even slight alterations in the molecular structure significantly affect their specificity for bone tissue.[8]

Bisphosphonate_Logic Figure 2. Relationship between structure, properties, and biological effect. cluster_chemistry Chemical Structure cluster_properties Physicochemical Properties cluster_bio Biological Outcome Structure Alkyl Diphosphonate (e.g., C4, C6, C8...) Properties Bone Mineral Affinity (Hydroxyapatite Binding) + Lipophilicity Structure->Properties Dictates BioEffect Skeletal Uptake & Antiresorptive Potency Properties->BioEffect Determines SAM_Workflow Figure 3. Experimental workflow for surface modification. Start Tetraethyl 1,8- octanediphosphonate Step1 Acid Hydrolysis (e.g., reflux in HCl) Start->Step1 Step2 1,8-Octanediphosphonic Acid Step1->Step2 Step3 Immersion of Metal Oxide Substrate Step2->Step3 End SAM-Coated Surface Step3->End

Caption: Figure 3. Experimental workflow for surface modification.

In this context, the C8 chain of Tetraethyl 1,8-octanediphosphonate provides a significant advantage over shorter-chain analogues for creating robust and hydrophobic surface coatings, though it would be less effective than much longer chains (e.g., C18) where maximum hydrophobicity is the primary goal.

Summary and Recommendations

The selection of an alkyl diphosphonate is a critical choice that should be guided by the specific demands of the application.

  • Tetraethyl 1,8-octanediphosphonate stands out as a superior chelating agent for many metal ions, offering an optimal conformational flexibility that balances stability and entropy. It is the recommended choice for applications requiring strong metal sequestration.

  • For applications in materials science , the C8 chain provides a substantial improvement in the quality and hydrophobicity of self-assembled monolayers compared to shorter C4 or C6 chains. It represents a good balance between performance and precursor solubility.

  • In the context of bisphosphonate drug development , while not a direct therapeutic itself, the C8 diphosphonate serves as an excellent model compound for studying the effects of moderate lipophilicity on skeletal uptake and biodistribution.

By understanding the fundamental relationship between the alkyl chain length and the resulting physicochemical properties, researchers can make a more informed and strategic selection, accelerating progress in their respective fields.

References

  • NMR Spectra of New Compounds.
  • A comparison of skeletal uptakes of three diphosphonates by whole-body retention: concise communication. Fogelman, I., et al. Journal of Nuclear Medicine, 1981. [Link]

  • Chemical, Biochemical, and Medicinal Properties of the Diphosphonates. Source: Taylor & Francis eBooks, 1983. [Link]

  • Alkylphosphonate Modified Aluminum Oxide Surfaces. Mehta, T., et al. The Journal of Physical Chemistry B, 2006. [Link]

  • Phosphonium, tetraethyl- | C8H20P+ | CID 199509. Source: PubChem, National Institutes of Health. [Link]

  • Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Gao, W., et al. Langmuir, 1997. [Link]

  • Process for the preparation of tetraethyl methylenebisphosphonate.
  • Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Reid, I. R. Therapeutics and Clinical Risk Management, 2007. [Link]

  • Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces. Hofer, R., et al. Langmuir, 2004. [Link]

  • Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. Vemishetti, P., et al. Phosphorus, Sulfur, and Silicon and the Related Elements, 2006. [Link]

  • Comparative efficacy of bisphosphonates in short-term fracture prevention for primary osteoporosis: a systematic review with network meta-analyses. Zhai, S., et al. Osteoporosis International, 2016. [Link]

  • TETRAETHYL 2,4,4-TRIMETHYL-2-PHOSPHONOPENTANEDIOATE - Optional[31P NMR] - Chemical Shifts. Source: SpectraBase. [Link]

  • Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Ebetino, F. H., et al. Bone, 2021. [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Gholami, M., et al. Frontiers in Chemistry, 2022. [Link]

  • Clinical evaluation of novel bisphosphonate dosing regimens in osteoporosis: the role of comparative studies and implications for future studies. Ringe, J. D., & Möller, G. Clinical Therapeutics, 2007. [Link]

  • Comparing therapies for postmenopausal osteoporosis prevention and treatment. Source: National Center for Biotechnology Information. [Link]

  • Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Source: ResearchGate, 2021. [Link]

  • Process for the preparation of tetraethyl methylenebisphosphonate.
  • Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. Alov, V.-M., et al. Molecules, 2012. [Link]

  • Tetraethyl ethylenediphosphonate - Optional[1H NMR] - Spectrum. Source: SpectraBase. [Link]

  • TETRAETHYL-1,1-PROPENYLIDENEBIS-PHOSPHONATE - Optional[13C NMR] - Chemical Shifts. Source: SpectraBase. [Link]

  • Chelation in Metal Intoxication. Flora, S. J. S., & Pachauri, V. International Journal of Environmental Research and Public Health, 2010. [Link]

  • Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. Di Ciaula, A., & Portincasa, P. International Journal of Environmental Research and Public Health, 2021. [Link]

  • Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Bálint, E., et al. Molecules, 2021. [Link]

  • Physicochemical properties of some organophosphates in relation to their chronic toxicity. Freed, V. H., et al. Environmental Health Perspectives, 1976. [Link]

  • Chelation Therapy for Rare Earth Element Toxicity: Current Evidence, Challenges and Future Directions. Carballo, M. A., et al. International Journal of Molecular Sciences, 2023. [Link]

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Comparative

The Efficacy of Phosphonate-Based Chelators: A Comparative Guide for Researchers

A Senior Application Scientist's In-Depth Analysis of Tetraethyl 1,8-octanediphosphonate and its Class of Compounds Against Traditional Chelating Agents In the landscape of drug development, diagnostics, and industrial a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Tetraethyl 1,8-octanediphosphonate and its Class of Compounds Against Traditional Chelating Agents

In the landscape of drug development, diagnostics, and industrial applications, the selection of an appropriate chelating agent is a critical decision that can significantly impact the stability, efficacy, and safety of a product. While traditional aminopolycarboxylic acids like EDTA and DTPA have long been the industry standard, a class of organophosphorus compounds, the phosphonates, offers a compelling alternative with distinct advantages in specific scenarios. This guide provides a comprehensive comparison of the efficacy of phosphonate-based chelators, with a conceptual focus on Tetraethyl 1,8-octanediphosphonate, against established agents like EDTA and DTPA.

Introduction to Chelation and the Rise of Phosphonates

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, water-soluble complex called a chelate. This sequestration of metal ions is crucial in preventing their participation in undesirable reactions, such as oxidative degradation of therapeutic proteins or the formation of insoluble scales in industrial processes.[1][2]

Phosphonates are a class of organic compounds characterized by the C-PO(OR)₂ group.[3] Their robust carbon-phosphorus bond and the presence of multiple oxygen donor atoms in the phosphonic acid group contribute to their strong metal-binding capabilities.[4] Unlike the carboxylate groups in EDTA and DTPA, the phosphonate groups offer a different charge density and stereochemistry, leading to distinct metal ion selectivity and complex stability.[1]

Comparative Analysis of Chelating Agents

Stability Constants: A Quantitative Measure of Efficacy

The stability constant (log K) is a critical parameter for quantifying the strength of the complex formed between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, consequently, a more effective chelating agent for that particular metal ion.

Chelating AgentMetal IonLog K
EDTA Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
DTPA Ca²⁺10.7
Mg²⁺9.3
Fe³⁺28.6
Cu²⁺21.5
Phosphonates (General) Ca²⁺Variable
Mg²⁺Variable
Fe³⁺High
Cu²⁺High
Note: Specific log K values for phosphonates vary depending on the specific compound and experimental conditions. The table indicates general trends observed in the literature.[1][5]

Phosphonate-based chelators, such as EDTMPA, have demonstrated significantly higher complexation constants with certain metal ions, particularly copper, when compared to EDTA and DTPA.[1] This enhanced binding strength allows for more effective metal sequestration, which is advantageous in preventing metal-catalyzed degradation of pharmaceuticals and in industrial water treatment.[1][6]

pH Stability and Performance in Extreme Conditions

A key advantage of phosphonate chelators is their high stability and efficacy across a wide pH range, particularly in alkaline conditions where EDTA and DTPA may be less effective.[2][7] This makes them suitable for applications such as industrial cleaning and in formulations with high pH.

Applications in Drug Development and Medicine

Phosphonates have found significant use in medicine, particularly in the treatment of bone disorders and as carriers for radionuclides in bone cancer therapy due to their affinity for bone tissue.[3][8][9] Bisphosphonates are a class of drugs used to treat osteoporosis.[3][8] In drug formulations, phosphonic acids can improve the solubility and stability of active ingredients by chelating metal ions that could catalyze degradation reactions.[4]

Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for the comparative evaluation of chelating agents.

Complexometric Titration

This classical method is used to determine the chelating capacity and purity of a chelating agent.[10]

Protocol:

  • Prepare a standard solution of a metal ion (e.g., Ca²⁺, Mg²⁺, or Fe³⁺).

  • Add a suitable metal indicator, which changes color in the presence of free metal ions (e.g., Eriochrome Black T).

  • Titrate the metal ion solution with a known concentration of the chelating agent.

  • The endpoint is observed as a distinct color change, indicating that all free metal ions have been complexed by the chelating agent.

  • The volume of the chelating agent used is then correlated to its chelating capacity.

Spectrophotometric Analysis

This method is used to determine the stability constants of metal-chelate complexes by measuring changes in absorbance.[10][11]

Protocol:

  • Prepare solutions of the metal ion and the chelating agent at various concentrations.

  • Mix the solutions and allow them to reach equilibrium.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-chelate complex using a UV-Vis spectrophotometer.

  • The absorbance data is then used to calculate the stability constant of the complex.

pH Titration

This method helps in understanding the acid-base properties of the chelating agent, which influences its metal-binding ability.[10]

Protocol:

  • Prepare a solution of the chelating agent.

  • Titrate the solution with a standard solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the base.

  • Plot the pH versus the volume of base added to obtain a titration curve.

  • The equivalence points on the curve correspond to the dissociation of the acidic protons of the chelating agent.

Visualizing the Chelation Process and Experimental Workflow

The Chelation Mechanism

ChelationMechanism Metal Metal Ion (Mⁿ⁺) Complex Metal-Chelate Complex (ML) Metal->Complex Binds to Chelator Chelating Agent (L) Chelator->Complex Forms

Caption: A simplified diagram illustrating the formation of a stable metal-chelate complex.

Experimental Workflow for Efficacy Evaluation

EfficacyWorkflow A Prepare Standard Solutions (Metal Ion & Chelating Agent) B Complexometric Titration (Determine Chelating Capacity) A->B C pH Titration (Determine Acid-Base Properties) A->C D UV-Vis Spectrophotometry (Calculate Stability Constants) A->D E Compare Efficacy (log K, pH stability) B->E C->E D->E

Caption: A workflow diagram outlining the key steps in evaluating the efficacy of a chelating agent.

Conclusion and Future Perspectives

Phosphonate-based chelating agents represent a versatile and powerful alternative to traditional aminopolycarboxylate agents. Their superior performance in certain applications, particularly those requiring high stability at alkaline pH or specific metal ion selectivity, makes them an invaluable tool for researchers and drug development professionals. While direct data on "Tetraethyl 1,8-octanediphosphonate" remains to be fully elucidated, the broader class of phosphonates demonstrates significant promise. Further research into the synthesis and characterization of novel phosphonate chelators will undoubtedly expand their application in creating more stable and effective therapeutic and industrial products.

References

  • Filo. (2025, August 20).
  • NINGBO INNO PHARMCHEM CO.,LTD. Comparing Chelating Agents: Why EDTMPA Outperforms EDTA and DTPA in Key Industrial Scenarios.
  • MDPI. (2022, September 11).
  • (2024, August 14).
  • ResearchGate.
  • Wikipedia.
  • Benchchem. Disodium Phosphonate: A Technical Guide to its Chelation Properties for Researchers and Drug Development Professionals.
  • Semantic Scholar.
  • PubMed. (2024, June). Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study.
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  • PubMed. (2012, October 15). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody.
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Validation

A Comparative Guide to the Metal Binding Affinity of Tetraethyl 1,8-octanediphosphonate and Other Chelating Agents

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision dictated by the specific application, be it mitigating metal toxicity, enhancing t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision dictated by the specific application, be it mitigating metal toxicity, enhancing the efficacy of a therapeutic agent, or developing new diagnostic tools. This guide provides an in-depth technical comparison of the metal binding affinity of Tetraethyl 1,8-octanediphosphonate (TEODP), a member of the promising diphosphonate class of chelators, with established agents such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Citrate.

While extensive experimental data on the metal binding affinity of TEODP is not yet widely published, we can infer its potential chelating capabilities by examining its parent acid, 1,8-Octanediphosphonic acid. Phosphonate groups are known to have a strong affinity for metal ions. However, it is important to note that the esterification of the phosphonic acid groups in TEODP is expected to reduce its binding affinity compared to the fully deprotonated parent acid, as the negatively charged oxygen atoms are the primary sites of metal coordination. This guide will, therefore, use data from 1,8-Octanediphosphonic acid as a baseline for comparison, providing a solid foundation for researchers to build upon with their own experimental validations.

Understanding Metal Chelation by Diphosphonates

Diphosphonates, characterized by two phosphonate groups separated by a carbon backbone, are effective metal chelators. The two phosphonate groups can coordinate with a single metal ion, forming a stable chelate ring. The length and flexibility of the carbon chain linking the phosphonate groups play a significant role in determining the stability of the metal complex. In the case of TEODP, the eight-carbon chain offers considerable conformational flexibility, potentially allowing it to accommodate a variety of metal ions with different coordination geometries.

Caption: Chelation of a metal ion by TEODP.

Comparative Metal Binding Affinity

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger binding affinity. The following table compares the stability constants of 1,8-Octanediphosphonic acid and other common chelators with various metal ions.

Metal Ion1,8-Octanediphosphonic Acid (log K)EDTA (log K)DTPA (log K)Citrate (log K)
Fe(III)5.425.1[1]28.6[1]11.4[2]
Ca(II)-10.7[3]10.8[4]3.5[5]
Mg(II)-8.7[1]9.3[4]3.4[5]
Zn(II)-16.5[1]18.3[4]5.0
Cu(II)-18.8[1]21.4[4]6.1
Al(III)-16.1[3]18.58.4[2]

Note: Data for 1,8-Octanediphosphonic acid is limited. The provided value is for Fe(III). The stability constants for other chelators are sourced from the provided references. The affinity of TEODP is expected to be lower than its parent acid.

Experimental Protocols for Determining Metal Binding Affinity

To empower researchers to determine the metal binding affinity of TEODP and other novel chelators, this section provides detailed, step-by-step methodologies for three widely accepted techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

ITC_Workflow cluster_preparation Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Chelator Prepare Chelator Solution (e.g., TEODP in buffer) LoadSample Load Chelator into Sample Cell Chelator->LoadSample Metal Prepare Metal Ion Solution (in the same buffer) LoadTitrant Load Metal Ion into Syringe Metal->LoadTitrant Inject Inject Metal Ion into Sample Cell LoadSample->Inject LoadTitrant->Inject SetParameters Set Experimental Parameters (Temperature, Injection Volume, etc.) SetParameters->Inject MeasureHeat Measure Heat Change per Injection Inject->MeasureHeat generates PlotData Plot Heat Change vs. Molar Ratio MeasureHeat->PlotData FitModel Fit Data to a Binding Model PlotData->FitModel DetermineParams Determine Kₐ, ΔH, and n FitModel->DetermineParams

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Protocol:

  • Solution Preparation:

    • Prepare a solution of the chelator (e.g., TEODP) at a known concentration (typically 10-100 µM) in a suitable buffer (e.g., HEPES, Tris) at a specific pH.

    • Prepare a solution of the metal salt (e.g., FeCl₃, CaCl₂) at a concentration 10-20 times higher than the chelator concentration, using the exact same buffer.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the chelator solution into the sample cell and the buffer into the reference cell.

    • Load the metal ion solution into the injection syringe.

    • Equilibrate the system at the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the metal ion solution into the sample cell.

    • Record the heat change (power required to maintain zero temperature difference between the cells) after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to chelator.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

UV-Visible (UV-Vis) Spectrophotometry

This technique is applicable when the formation of the metal-chelator complex results in a change in the absorbance spectrum.

Protocol:

  • Spectral Scans:

    • Obtain the UV-Vis absorbance spectrum of the chelator solution and the metal ion solution separately.

    • Prepare a series of solutions with a fixed concentration of the chelator and varying concentrations of the metal ion.

    • Record the absorbance spectrum for each solution to identify the wavelength of maximum absorbance change (λₘₐₓ).

  • Titration:

    • Prepare a solution of the chelator at a fixed concentration.

    • Sequentially add small aliquots of the metal ion solution.

    • After each addition, record the absorbance at the predetermined λₘₐₓ.

  • Data Analysis:

    • Correct the absorbance values for dilution.

    • Plot the change in absorbance against the concentration of the metal ion.

    • Analyze the binding curve using methods such as the Benesi-Hildebrand plot or non-linear regression to determine the stability constant.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the chelator and a metal ion as a strong base is added. It is particularly useful for determining the stability constants of complexes involving protonated and deprotonated species.

Protocol:

  • System Calibration:

    • Calibrate the pH electrode using standard buffer solutions.

    • Determine the standard potential (E⁰) of the electrode in the chosen ionic medium.

  • Titrations:

    • Perform a titration of a known amount of strong acid with a standardized strong base to determine the carbonate content of the base.

    • Titrate a solution of the chelator (e.g., the parent acid, 1,8-Octanediphosphonic acid) to determine its protonation constants (pKa values).

    • Perform a series of titrations on solutions containing the chelator and the metal ion at different metal-to-ligand ratios.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄) and the free ligand concentration at each point.

    • Use specialized software (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a model that includes all relevant species in solution (e.g., ML, MHL, ML₂).

Conclusion

Tetraethyl 1,8-octanediphosphonate represents a class of chelators with significant potential due to the strong metal-binding capacity of the phosphonate functional group and the structural flexibility afforded by the alkyl chain. While direct experimental data on its metal binding affinities are currently limited, the information available for its parent acid, 1,8-Octanediphosphonic acid, suggests a notable affinity for trivalent metal ions like Fe(III).

For researchers and drug development professionals, the choice of a chelator will always be a balance of binding affinity, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison and, crucially, the experimental tools necessary to conduct a thorough evaluation of TEODP and other novel chelating agents. The detailed protocols for ITC, UV-Vis spectrophotometry, and potentiometric titration offer a clear pathway to generating the robust data needed to make informed decisions in the development of new therapeutics and diagnostics.

References

  • Martin, R. B. (1986). Citrate binding of Al3+ and Fe3+. Journal of Inorganic Biochemistry, 28(2-3), 181-187. [Link]

  • Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. [Link]

  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 21(21), 8259. [Link]

  • Tate, J. F., & Schipper, A. (1979). Formation constants for magnesium and calcium citrate complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1607-1611. [Link]

  • Ansoborlo, E., et al. (2006). Species-dependent effective concentration of DTPA in plasma for chelation of 241Am. Health physics, 91(5), 470-478. [Link]

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Comparative

A Comparative Guide to the Thermal Stability of Diphosphonate Chelating Agents: Spotlight on Tetraethyl 1,8-octanediphosphonate Complexes

For researchers, scientists, and professionals in drug development, the thermal stability of chelating agents and their metal complexes is a critical parameter influencing formulation, storage, and application. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thermal stability of chelating agents and their metal complexes is a critical parameter influencing formulation, storage, and application. This guide provides an in-depth comparison of the thermal stability of metal complexes formed with Tetraethyl 1,8-octanediphosphonate and other widely used phosphonate-based chelating agents. By integrating experimental data from the literature with established chemical principles, we aim to offer a comprehensive resource for selecting the appropriate chelating agent for thermally demanding applications.

Introduction: The Role of Diphosphonates as Chelating Agents

Diphosphonate esters, such as Tetraethyl 1,8-octanediphosphonate, represent a versatile class of ligands capable of forming stable complexes with a wide range of metal ions. The presence of two phosphonate groups connected by a flexible alkyl chain allows for effective chelation, a process that significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. This "chelate effect" is fundamental to their application in various fields, including as contrast agents in medical imaging, for radionuclide delivery, and in materials science.[1]

The long, eight-carbon (octane) backbone of Tetraethyl 1,8-octanediphosphonate provides significant conformational flexibility, allowing it to accommodate various metal ion coordination geometries. Understanding the thermal limits of these complexes is paramount for applications that involve heating, long-term storage at elevated temperatures, or sterilization processes.

Foundational Principles of Thermal Stability in Organophosphorus Complexes

The thermal stability of organophosphorus compounds is intrinsically linked to their molecular structure. Generally, compounds with a lower level of oxygenation at the phosphorus atom, such as phosphonates, exhibit greater thermal stability compared to their phosphate counterparts.[2][3][4] The primary thermal degradation pathway for organophosphorus esters involves the elimination of a phosphorus acid, a process that occurs at significantly higher temperatures for phosphonates than for phosphates.[2][3][4]

When complexed with a metal ion, the thermal stability of the phosphonate ligand can be further enhanced. The strength of the metal-phosphonate bond plays a crucial role; stronger bonds with hard metal ions generally lead to more thermally robust complexes.

Experimental Assessment of Thermal Stability

The gold standard for evaluating the thermal stability of materials is thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides precise information about the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the final residue.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the metal-diphosphonate complex is placed in an inert crucible (e.g., alumina).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a defined temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The first derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the fastest decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of metal-diphosphonate complex B Place in inert crucible A->B C Purge with N2/Ar B->C D Heat at 10 °C/min C->D E Record mass vs. temperature D->E F Analyze TGA curve (mass loss) E->F G Analyze DTG curve (decomposition rate) F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes. When coupled with TGA, DSC can help to distinguish between physical and chemical changes.

Comparative Analysis of Diphosphonate Complex Stability

Chelating AgentStructureTypical Onset of Decomposition (°C)Notes
Tetraethyl 1,8-octanediphosphonate (EtO)₂P(O)-(CH₂)₈-P(O)(OEt)₂> 300 (estimated)The long, flexible alkyl chain may lead to complex decomposition pathways. High stability is expected due to the phosphonate structure.
Etidronic Acid (HEDP) CH₃C(OH)(PO₃H₂)₂> 250Stable at high temperatures and pH values, with good scale inhibition up to 200 °C.[5]
Nitrilotris(methylene)phosphonic Acid (NTMP) N(CH₂PO₃H₂)₃~260 (in aqueous solution)Decomposition occurs via hydrolytic cleavage of C-N bonds.[6][7]

Note: The decomposition temperature of metal complexes will be influenced by the specific metal ion.

Discussion of Comparative Thermal Stabilities

The data, though limited for our target molecule, allows for a logical comparison.

  • Inferred Stability of Tetraethyl 1,8-octanediphosphonate Complexes : Based on the general principle that phosphonates are more stable than phosphates and the high thermal stability observed for other metal-phosphonate complexes, it is reasonable to predict that metal complexes of Tetraethyl 1,8-octanediphosphonate will exhibit high thermal stability, with the decomposition of the organic ligand likely commencing above 300 °C. The flexible octyl chain may allow for strong, strain-free chelation, contributing to the overall stability of the complex.

  • Etidronic Acid (HEDP) Complexes : HEDP is a well-characterized bisphosphonate with documented thermal stability.[5] Its ability to withstand temperatures up to 200 °C makes it a suitable candidate for many industrial and pharmaceutical applications. The presence of a hydroxyl group on the ethylidene backbone can influence its coordination chemistry and the thermal behavior of its metal complexes.

  • Nitrilotris(methylene)phosphonic Acid (NTMP) Complexes : NTMP, an aminophosphonic acid, shows a different decomposition pathway dominated by the cleavage of its C-N bonds in an aqueous environment at elevated temperatures.[6][7] This suggests that for applications in aqueous formulations at high temperatures, the stability of the entire ligand structure should be carefully considered.

Stability_Comparison cluster_agents Chelating Agents cluster_properties Thermal Stability Properties cluster_factors Influencing Factors TEODP Tetraethyl 1,8-octanediphosphonate High High Stability (>300 °C, inferred) TEODP->High inferred from HEDP Etidronic Acid (HEDP) Moderate Good Stability (>250 °C) HEDP->Moderate NTMP Nitrilotris(methylene)phosphonic Acid (NTMP) Lower Decomposition ~260 °C (aqueous) NTMP->Lower Structure Phosphonate Structure High->Structure Bond Metal-Phosphonate Bond Strength High->Bond Moderate->Structure Moderate->Bond Backbone Ligand Backbone (Alkyl vs. Amino) Lower->Backbone

Caption: Factors influencing the thermal stability of diphosphonate complexes.

Conclusion and Future Perspectives

While direct experimental data on the thermal stability of Tetraethyl 1,8-octanediphosphonate complexes remains to be published, a comparative analysis based on the established principles of organophosphorus chemistry and data from related compounds provides valuable insights. It is anticipated that these complexes will demonstrate high thermal stability, making them promising candidates for applications requiring robust performance at elevated temperatures.

References

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022-11-15). Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - PubMed. (2022-11-15). Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022-11-11). Available at: [Link]

  • Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution - Canadian Science Publishing. (n.d.). Available at: [Link]

  • Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution - ResearchGate. (2025-08-06). Available at: [Link]

  • polyphosphonate Chelating Agent Etidronic acid, HEDP - CAS# 2809-21-4 Green-Mountain Chem. (n.d.). Available at: [Link]

  • Section 7.1: Thermodynamic Stability of Metal Complexes - Chemistry LibreTexts. (2023-06-20). Available at: [Link]

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Validation

A Technical Guide to Tetraethyl 1,8-Octanediphosphonate in Catalysis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition metal catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity, selectivity, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. While numerous phosphine and phosphonate-based ligands have been developed and extensively studied, this guide focuses on a less-explored yet potentially valuable ligand: Tetraethyl 1,8-octanediphosphonate. This document provides a comprehensive analysis of its structural characteristics, potential catalytic performance, and a comparative perspective against established ligands in key chemical transformations.

Introduction to Tetraethyl 1,8-Octanediphosphonate: Structure and Synthetic Considerations

Tetraethyl 1,8-octanediphosphonate is a bidentate phosphonate ligand characterized by two diethyl phosphonate groups linked by a flexible eight-carbon alkyl chain. This long, non-rigid backbone distinguishes it from many commonly employed bisphosphine and bisphosphonate ligands that feature shorter or more constrained linkers.

Molecular Structure:

The key structural features that are anticipated to influence its catalytic behavior are:

  • High Flexibility: The octyl chain allows for a wide range of potential coordination geometries and bite angles.

  • Electron-Withdrawing Phosphonate Groups: The P=O bonds and alkoxy substituents render the phosphorus centers more electron-poor compared to analogous phosphine ligands.

  • Bidentate Coordination: The presence of two phosphonate groups allows for chelation to a metal center, potentially enhancing catalyst stability.

Synthesis of Tetraethyl 1,8-Octanediphosphonate

A robust and scalable synthesis of long-chain tetraalkyl diphosphonates can be achieved via the Michaelis-Arbuzov reaction.[1][2][3] This method involves the reaction of a dihaloalkane with a trialkyl phosphite.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

  • Reaction Setup: A round-bottom flask is charged with 1,8-dibromooctane and an excess of triethyl phosphite (typically 2.2 to 3.0 equivalents).

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 150 to 160 °C for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up: After completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation.

  • Purification: The resulting crude Tetraethyl 1,8-octanediphosphonate can be purified by further vacuum distillation or column chromatography to yield the final product as a colorless oil.

Synthesis_Workflow reagents 1,8-Dibromooctane + Triethyl Phosphite reaction Heat (150-160 °C) Inert Atmosphere reagents->reaction workup Vacuum Distillation (Remove excess phosphite and ethyl bromide) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product Tetraethyl 1,8-Octanediphosphonate purification->product

Caption: Michaelis-Arbuzov synthesis of Tetraethyl 1,8-octanediphosphonate.

The Influence of a Long, Flexible Linker on Catalytic Performance

The eight-carbon chain of Tetraethyl 1,8-octanediphosphonate imparts significant conformational flexibility. This flexibility allows the ligand to adopt a wide range of P-M-P bite angles, which is a critical parameter in determining the outcome of many catalytic reactions.[4][5][6]

The Concept of Natural Bite Angle

The "natural bite angle" is the preferred P-M-P angle determined by the ligand's backbone geometry, independent of the metal's coordination preferences.[7][8] Ligands with small natural bite angles, such as those with short linkers (e.g., dppe), tend to favor cis-coordination. Conversely, ligands with large natural bite angles (e.g., Xantphos) often enforce wider angles at the metal center.

The long and flexible octyl chain of Tetraethyl 1,8-octanediphosphonate does not impose a strong preference for a specific bite angle. This adaptability could be advantageous in catalytic cycles where different steps may favor different coordination geometries.[9][10] However, it could also lead to the formation of multiple, interconverting catalyst species, potentially resulting in lower selectivity compared to more rigid ligands.

Bite_Angle_Concept cluster_small Small Bite Angle (e.g., dppe) cluster_large Large Bite Angle (e.g., Xantphos) cluster_flexible Flexible Bite Angle (e.g., Tetraethyl 1,8-octanediphosphonate) M1 M P1_1 P M1->P1_1 short, rigid linker P1_2 P M1->P1_2 M2 M P2_1 P M2->P2_1 rigid, wide linker P2_2 P M2->P2_2 M3 M P3_1 P M3->P3_1 long, flexible linker P3_2 P M3->P3_2

Caption: Comparison of ligand bite angles.

Comparative Performance in Key Catalytic Reactions

While direct experimental data for Tetraethyl 1,8-octanediphosphonate is scarce, we can extrapolate its potential performance by comparing its structural features to those of well-established ligands in three key catalytic transformations: Suzuki-Miyaura coupling, Heck coupling, and asymmetric hydrogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand.

Table 1: Performance of Representative Ligands in Suzuki-Miyaura Coupling

LigandCatalyst SystemSubstratesYield (%)TONReference
Xantphos Pd(OAc)₂ / XantphosAryl bromide + Arylboronic acid>95up to 10⁵[11]
dppf Pd(dppf)Cl₂6-bromo tacrine + Arylboronic acid78-87-[12][13]
(Predicted) Tetraethyl 1,8-octanediphosphonate Pd(OAc)₂ / LigandAryl halide + Arylboronic acidModerateModerate-

Analysis and Prediction for Tetraethyl 1,8-octanediphosphonate:

The electron-withdrawing nature of the phosphonate groups in Tetraethyl 1,8-octanediphosphonate would likely decrease the electron density at the palladium center. This could potentially slow down the rate-determining oxidative addition step compared to electron-rich phosphine ligands like Xantphos.[14] However, the flexible backbone might allow for the adoption of a favorable coordination geometry for the transmetalation and reductive elimination steps.[5] It is hypothesized that this ligand would be a moderately active catalyst for Suzuki-Miyaura couplings, likely requiring higher temperatures and catalyst loadings than more specialized ligands.

Heck Coupling

The Heck reaction is a powerful tool for the arylation of alkenes. The regioselectivity and efficiency of this reaction are strongly influenced by the steric and electronic properties of the ligand.[9][15]

Table 2: Performance of Representative Ligands in Heck Coupling

LigandCatalyst SystemSubstratesYield (%)SelectivityReference
dppf Pd(dppf)Cl₂6-bromo tacrine + Methyl acrylate77-[12]
(Predicted) Tetraethyl 1,8-octanediphosphonate Pd(OAc)₂ / LigandAryl halide + AlkeneModerate to GoodPotentially variable-

Analysis and Prediction for Tetraethyl 1,8-octanediphosphonate:

In the Heck reaction, the flexibility of the ligand can influence the regioselectivity of the migratory insertion step.[1] The long octyl chain of Tetraethyl 1,8-octanediphosphonate may not provide the rigid steric environment often required for high regioselectivity. However, the chelation could still offer enhanced stability to the palladium catalyst compared to monodentate phosphine ligands.[16] It is predicted that this ligand would be a competent, though not exceptional, ligand for Heck couplings, with selectivity being a potential challenge depending on the substrates.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a critical technology for the synthesis of chiral molecules. This transformation requires ligands with a well-defined and rigid chiral scaffold to induce high enantioselectivity.

Table 3: Performance of Representative Ligands in Asymmetric Hydrogenation

LigandCatalyst SystemSubstrateee (%)TONReference
Josiphos [Ir(COD)Cl]₂ / JosiphosIminesup to >99up to 5000[17][18][19]
Mandyphos [Rh(COD)₂]BF₄ / MandyphosEnamides>99High[20]
(Predicted) Tetraethyl 1,8-octanediphosphonate -----

Analysis and Prediction for Tetraethyl 1,8-octanediphosphonate:

Tetraethyl 1,8-octanediphosphonate is an achiral ligand. Therefore, in its current form, it is not suitable for asymmetric catalysis. To be applied in asymmetric hydrogenation, the ligand would need to be modified to incorporate chiral elements, for example, by using chiral alcohols to form the phosphonate esters or by introducing chirality into the octyl backbone.

Conclusion and Future Outlook

Tetraethyl 1,8-octanediphosphonate represents a class of flexible, bidentate phosphonate ligands that remain largely unexplored in catalysis. Based on its structural characteristics, it is predicted to be a moderately effective ligand for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, likely offering good catalyst stability due to its chelating nature. Its high flexibility, while potentially detrimental to selectivity, could also be advantageous in catalytic cycles that require geometric rearrangements at the metal center.

Future research in this area should focus on the following:

  • Systematic Catalytic Screening: Experimental validation of the performance of Tetraethyl 1,8-octanediphosphonate in a range of catalytic reactions is essential.

  • Influence of Chain Length: A comparative study of diphosphonate ligands with varying alkyl chain lengths would provide valuable insights into the structure-activity relationship.

  • Development of Chiral Analogues: The synthesis of chiral versions of long-chain diphosphonate ligands could open up new avenues in asymmetric catalysis.

By providing this foundational analysis, we hope to stimulate further investigation into this promising, yet underutilized, class of ligands.

References

  • Bite angle effects in diphosphine metal catalysts: steric or electronic? - RSC Publishing. Available at: [Link]

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudik Reaction - MDPI. Available at: [Link]

  • Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand - Molecules. Available at: [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. Available at: [Link]

  • The Natural Bite Angle of Chelating Diphosphines | Semantic Scholar. Available at: [Link]

  • Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]

  • Flexible Coordination of Diphosphine Ligands Leading to cis and trans Pd(0), Pd(II), and Rh(I) Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. Available at: [Link]

  • and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand - PMC. Available at: [Link]

  • Xantphos‐ligated palladium dithiolates: An unprecedented and convenient catalyst for the carbonylative Suzuki–Miyaura cross‐coupling reaction with high turnover number and turnover frequency | Request PDF - ResearchGate. Available at: [Link]

  • Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC - NIH. Available at: [Link]

  • Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed. Available at: [Link]

  • Josiphos ligands - Wikipedia. Available at: [Link]

  • Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. Available at: [Link]

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Comparative

A Theoretical and Practical Guide to the DFT Study of Tetraethyl 1,8-Octanediphosphonate Complexes for Selective Metal Ion Chelation

Introduction: The Role of Diphosphonate Ligands in Selective Metal Chelation For researchers, scientists, and professionals in drug development and materials science, the selective chelation of metal ions is a persistent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diphosphonate Ligands in Selective Metal Chelation

For researchers, scientists, and professionals in drug development and materials science, the selective chelation of metal ions is a persistent challenge. Diphosphonate ligands, characterized by two phosphonate groups, have emerged as a versatile class of chelators with significant potential in applications ranging from radionuclide therapy and MRI contrast agents to the separation of actinides and lanthanides in nuclear fuel reprocessing.[1] The electronic and structural properties of these ligands can be finely tuned by modifying the bridging alkyl chain that connects the two phosphonate moieties.

This guide focuses on Tetraethyl 1,8-octanediphosphonate , a diphosphonate ligand featuring a flexible eight-carbon chain. While direct DFT studies on the metal complexes of this specific ligand are not extensively reported in the literature, this guide will provide a comprehensive framework for its theoretical investigation. By drawing comparisons with shorter-chain analogues and other relevant chelating agents, we will explore the expected coordination chemistry, the influence of the long alkyl chain on complex stability and selectivity, and provide robust protocols for both computational and experimental validation.

Comparative Analysis: The Influence of the Octyl Bridge

The performance of a diphosphonate ligand in metal chelation is fundamentally linked to the length and flexibility of its alkyl bridge. This structural feature dictates the size of the chelate ring formed upon coordination to a metal ion, which in turn influences the thermodynamic stability of the resulting complex.

The Chelate Effect and Ring Size

The chelate effect describes the enhanced stability of complexes formed by polydentate ligands compared to those formed by a corresponding number of monodentate ligands.[2][3] This effect is primarily entropy-driven. For diphosphonate ligands, the length of the alkane chain determines the size of the chelate ring.

  • Short-Chain Diphosphonates (e.g., Ethane, Propane): These ligands form smaller, more rigid chelate rings (typically 5- to 7-membered). Five- and six-membered rings are generally the most stable due to minimal ring strain.[2][4]

  • Tetraethyl 1,8-octanediphosphonate: The eight-carbon chain in this ligand will lead to the formation of a much larger and more flexible 11-membered chelate ring. While this flexibility can accommodate a wider range of metal ion coordination geometries, excessively large chelate rings can be entropically and enthalpically disfavored compared to the optimal 5- and 6-membered rings.[5]

The expected trade-off for Tetraethyl 1,8-octanediphosphonate is between the pre-organization of the binding sites and the flexibility to encapsulate larger metal ions.

Performance Comparison with Alternative Ligands

To understand the potential advantages and disadvantages of Tetraethyl 1,8-octanediphosphonate, a comparison with other classes of chelators is essential.

Ligand ClassKey CharacteristicsExpected Performance of Tetraethyl 1,8-octanediphosphonate
Short-Chain Diphosphonates Form stable 5- to 7-membered chelate rings. May exhibit rigidity.Potentially lower thermodynamic stability for smaller metal ions due to the large chelate ring. However, the flexible octyl chain may allow for the coordination of larger metal ions or the formation of polynuclear complexes.
Monodentate Phosphonates Lack of chelate effect, leading to generally lower complex stability.Significantly higher stability due to the chelate effect, although the magnitude will depend on the specific metal ion and coordination environment.
Aminophosphonates Possess both amine and phosphonate coordinating groups, often leading to high stability and selectivity.The absence of the amine group means coordination will be solely through the phosphonate oxygens, which may result in different selectivity profiles, particularly in varying pH conditions.

Experimental and Computational Workflow

A robust investigation of Tetraethyl 1,8-octanediphosphonate complexes requires a synergistic approach, combining theoretical predictions from DFT with experimental validation.

cluster_0 Computational Arm cluster_1 Experimental Arm a Ligand Conformational Analysis b DFT Optimization of Metal-Ligand Complex a->b c Calculation of Thermodynamic Properties (ΔG, ΔH, ΔS) b->c d TD-DFT for Electronic Spectra Prediction b->d e NBO/QTAIM Analysis for Bonding Insights b->e i Single Crystal X-ray Diffraction (if possible) b->i Structural Correlation h Potentiometric or Calorimetric Titration for Stability Constants c->h Validation g Spectroscopic Characterization (NMR, IR, UV-Vis) d->g Comparison f Synthesis and Purification of Ligand and Complexes f->g f->i g->h

Caption: Integrated workflow for the study of metal-diphosphonate complexes.

Detailed Experimental Protocols

1. Synthesis of Tetraethyl 1,8-octanediphosphonate: The synthesis of tetraalkyl diphosphonates is typically achieved through the Michaelis-Arbuzov reaction.

  • Step 1: React 1,8-dibromooctane with an excess of triethyl phosphite.

  • Step 2: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Step 3: The excess triethyl phosphite is removed under reduced pressure.

  • Step 4: The resulting crude product is purified by vacuum distillation or column chromatography to yield pure Tetraethyl 1,8-octanediphosphonate.

2. Complexation and Characterization:

  • Complex Synthesis: The ligand is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) and reacted with a solution of the metal salt (e.g., lanthanide nitrates or actinide chlorides) in a stoichiometric ratio. The complex may precipitate upon formation or after solvent evaporation.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides information on the ligand's coordination environment. Changes in the chemical shifts of the protons and carbons adjacent to the phosphonate group, as well as the phosphorus signal itself, confirm complexation.

    • FTIR Spectroscopy: The P=O stretching frequency (typically around 1250 cm⁻¹) will shift upon coordination to a metal ion, providing evidence of binding.

    • UV-Vis Spectroscopy: For lanthanide and actinide complexes, changes in the f-f transition bands upon complexation can be monitored to determine stability constants through spectrophotometric titrations.[6]

3. Determination of Stability Constants:

  • Potentiometric Titration: This technique involves monitoring the pH of a solution containing the ligand and metal ion as a function of added base. The resulting titration curves can be analyzed to determine the formation constants of the metal-ligand complexes.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of complexation.

DFT Computational Protocol

A well-designed DFT protocol is crucial for obtaining accurate theoretical insights that can be reliably correlated with experimental data.

1. Software and Functionals:

  • A widely used quantum chemistry software package such as Gaussian, ORCA, or ADF is recommended.

  • For lanthanide and actinide complexes, a hybrid functional like B3LYP or PBE0 often provides a good balance of accuracy and computational cost.[7] It is also advisable to include dispersion corrections (e.g., D3BJ) to accurately model the non-covalent interactions, especially with the long alkyl chain.

2. Basis Sets:

  • For the metal ion (lanthanide or actinide), a relativistic effective core potential (RECP) should be used to account for relativistic effects, along with a suitable valence basis set (e.g., Stuttgart-Dresden ECPs).

  • For the lighter atoms (C, H, O, P), a Pople-style basis set such as 6-31G(d,p) or a correlation-consistent basis set like cc-pVDZ is appropriate.

3. Calculation Steps:

A 1. Ligand Geometry Optimization (Gas Phase and Solvent Model) B 2. Metal-Ligand Complex Initial Structure (Multiple Starting Geometries) A->B C 3. Geometry Optimization of the Complex (Frequency calculation to confirm minimum) B->C D 4. Calculation of Binding Energies (ΔE = E_complex - E_metal - E_ligand) C->D F 6. Advanced Analysis (Optional) (TD-DFT, NBO, QTAIM) C->F E 5. Solvation Modeling (e.g., PCM, SMD to calculate ΔG_solv) D->E

Caption: Step-by-step DFT calculation workflow.

  • Step 1: Ligand Optimization: The geometry of the Tetraethyl 1,8-octanediphosphonate ligand should be optimized first. Due to the flexibility of the octyl chain, a conformational search is recommended to find the global minimum energy structure.

  • Step 2: Complex Optimization: The optimized ligand structure is then used to build the initial geometry of the metal complex. The geometry of the complex is then fully optimized. It is crucial to perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Step 3: Thermodynamic Calculations: The binding free energy (ΔG_bind) in solution is a key performance metric and can be calculated as: ΔG_bind = G_complex(solv) - G_metal(solv) - G_ligand(solv) where G(solv) is the Gibbs free energy in solution, typically calculated using a continuum solvation model like the Polarizable Continuum Model (PCM).[8]

  • Step 4: Spectroscopic and Bonding Analysis:

    • TD-DFT: Time-Dependent DFT can be used to calculate the electronic absorption spectra of the complexes, which can be compared with experimental UV-Vis data.

    • NBO/QTAIM: Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide valuable insights into the nature of the metal-ligand bonding, including the degree of covalency and the contributions of different orbitals.

Conclusion: A Roadmap for Future Research

Tetraethyl 1,8-octanediphosphonate represents an intriguing ligand for the selective chelation of metal ions. The long, flexible octyl chain is expected to impart unique coordination properties compared to its shorter-chain counterparts. While direct experimental and computational data for this specific ligand are sparse, this guide provides a comprehensive roadmap for its investigation. By combining rigorous DFT calculations with targeted experimental validation, researchers can elucidate the structure-property relationships that govern its chelating behavior. The protocols and comparative insights presented here serve as a foundational framework for future studies, not only on Tetraethyl 1,8-octanediphosphonate but also on other long-chain diphosphonate ligands, ultimately contributing to the rational design of new and more effective chelating agents for a wide range of applications.

References

  • White, D. H., deLearie, L. A., Moore, D. A., & Wallace, R. A. (1991). The thermodynamics of complexation of lanthanide (III) DTPA-bisamide complexes and their implication for stability and solution structure. Investigative Radiology, 26 Suppl 1, S226-8; discussion S232-5. [Link]

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  • Banerjee, S., et al. (2018). Investigation of structures of methyl phosphonates and its complexes with U(VI) : a computational approach. INIS-IAEA, 49(15), 112.
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Validation

A Comparative Guide: Tetraethyl 1,8-octanediphosphonate vs. PEG as Crosslinkers in Advanced Drug Delivery

< For Researchers, Scientists, and Drug Development Professionals In the landscape of biomaterials and drug delivery, the choice of a crosslinking agent is a critical determinant of the final product's performance. Cross...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials and drug delivery, the choice of a crosslinking agent is a critical determinant of the final product's performance. Crosslinkers create the three-dimensional network structure essential for materials like hydrogels, governing their mechanical strength, degradation rate, and drug release kinetics.[1][2] While Poly(ethylene glycol) (PEG) has long been the gold standard due to its biocompatibility and tunable properties, a new class of phosphonate-based crosslinkers, such as Tetraethyl 1,8-octanediphosphonate, is emerging as a compelling alternative with unique advantages, particularly for applications in bone tissue engineering and controlled release.[3][4][5]

This guide provides an in-depth, objective comparison between Tetraethyl 1,8-octanediphosphonate and traditional PEG-based crosslinkers. We will explore their chemical mechanisms, performance characteristics supported by experimental data, and provide detailed protocols to illustrate their practical application.

Section 1: Chemical Structure and Crosslinking Mechanisms

The fundamental difference between these two crosslinkers lies in their chemical structure and the nature of the bonds they form.

Poly(ethylene glycol) (PEG) Crosslinkers: PEGs are hydrophilic polymers that can be functionalized with a variety of reactive end groups, such as acrylates, thiols, or maleimides.[3][6] Crosslinking typically occurs via covalent bond formation, often initiated by light (photopolymerization) or through chemical reactions like Michael addition.[3][7] This results in a stable, "bioinert" hydrogel network.[3][6] The properties of the hydrogel, such as mesh size and degradation, can be tuned by altering the molecular weight and architecture (e.g., linear vs. multi-arm) of the PEG chains.[6][8]

Tetraethyl 1,8-octanediphosphonate and Phosphonate Crosslinkers: Tetraethyl 1,8-octanediphosphonate belongs to the bisphosphonate family. Unlike the purely covalent networks of PEG, phosphonate-based crosslinkers offer a dual mode of action. They can be incorporated into a polymer backbone to form covalent crosslinks.[9] Crucially, the phosphonate groups possess a strong affinity for divalent cations, especially calcium ions (Ca²⁺).[4][10] This allows for the formation of additional, non-covalent, reversible crosslinks through ionic coordination, a feature particularly advantageous for bone-related applications.[10][11]

Diagram: Crosslinking Mechanisms

G cluster_PEG PEG Crosslinking (Covalent) cluster_Phos Phosphonate Crosslinking (Dual-Mode) PEG1 PEG-diacrylate Monomer Network_PEG Covalently Crosslinked PEG Hydrogel Network PEG1->Network_PEG PEG2 PEG-diacrylate Monomer PEG2->Network_PEG Initiator UV Light or Chemical Initiator Initiator->Network_PEG Initiates Polymerization Phos_Monomer Polymer with Phosphonate Groups Network_Phos Covalent & Ionically Crosslinked Network Phos_Monomer->Network_Phos Covalent Backbone Ca_ion Calcium Ions (Ca²⁺) Ca_ion->Network_Phos Forms Reversible Ionic Crosslinks

Caption: Comparative crosslinking mechanisms of PEG and Phosphonates.

Section 2: Comparative Performance Analysis

The choice between a phosphonate and a PEG crosslinker hinges on the specific requirements of the application. Their distinct chemistries lead to significant differences in mechanical properties, biocompatibility, and degradation profiles.

Performance MetricTetraethyl 1,8-octanediphosphonate & AnaloguesPoly(ethylene glycol) (PEG) CrosslinkersRationale & Causality
Mechanical Strength High and Tunable. Young's modulus can reach up to 400 kPa and can be significantly increased upon mineralization with Ca²⁺.[10][11]Tunable but Generally Lower. Mechanical properties are controlled by PEG molecular weight and concentration.[3][12]The dual covalent and ionic crosslinking in phosphonate hydrogels, especially in the presence of calcium, creates a much denser and more robust network.[4][10]
Biocompatibility Excellent. Poly(vinylphosphonate)-based hydrogels are confirmed to be non-cytotoxic.[13][14] Polyphosphate-conjugated hydrogels also show excellent biocompatibility.[15][16]Excellent. Generally considered "bioinert," non-toxic, and resists biofouling.[3]Both materials are well-tolerated in biological systems. PEG's inertness is a key feature, while phosphonates' biocompatibility makes them suitable for medical applications.[3][13]
Biodegradation Hydrolytically Degradable. The phosphoester bonds in the backbone are susceptible to hydrolysis.[17] Degradation can be influenced by oxidizing agents.[18]Generally Non-Biodegradable. The ether backbone of PEG is stable. Degradation must be engineered by incorporating hydrolysable linkages.[3][7]The P-O-C bond in polyphosphoesters is inherently less stable in aqueous environments than the C-O-C bond of PEG, leading to natural degradation.[17]
Drug Release Kinetics Sustained & Stimuli-Responsive. Strong interaction with Ca²⁺ can control the release of therapeutic agents.[5][10] Can be designed to avoid "burst release".[19]Diffusion-Controlled. Release is primarily governed by the hydrogel's mesh size, which is controlled by crosslink density and polymer MW.[7][20]Phosphonate hydrogels can leverage ionic interactions for release modulation, offering an additional control mechanism beyond simple diffusion.[5][19]
Mineralization & Bone Affinity High. Strong affinity for bone mineral (hydroxyapatite) and actively supports mineralization.[4][10]Low/None. PEG is bioinert and does not inherently promote mineralization unless modified with bioactive motifs.[3][6]The phosphonate groups are structural analogues of pyrophosphate and chelate calcium ions, making them ideal for bone tissue engineering applications.[4]
Self-Healing Potential for Self-Healing. The reversible nature of the ionic BP–Ca²⁺ bonds can impart self-recoverability after mechanical stress.[10][11]Generally No. Covalent crosslinks are permanent and do not typically allow for self-healing.The dynamic and reversible nature of ionic coordination bonds in phosphonate networks allows for the dissipation of energy and network reformation.[4]

Section 3: Experimental Protocols and Workflows

To provide a practical context, this section outlines standardized protocols for the synthesis and characterization of hydrogels using both types of crosslinkers.

Protocol 1: Synthesis of a Phosphonate-Crosslinked Hydrogel

This protocol is adapted from methods for creating bisphosphonic acid-functionalized hydrogels for biomedical applications.[10][11]

Objective: To synthesize a hydrogel where a phosphonate-containing crosslinker is copolymerized with a primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA) to evaluate its mechanical and swelling properties.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Bisphosphonic acid-functionalized crosslinker (e.g., synthesized from bisphosphonated diamines and 2-isocyanatoethyl methacrylate)[11]

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized water or 1 M CaCl₂ solution

  • Molds for hydrogel casting (e.g., between two glass plates with a spacer)

Procedure:

  • Preparation of Pre-polymer Solution: In a vial, dissolve the bisphosphonic acid-functionalized crosslinker in deionized water (or 1 M CaCl₂ for mineralized gels) at the desired weight percentage (e.g., 10-20 wt%).

  • Add HEMA monomer to the solution.

  • Add the photoinitiator (e.g., 0.5 mol % relative to the monomer).

  • Vortex the mixture thoroughly until a homogenous solution is obtained. Causality: Ensuring a homogenous distribution of all components is critical for uniform polymerization and consistent hydrogel properties.

  • Casting and Polymerization: Inject the pre-polymer solution into the mold.

  • Expose the mold to UV light (e.g., 365 nm) for a specified time (e.g., 10-15 minutes) to initiate polymerization. Causality: The UV light activates the photoinitiator, generating free radicals that start the chain-growth copolymerization of HEMA and the phosphonate crosslinker.

  • Post-Polymerization Processing: Carefully remove the crosslinked hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers and initiator. Causality: This purification step is essential to ensure the biocompatibility of the final material.

  • The hydrogel is now ready for characterization (swelling ratio, mechanical testing).

Protocol 2: Synthesis of a PEG-Diacrylate (PEGDA) Hydrogel

This is a standard protocol for creating a covalently crosslinked PEG hydrogel via photopolymerization.[3][6]

Objective: To synthesize a PEGDA hydrogel for comparison of swelling and drug release properties.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds for hydrogel casting

Procedure:

  • Preparation of Pre-polymer Solution: Prepare a 10% (w/v) solution of PEGDA in PBS.

  • Add the photoinitiator to the PEGDA solution at a concentration of 0.05% (w/v).

  • Vortex the solution until the initiator is completely dissolved. Protect the solution from light. Causality: The photoinitiator is light-sensitive; premature exposure can lead to unintended polymerization.

  • Casting and Polymerization: Pipette the pre-polymer solution into the molds.

  • Expose the molds to UV light (365 nm) for approximately 5-10 minutes. Gelation should be visually confirmed. Causality: The acrylate end groups on the PEGDA chains polymerize via a free-radical mechanism, forming a stable covalent network.

  • Post-Polymerization Processing: Remove the hydrogels from the molds.

  • Wash the hydrogels extensively in PBS (pH 7.4) for 24 hours to remove any unreacted components.

  • The hydrogel is now ready for characterization.

Diagram: Experimental Workflow for Hydrogel Characterization

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Prepare Pre-polymer Solution (PEG or Phosphonate) cast Cast into Molds start->cast uv UV Polymerization cast->uv wash Purify by Washing uv->wash swell Swelling Ratio Analysis wash->swell Equilibrate in buffer mech Mechanical Testing (Compression/Tensile) wash->mech drug Drug Loading & Release Kinetics wash->drug sem SEM Imaging (Morphology) swell->sem Prepare for imaging

Caption: General workflow for hydrogel synthesis and characterization.

Section 4: Conclusion and Future Perspectives

The choice between Tetraethyl 1,8-octanediphosphonate and PEG-based crosslinkers is not a matter of direct superiority, but of application-specific suitability.

  • PEG crosslinkers remain the ideal choice for applications where bio-inertness, high water content, and a well-defined, stable covalent network are paramount.[3][21] Their versatility in functionalization allows for the creation of hydrogels with a wide range of properties for general drug delivery and tissue engineering scaffolds.[6][8]

  • Tetraethyl 1,8-octanediphosphonate and other phosphonate-based crosslinkers present a significant advancement for more specialized applications. Their inherent affinity for calcium ions makes them exceptionally well-suited for bone tissue engineering , where they can promote mineralization and enhance mechanical strength in situ.[4][9][10] The dual covalent-ionic crosslinking mechanism offers unique properties like potential self-healing and stimuli-responsive drug delivery , where release can be modulated by local ion concentrations.[5][10]

As the field of drug development moves towards more sophisticated, targeted, and responsive delivery systems, phosphonate-based crosslinkers are poised to play an increasingly important role. Their unique chemical properties open new avenues for creating biomaterials that not only serve as passive carriers but also interact dynamically with their physiological environment.

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Comparative

A Senior Application Scientist's Guide to Diphosphonate Ligands in Coordination Polymers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of diphosphonate ligands in the construction of coordination polymers. In the ever-evolving landscape of materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of diphosphonate ligands in the construction of coordination polymers. In the ever-evolving landscape of materials science and drug delivery, the rational design of coordination polymers with tailored properties is paramount. Diphosphonate ligands, with their robust coordination to metal centers and versatile structural motifs, have emerged as powerful building blocks. This guide, moving beyond a simple recitation of facts, offers a comparative analysis of key diphosphonate ligands, delving into the subtle yet profound impact of their structural variations on the resulting coordination polymers. We will examine the causality behind experimental choices and provide the data and protocols necessary to empower your own research and development endeavors.

The Diphosphonate Advantage in Coordination Chemistry

Coordination polymers are extended networks of metal ions or clusters linked by organic bridging ligands. The choice of the organic linker is a critical determinant of the final architecture, porosity, and functionality of the material. While carboxylates have long dominated the field, phosphonates, and specifically diphosphonates, offer distinct advantages. Their higher charge density and the multiple oxygen donor atoms on each phosphonate group lead to stronger metal-ligand bonds, often resulting in enhanced thermal and chemical stability of the final coordination polymer.[1][2]

The general structure of a diphosphonate ligand features two phosphonate groups (-PO(OH)₂) connected by an organic spacer. This spacer can be systematically modified to fine-tune the properties of the resulting coordination polymer. In this guide, we will compare and contrast diphosphonate ligands based on the nature of this organic backbone, focusing on three key classes:

  • Aliphatic Diphosphonates: Featuring flexible alkyl chains.

  • Aromatic Diphosphonates: Incorporating rigid phenyl or other aromatic rings.

  • Functionalized Diphosphonates: Bearing additional functional groups that can impart specific properties.

Comparative Analysis of Diphosphonate Ligands

The performance of a diphosphonate ligand in a coordination polymer is a direct consequence of its molecular structure. Here, we present a comparative analysis of representative ligands from each class, supported by experimental data.

Aliphatic vs. Aromatic Backbones: Flexibility vs. Rigidity

The conformational freedom of the organic spacer plays a pivotal role in the dimensionality and topology of the resulting coordination polymer.

  • Aliphatic Spacers: The inherent flexibility of alkyl chains allows them to adopt various conformations, which can lead to a diverse range of structures, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. However, this flexibility can sometimes result in less predictable structures and potentially lower thermal stability compared to their aromatic counterparts.

  • Aromatic Spacers: The rigidity of aromatic rings, such as in 1,4-phenylenediphosphonic acid, restricts the conformational freedom of the ligand. This often leads to more predictable and ordered structures, frequently resulting in higher thermal stability.

Ligand TypeExample LigandMetal IonResulting Polymer StructureKey PropertyReference
Aliphatic Etidronic AcidCo(II)1D ChainsForms stable 1D chainsN/A
Aromatic 1,4-Phenylenediphosphonic AcidFe(III)3D Framework (ICR-13)High thermal stability (decomposes at 435 °C)[2]

Experimental Insight: The synthesis of coordination polymers with flexible aliphatic diphosphonates often yields a variety of polymorphs depending on the reaction conditions (temperature, pH, solvent). In contrast, rigid aromatic diphosphonates tend to form more consistent and robust frameworks.

The Influence of Functional Groups

The incorporation of additional functional groups onto the diphosphonate backbone can dramatically alter the properties of the coordination polymer, introducing new functionalities such as enhanced proton conductivity or luminescence.

  • Amino-Functionalized Diphosphonates (e.g., Alendronate, Zoledronate): These ligands are well-known for their applications in bone-related therapies. In coordination polymers, the amino group can participate in hydrogen bonding, influencing the crystal packing and providing potential sites for further functionalization.

  • Hydroxyl-Functionalized Diphosphonates (e.g., Etidronic Acid): The hydroxyl group can also engage in hydrogen bonding and can coordinate to metal centers, leading to different structural motifs compared to non-hydroxylated analogues.

  • Sulfonated Diphosphonates: The introduction of sulfonic acid groups (-SO₃H) can significantly enhance the proton conductivity of the resulting coordination polymers, making them promising materials for applications in fuel cells and sensors.[1][3]

Performance Metrics: A Data-Driven Comparison

To provide a clear, objective comparison, the following tables summarize key performance metrics for coordination polymers constructed from different diphosphonate ligands.

Table 1: Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of coordination polymers. The decomposition temperature is a key indicator of the robustness of the metal-ligand framework.

LigandMetal IonCoordination PolymerDecomposition Temperature (°C)Reference
Alendronic AcidSodiumSodium Alendronate TrihydrateDeamination starts at 230-298 °C[4]
Zoledronic AcidCa(II)ZOLE-Ca form II~200-300 °C (initial weight loss)[5]
1,4-Phenylenediphosphonic AcidFe(III)ICR-13435 °C[2]

Interpretation of Data: The aromatic diphosphonate-based coordination polymer (ICR-13) exhibits significantly higher thermal stability compared to those derived from the aliphatic, functionalized ligands alendronate and zoledronate. This underscores the structure-directing and stabilizing effect of the rigid aromatic backbone.

Table 2: Luminescent Properties of Lanthanide Coordination Polymers

Diphosphonate ligands are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. The nature of the organic spacer can influence the efficiency of this energy transfer.

Ligand TypeLanthanide IonQuantum Yield (%)Key ObservationReference
AromaticEu(III)7.6%Complex formation significantly decreased the quantum yield from the free ligand (74%).[6]
AliphaticTb(III)1-4%Inefficient antenna effect observed.[7]

Experimental Causality: Aromatic backbones with their extended π-systems are generally more effective at absorbing UV light and transferring that energy to the lanthanide ion, leading to stronger luminescence. However, the coordination environment and the presence of quencher molecules (like water) also play a crucial role. The lower quantum yields in the aliphatic system suggest a less efficient energy transfer process.[8][9]

Table 3: Proton Conductivity

The ability of a material to transport protons is critical for applications in electrochemical devices. The presence of proton-donating and -accepting groups, as well as water molecules within the framework, facilitates proton conduction.

Ligand TypeCoordination PolymerConductivity (S cm⁻¹) at 80°C & 95% RHProton Transport MechanismReference
Sulfonated Aromatic DiphosphonateNaphthalenedisulfonate-based CP10⁻⁴ to >10⁻³Water-mediated[10]
Phosphonate-IsophthalateYb-III based CP1.3 x 10⁻⁴Vehicle-type[11]
Sulfonated PhosphonateBa²⁺-based CP1.23 x 10⁻⁴ (at 22°C & 90% RH)Grotthuss-like hopping[3]

Underlying Mechanism: Sulfonated diphosphonate ligands provide acidic protons and hydrophilic sites that facilitate the formation of hydrogen-bonded networks with water molecules. These networks serve as pathways for proton transport, primarily through the Grotthuss (proton hopping) and vehicle (diffusion of protonated species) mechanisms.[1][3] The higher conductivity values observed for sulfonated systems highlight the importance of targeted functionalization for enhancing specific properties.

Experimental Protocols: Enabling Your Research

To ensure the reproducibility and validation of the data presented, this section provides detailed, step-by-step methodologies for the synthesis and characterization of diphosphonate-based coordination polymers.

General Hydrothermal Synthesis of Diphosphonate Coordination Polymers

Hydrothermal synthesis is a common and effective method for growing high-quality single crystals of coordination polymers.[12][13][14]

Protocol:

  • Reactant Preparation: In a typical synthesis, the diphosphonic acid ligand (e.g., 0.1 mmol) and a metal salt (e.g., metal chloride or nitrate, 0.1 mmol) are combined in a Teflon-lined stainless-steel autoclave.

  • Solvent Addition: Deionized water or a mixture of water and an organic co-solvent (e.g., ethanol, DMF) is added to the autoclave (typically 10-15 mL).

  • pH Adjustment (Optional but often critical): The pH of the solution can be adjusted using a suitable acid (e.g., HCl) or base (e.g., NaOH, organic amine) to control the deprotonation state of the phosphonate groups and influence the final structure.

  • Sealing and Heating: The autoclave is securely sealed and placed in an oven. The temperature is typically ramped up to 120-180 °C and held for 24-72 hours.

  • Cooling and Crystal Recovery: The oven is slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with water and/or an organic solvent, and air-dried.

Causality of Experimental Choices:

  • Temperature and Time: Higher temperatures and longer reaction times can promote the formation of more thermodynamically stable phases and larger crystals.

  • pH: The degree of deprotonation of the phosphonic acid groups is highly pH-dependent. This, in turn, dictates the coordination modes of the ligand and the overall charge of the resulting framework.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the final crystal morphology.

Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline coordination polymer.[15][16][17]

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from the single-crystal structure.[18][19][20]

Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the coordination polymer and to identify the temperature ranges of solvent loss and framework decomposition.[19][20][21]

Infrared (IR) Spectroscopy: Used to confirm the coordination of the phosphonate groups to the metal center by observing shifts in the P=O and P-O stretching frequencies.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key relationships and processes.

Ligand_Comparison cluster_ligand_type Diphosphonate Ligand Type cluster_properties Resulting Polymer Properties Aliphatic Aliphatic Flexibility Flexibility Aliphatic->Flexibility leads to Aromatic Aromatic Rigidity Rigidity Aromatic->Rigidity leads to Functionalized Functionalized Enhanced Functionality Enhanced Functionality Functionalized->Enhanced Functionality imparts

Caption: Relationship between diphosphonate ligand type and resulting polymer properties.

Experimental_Workflow Reactants Diphosphonate Ligand + Metal Salt Hydrothermal Synthesis Autoclave, Heat, Time, pH Reactants->Hydrothermal Synthesis Crystals Coordination Polymer Crystals Hydrothermal Synthesis->Crystals Characterization SCXRD, PXRD, TGA, IR Crystals->Characterization Data Analysis Structure, Stability, Properties Characterization->Data Analysis

Caption: A typical experimental workflow for the synthesis and characterization of diphosphonate-based coordination polymers.

Conclusion and Future Outlook

The comparative analysis presented in this guide demonstrates that the rational selection of diphosphonate ligands is a powerful strategy for the design of coordination polymers with desired properties. The choice between aliphatic and aromatic backbones allows for the tuning of structural flexibility and thermal stability, while the incorporation of specific functional groups can introduce valuable properties such as high proton conductivity or tailored luminescence.

The experimental data and protocols provided herein serve as a foundation for researchers to build upon. Future research in this area will likely focus on the development of multifunctional coordination polymers that combine, for example, high proton conductivity with luminescent sensing capabilities. The continued exploration of novel diphosphonate ligands with increasingly complex functionalities will undoubtedly lead to the discovery of new materials with exciting applications in catalysis, drug delivery, and beyond.

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